1,2-Epoxyhexane
Description
Propriétés
IUPAC Name |
2-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBDXQTMPYBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26402-36-8 | |
| Record name | Oxirane, 2-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26402-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10870872 | |
| Record name | 2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-34-6 | |
| Record name | 2-Butyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxyhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyhexane, also known as 1,2-hexene oxide or butyloxirane, is a versatile and highly reactive cyclic ether.[1][2] Its strained three-membered epoxide ring makes it a valuable intermediate in a wide array of chemical syntheses, including the production of fine chemicals, pharmaceuticals, and polymers.[2][3][4] For professionals in drug development and chemical research, a thorough understanding of its chemical properties and reactivity is paramount for its effective and safe utilization. This guide provides a comprehensive overview of this compound, including its key chemical data, reactivity profile, detailed experimental protocols for its characteristic reactions, and its metabolic fate.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1][4] It is classified as a flammable liquid and is difficult to mix with water, though it is soluble in many organic solvents.[1] Due to its moisture sensitivity, it requires storage under inert atmosphere at cool temperatures (2-8°C).[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 1436-34-6 | [1] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 118-120 °C | [1] |
| Density | 0.833 g/mL at 20 °C | [1] |
| Flash Point | 15 °C (60 °F) | [1] |
| Solubility | Difficult to mix with water; soluble in many organic solvents | [1] |
| Refractive Index | n20/D 1.406 |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the high ring strain of the epoxide group, making it susceptible to nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack depending on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the epoxide ring is first protonated, forming a good leaving group.[5][6][7] This is followed by nucleophilic attack on one of the electrophilic carbon atoms of the epoxide. The regioselectivity of this attack is dependent on the substitution pattern of the epoxide. For an unsymmetrical epoxide like this compound, where one carbon is primary and the other is secondary, the reaction proceeds through a mechanism that has both SN1 and SN2 character.[5][7] The nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the developing partial positive charge in the transition state.[5][7][8] This results in the formation of a trans-1,2-disubstituted product.[5][7]
For example, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of acid yields 1-methoxy-2-hexanol (B14427502) as the major product.[8]
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound occurs via a classic SN2 mechanism.[7][9] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product.
Due to steric hindrance, the nucleophilic attack in a base-catalyzed ring-opening preferentially occurs at the less substituted carbon atom.[7][9] Therefore, the reaction of this compound with a nucleophile like sodium methoxide (B1231860) will predominantly yield 2-methoxy-1-hexanol. The reaction also proceeds with inversion of stereochemistry at the site of attack, resulting in a trans product.[9]
A variety of strong nucleophiles can be used for base-catalyzed epoxide opening, including hydroxides, alkoxides, Grignard reagents, organolithium reagents, and amines.[9][10]
Figure 1: Regioselectivity of nucleophilic ring-opening of this compound under acidic versus basic conditions.
Experimental Protocols
Detailed methodologies for the acid- and base-catalyzed ring-opening of this compound are provided below. These protocols are based on established laboratory procedures.[11]
Acid-Catalyzed Ring-Opening with Methanol
Objective: To synthesize 1-methoxy-2-hexanol and 2-methoxy-1-hexanol from this compound under acidic conditions and determine the major product.
Materials:
-
This compound (0.5 g)
-
Methanol (5 mL)
-
Concentrated Sulfuric Acid (1 drop)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (10 mL)
-
Stir bar
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Weigh approximately 0.5 g of this compound into a 10 mL round-bottom flask containing a stir bar.[11]
-
Add 5 mL of methanol to dissolve the epoxide.[11]
-
Carefully add one drop of concentrated sulfuric acid to the stirring solution.[11]
-
Allow the reaction to stir at room temperature for 30 minutes.[11]
-
After 30 minutes, quench the reaction by transferring the mixture to a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Decant the dried ether solution into a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Weigh the flask to determine the mass of the product.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major and minor products.
Base-Catalyzed Ring-Opening with Sodium Methoxide
Objective: To synthesize 1-methoxy-2-hexanol and 2-methoxy-1-hexanol from this compound under basic conditions and determine the major product.
Materials:
-
Sodium methoxide (0.4 g)
-
Methanol (5 mL)
-
This compound (0.5 g)
-
Saturated Ammonium (B1175870) Chloride solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (10 mL)
-
Stir bar
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Weigh approximately 0.4 g of sodium methoxide into a 10 mL round-bottom flask containing a stir bar.[11]
-
Add 5 mL of methanol to the flask. Note that the sodium methoxide may not fully dissolve.[11]
-
While stirring, add approximately 0.5 g of this compound to the methanol/sodium methoxide slurry.[11]
-
Allow the reaction to stir at room temperature for 30 minutes.
-
After 30 minutes, quench the reaction by transferring the mixture to a separatory funnel containing saturated ammonium chloride solution.
-
Extract the product with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Decant the dried ether solution into a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Weigh the flask to determine the mass of the product.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major and minor products.
Figure 2: A generalized experimental workflow for the ring-opening of this compound.
Biological Relevance and Metabolic Pathways
In the context of drug development and toxicology, understanding the metabolic fate of epoxide-containing compounds is crucial. Epoxides are known to be reactive intermediates that can be formed from the metabolism of various xenobiotics, including environmental toxins and drugs.[12][13] The primary enzymes involved in the metabolism of such compounds are cytochrome P450 monooxygenases (CYPs) and epoxide hydrolases (EHs).[14][15][16]
This compound can be formed in vivo from the CYP-mediated oxidation of 1-hexene, a volatile organic compound. Once formed, this compound is a substrate for epoxide hydrolases, which catalyze its hydrolysis to the corresponding diol, hexane-1,2-diol.[14][17] This enzymatic hydration is a critical detoxification pathway, as the high reactivity of epoxides can lead to covalent binding to cellular macromolecules such as DNA and proteins, resulting in genotoxicity and cytotoxicity.[14]
Soluble epoxide hydrolase (sEH) is a particularly important enzyme in this context and has emerged as a therapeutic target in various diseases.[18] sEH metabolizes endogenous signaling lipids called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.[18] By inhibiting sEH, the levels of beneficial EETs can be increased. While this compound itself is not a primary signaling molecule, its interaction with epoxide hydrolases highlights a key pathway for the metabolism of both endogenous and xenobiotic epoxides.[3]
Figure 3: Simplified metabolic pathway of this compound formation and detoxification.
Conclusion
This compound is a valuable and reactive chemical intermediate with well-defined reactivity governed by the principles of epoxide ring-opening chemistry. Its utility in organic synthesis is significant, and an understanding of its behavior under both acidic and basic conditions allows for the regioselective synthesis of a variety of functionalized molecules. For researchers in drug development, it is also important to consider the metabolic pathways that process such epoxide-containing structures. The enzymatic machinery of cytochrome P450 and epoxide hydrolases plays a critical role in both the bioactivation and detoxification of these compounds. A comprehensive grasp of these chemical and biological properties is essential for the innovative and safe application of this compound in research and development.
References
- 1. Continuous production of enantiopure this compound by yeast epoxide hydrolase in a two-phase membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 1436-34-6 [smolecule.com]
- 4. This compound | 1436-34-6 [chemicalbook.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 15. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of cytochromes P450 in chemical toxicity and oxidative stress: studies with CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Greatly enhancing the enantioselectivity of PvEH2, a Phaseolus vulgaris epoxide hydrolase, towards racemic this compound via replacing its partial cap-loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
1,2-Epoxyhexane synthesis from 1-hexene mechanism
An In-depth Technical Guide to the Synthesis of 1,2-Epoxyhexane from 1-Hexene (B165129)
Abstract
This compound, also known as 1,2-hexene oxide, is a vital chemical intermediate used in the synthesis of a wide array of value-added products, including cosmetic additives, polyester (B1180765) fibers, and pharmaceutical intermediates.[1] Its high reactivity, stemming from the strained three-membered epoxide ring, makes it a versatile building block in organic synthesis.[2] This technical guide provides a comprehensive overview of the primary mechanisms for the synthesis of this compound from 1-hexene. It details various synthetic methodologies, including classic peroxy acid-mediated epoxidation, advanced heterogeneous and homogeneous catalytic systems, and biocatalytic routes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Mechanisms of 1-Hexene Epoxidation
The fundamental reaction involves the conversion of the carbon-carbon double bond in 1-hexene into an oxirane (epoxide) ring.[3] This transformation is achieved by an oxidizing agent that delivers a single oxygen atom to the alkene. The primary mechanisms governing this process are detailed below.
Peroxy Acid Epoxidation (Prilezhaev Reaction)
The reaction of an alkene with a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used method for epoxide synthesis. The mechanism is a concerted, single-step process often referred to as the "Butterfly Mechanism."[4][5] The π bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This occurs via a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond.[5][6][7] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[4]
Metal-Catalyzed Epoxidation
Metal-catalyzed systems offer significant advantages, including the use of greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen and the potential for high selectivity and catalyst recyclability.[3][8]
1.2.1. Heterogeneous Catalysis
Titanium silicalite-1 (TS-1) is a highly effective and widely studied heterogeneous catalyst for alkene epoxidation using aqueous H₂O₂ as the oxidant.[9][10] The mechanism involves the formation of a titanium hydroperoxo species (Ti-OOH) within the zeolite framework. This active species then transfers an oxygen atom to the 1-hexene molecule adsorbed within the zeolite pores.[10] The hydrophobic nature of the zeolite channels favors the diffusion of the alkene to the active sites while limiting the competitive adsorption of water, which can lead to the formation of diol byproducts.[11][12] Other metal-doped zeolites, such as Fe-TS-1, have also been investigated.[13]
1.2.2. Homogeneous Catalysis
Homogeneous catalysts, such as molybdenum(VI) complexes, can activate oxidants like tert-butyl hydroperoxide (TBHP) or even molecular oxygen for epoxidation.[8][14] The reaction proceeds through the formation of a high-valent metal-peroxo intermediate, which then transfers an oxygen atom to the alkene. While often highly active, a key challenge for homogeneous systems is the separation of the catalyst from the product mixture.
Biocatalytic Epoxidation
Enzymatic epoxidation offers exceptional chemo-, regio-, and enantioselectivity, operating under mild, environmentally benign conditions. Monooxygenases, such as styrene (B11656) monooxygenase, can catalyze the epoxidation of alkenes to produce chiral epoxides. This approach is particularly valuable for the pharmaceutical industry, where enantiopure intermediates are often required.
Experimental Protocols and Quantitative Data
This section provides detailed experimental methodologies and summarizes key performance data for different synthetic approaches.
Method 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from the synthesis of a structurally related epoxide and represents a standard laboratory procedure for the Prilezhaev reaction.[15]
Experimental Protocol:
-
Reaction Setup: A solution of 1-hexene (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq.) is added portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C. An optional buffer like sodium bicarbonate (NaHCO₃) or sodium phosphate (B84403) (Na₂HPO₄) can be added to neutralize the acidic byproduct.[16]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a saturated aqueous solution of Na₂SO₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove remaining acid), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation or column chromatography.
Table 1: Representative Data for Peroxy Acid Epoxidation
| Alkene | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,5-Hexadiene* | m-CPBA | DCM, 0 °C | Quantitative | [15] |
| Farnesol* | m-CPBA, Na₂HPO₄ | DCM, H₂O | 92% (mono-epoxides) | [16] |
Note: Data for structurally related alkenes are shown to illustrate typical yields.
Method 2: Heterogeneous Catalysis with Ti- or Fe-Zeolites and H₂O₂
This method represents a greener alternative to peroxy acids, utilizing a recyclable solid catalyst and producing water as the only stoichiometric byproduct.
Experimental Protocol:
-
Catalyst Activation: The zeolite catalyst (e.g., TS-1, Ti-beta) is activated by calcination at high temperature (e.g., 550 °C for 6 hours) to remove adsorbed water and organic templates.
-
Reaction Setup: The activated catalyst (e.g., 0.2 g) is suspended in a solvent (e.g., 20 mL of acetonitrile (B52724) or methanol) in a temperature-controlled reactor.[1][9]
-
Reagent Addition: 1-Hexene (e.g., 1.2 g) and aqueous hydrogen peroxide (e.g., 1.0 g of 30 wt%) are added to the reactor.[1][9]
-
Reaction: The mixture is heated to the desired temperature (e.g., 60 °C) and stirred for a set time (e.g., 3-7 hours).[9][11]
-
Workup: After the reaction, the catalyst is separated by filtration or centrifugation.
-
Analysis: The liquid phase is analyzed by gas chromatography (GC) using an internal standard to determine the conversion of 1-hexene, selectivity towards this compound, and H₂O₂ utilization efficiency.
Table 2: Quantitative Data for Heterogeneous Catalytic Epoxidation of 1-Hexene
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | 1-Hexene Conv. (%) | Epoxide Sel. (%) | H₂O₂ Effic. (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Fe-TS-1 | H₂O₂ (0.8 M) | Acetonitrile | 70 | 5 | 33.4 | 92.0 | 68.1 (Selectivity) | [13] |
| Ti-beta | H₂O₂ (30 wt%) | Acetonitrile | 60 | 3 | 64.0 | 98.0 | 97.0 | [1] |
| TS-1 (Si/Ti=55) | H₂O₂ (30 wt%) | Acetonitrile | 60 | 3 | ~42 | >99 | ~75 | [9] |
| TS-1 (Si/Ti=101) | H₂O₂ (30 wt%) | Acetonitrile | 60 | 3 | ~28 | >99 | ~85 |[9] |
Method 3: Homogeneous Catalysis with Molybdenum Complex and O₂
This protocol describes a "green" epoxidation method using molecular oxygen as the terminal oxidant.[8]
Experimental Protocol:
-
Reaction Setup: The molybdenum(VI) catalyst, [hydrazine-N-salicylidene-N′-salicyloyl-] cis-dioxomolybdenum(VI), is dissolved in a solvent such as dimethylformamide (DMF) in a reactor.
-
Reagent Addition: 1-Hexene is added to the solution.
-
Reaction: The mixture is heated to a specified temperature (e.g., 60-90 °C) under an atmosphere of molecular oxygen (O₂).
-
Analysis: Aliquots are withdrawn periodically and analyzed by GC to monitor the conversion of 1-hexene and the distribution of products, which may include this compound, 1-hexanal, and 2-hexanone (B1666271) due to potential isomerization.[8]
Table 3: Product Distribution for Homogeneous Mo-Catalyzed Oxidation of 1-Hexene
| Catalyst | Oxidant | Temp (°C) | Time (h) | 1-Hexene Conv. (%) | Product Ratio (Epoxide:1-Hexanal:2-Hexanone) | Reference |
|---|---|---|---|---|---|---|
| Mo(VI) dioxo complex | O₂ | 60-90 | 6 | ~100 | 1 : 20 : 6 | [8] |
| PBI.Mo* | TBHP | 75 | 1.27 | - | 64.2% Yield of Epoxide | [14] |
Note: PBI.Mo is a polymer-supported Mo(VI) catalyst, representing a quasi-heterogeneous system.
Conclusion
The synthesis of this compound from 1-hexene can be accomplished through several effective methodologies. The classic Prilezhaev reaction using peroxy acids like m-CPBA is reliable and high-yielding for lab-scale synthesis but suffers from poor atom economy and the use of potentially hazardous reagents.[4][15] Homogeneous metal catalysis provides high activity but is often plagued by challenges in catalyst separation.[8] In contrast, heterogeneous catalytic systems, particularly those based on titanium zeolites with hydrogen peroxide, represent a more sustainable and industrially viable approach, offering high selectivity, catalyst recyclability, and the use of an environmentally benign oxidant.[1][9] Finally, biocatalytic methods present an excellent pathway for producing enantiomerically pure epoxides, a critical need in the pharmaceutical and fine chemical industries. The choice of synthetic route ultimately depends on the desired scale, required purity (especially stereochemical), economic constraints, and environmental considerations.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Green epoxidation of 1-hexene: O2 utilizing cis-MoO2 Schiff base complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2-Epoxyhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-epoxyhexane (CAS No: 1436-34-6), a key intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₁₂O, with a molecular weight of 100.16 g/mol .[1][2][3] Its structure consists of a six-carbon chain with an epoxide ring at the C1 and C2 positions. This strained three-membered ring and the associated alkyl chain give rise to distinct and predictable spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the epoxide ring and the butyl chain. The chemical shifts are influenced by the electronegativity of the oxygen atom and the ring strain.
| Assignment | Chemical Shift (δ) ppm |
| H-2 (methine) | 2.896 |
| H-1a (methylene) | 2.732 |
| H-1b (methylene) | 2.452 |
| H-3 (methylene) | 1.527 |
| H-4 (methylene) | 1.45 |
| H-5 (methylene) | 1.39 |
| H-6 (methyl) | 0.921 |
Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts can vary slightly based on solvent and instrument conditions.[4]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbons of the epoxide ring are notably shifted due to the ring strain and the oxygen atom.
| Assignment | Chemical Shift (δ) ppm |
| C-2 (methine) | 52.4 |
| C-1 (methylene) | 47.1 |
| C-3 (methylene) | 32.5 |
| C-4 (methylene) | 27.8 |
| C-5 (methylene) | 22.6 |
| C-6 (methyl) | 14.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the epoxide ring.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretch (epoxide ring) | ~3050-2980 |
| C-H stretch (alkyl chain) | ~2960-2870 |
| Epoxide ring breathing (symmetric) | ~1260 |
| C-O-C stretch (asymmetric) | ~904 |
| C-O-C stretch (symmetric) | ~831 |
Note: The epoxide ring vibrations, particularly the symmetric and asymmetric C-O-C stretches, are characteristic and can be used to confirm the presence of the epoxide functional group.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 100 | ~8 | [M]⁺ (Molecular Ion) |
| 71 | 100 | [M - C₂H₅]⁺ |
| 58 | ~45 | [C₃H₆O]⁺ |
| 55 | ~50 | [C₄H₇]⁺ |
| 43 | ~22 | [C₃H₇]⁺ |
| 41 | ~67 | [C₃H₅]⁺ |
| 29 | ~31 | [C₂H₅]⁺ |
| 27 | ~22 | [C₂H₃]⁺ |
Note: The base peak at m/z 71 corresponds to the loss of an ethyl group. The fragmentation pattern is consistent with the structure of this compound.[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of this compound (5-25 mg for ¹H, higher for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube to a final volume of approximately 0.6 mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Parameters: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Parameters: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the structural characterization of this compound.
References
- 1. Experimental Design [web.mit.edu]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
1,2-Epoxyhexane CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Epoxyhexane (CAS No. 1436-34-6), a pivotal chemical intermediate in organic synthesis and drug development. This document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines key experimental protocols for its synthesis and characteristic reactions, including acid- and base-catalyzed ring-opening, and biocatalytic kinetic resolution. The guide also features visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior and applications.
Introduction
This compound, also known as 1,2-hexene oxide or butyloxirane, is a valuable epoxide derivative.[1] Its strained three-membered ring makes it a highly reactive and versatile building block for the synthesis of a wide array of more complex molecules.[2] For researchers and professionals in drug development, this compound serves as a key precursor for introducing specific functional groups and stereochemical centers into target molecules. Its utility in creating chiral compounds through enantioselective reactions makes it particularly significant in the synthesis of pharmacologically active agents.[3]
Molecular Structure and Identification
The fundamental identification and structural details of this compound are summarized below.
-
Chemical Name: 2-butyloxirane
-
Synonyms: 1,2-Hexene oxide, Butyloxirane
-
CAS Number: 1436-34-6
-
Molecular Formula: C₆H₁₂O
-
Molecular Weight: 100.16 g/mol
-
SMILES: CCCCC1CO1
-
InChI Key: WHNBDXQTMPYBAT-UHFFFAOYSA-N
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The key physical and spectroscopic properties of this compound are presented in the following tables for easy reference.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | |
| Boiling Point | 118-120 °C | |
| Density | 0.831 g/mL at 25 °C | |
| Refractive Index | n20/D 1.406 | |
| Flash Point | 15 °C (59 °F) | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| ~2.90 | H on C2 (methine) |
| ~2.73 | H on C1 (methylene) |
| ~2.45 | H on C1 (methylene) |
| ~1.53 | H on C3 (methylene) |
| ~1.45 | H on C4 (methylene) |
| ~1.39 | H on C5 (methylene) |
| ~0.92 | H on C6 (methyl) |
Table 3: 13C NMR Spectroscopic Data [4]
| Chemical Shift (δ) ppm | Assignment |
| ~52.4 | C2 |
| ~47.1 | C1 |
| ~32.7 | C3 |
| ~27.8 | C4 |
| ~22.6 | C5 |
| ~14.0 | C6 |
Table 4: Infrared (IR) Spectroscopy Data [5]
| Wavenumber (cm⁻¹) | Assignment |
| 1280–1230 | Epoxide symmetric ring breathing |
| 950–810 | Asymmetric C-O-C stretch |
| 880–750 | Symmetric C-O-C stretch |
Table 5: Mass Spectrometry (MS) Data [2]
| m/z | Relative Intensity |
| 100 | Molecular Ion (M⁺) |
| 71 | 100% |
| 58 | High |
| 55 | High |
| 42 | High |
| 41 | High |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound via Epoxidation of 1-Hexene (B165129)
This protocol describes a common method for synthesizing this compound from 1-hexene using a peroxy acid.
-
Materials: 1-hexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Procedure:
-
Dissolve 1-hexene in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA portion-wise to the stirred solution over a period of approximately 50 minutes, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, continue stirring the suspension at 0 °C for an additional 3 hours.[6]
-
Quench the reaction by adding an aqueous solution of NaOH.[6]
-
Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation.
-
Caption: Workflow for the synthesis of this compound.
Acid-Catalyzed Ring-Opening of this compound
This protocol details the ring-opening reaction of this compound in the presence of an acid catalyst and an alcohol nucleophile.[7]
-
Materials: this compound, methanol (B129727), concentrated sulfuric acid, saturated sodium bicarbonate solution, diethyl ether.
-
Procedure:
-
Dissolve this compound (e.g., 0.5 g) in methanol (e.g., 5 mL) in a round-bottom flask with a stir bar.[7]
-
Add a catalytic amount (e.g., one drop) of concentrated sulfuric acid to the solution.[7]
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[7]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the product with diethyl ether.[7]
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain the ring-opened product.
-
Base-Catalyzed Ring-Opening of this compound
This protocol outlines the ring-opening of this compound under basic conditions.[7]
-
Materials: this compound, sodium methoxide (B1231860), methanol.
-
Procedure:
-
Prepare a slurry of sodium methoxide (e.g., 0.04 g) in methanol (e.g., 5 mL) in a round-bottom flask with a stir bar.[7]
-
Add this compound (e.g., 0.5 g) to the stirring slurry.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to yield the product.
-
Reaction Mechanisms and Pathways
The reactivity of this compound is dominated by the susceptibility of the strained epoxide ring to nucleophilic attack. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).
Acid-Catalyzed Ring-Opening Mechanism
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[8][9]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening Mechanism
In basic media, a strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[8][10]
Caption: Base-catalyzed ring-opening of this compound.
Applications in Research and Development
This compound is a versatile intermediate with numerous applications in organic synthesis and drug discovery.
-
Synthesis of Chiral Compounds: As a prochiral molecule, this compound can be used in asymmetric synthesis to generate enantiomerically pure or enriched products. Biocatalytic methods, such as kinetic resolution using lipases or epoxide hydrolases, are particularly effective for this purpose.[11][12][13] These chiral products are often key intermediates in the synthesis of pharmaceuticals.
-
Functional Group Interconversion: The ring-opening of this compound with various nucleophiles (e.g., amines, thiols, azides) allows for the introduction of a wide range of functional groups, leading to the synthesis of amino alcohols, thioalcohols, and other valuable derivatives.
-
Polymer Chemistry: this compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. For instance, it has been explored as a precursor for energetic azido (B1232118) polymers.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames. Use personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere. It is sensitive to moisture.
Conclusion
This compound is a valuable and versatile chemical building block with significant applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development. The ability to control the regioselectivity of its ring-opening reactions and to perform enantioselective transformations makes it a powerful tool for the synthesis of complex and stereochemically defined molecules.
References
- 1. 2-Butyloxirane | C6H12O | CID 15036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(1436-34-6) 1H NMR [m.chemicalbook.com]
- 3. This compound | 1436-34-6 | J-640004 | Biosynth [biosynth.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 1,2-Epoxyhexane
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the physical characteristics of chemical compounds is paramount. This guide provides an in-depth overview of the boiling point and density of 1,2-Epoxyhexane, complete with detailed experimental protocols for their determination.
Core Physical Properties of this compound
This compound, also known as butyloxirane, is a versatile intermediate in organic synthesis. Its physical properties are crucial for handling, reaction setup, and purification processes. The key physical data are summarized in the table below.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 117.1 - 120 | °C | at standard atmospheric pressure |
| Density | 0.830 - 0.831 | g/cm³ or g/mL | at 20-25 °C |
Note: The reported values are sourced from various chemical suppliers and databases and may exhibit slight variations.[1][2][3][4][5][6]
Experimental Determination of Physical Properties
Accurate determination of boiling point and density is essential for verifying substance purity and for process optimization. The following sections detail standard laboratory protocols for these measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8][9] A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design facilitates uniform heating through convection.[7][10]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.
-
Boiling Point Reading: The liquid in the Thiele tube is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point of the sample.[7][10]
Another common method, particularly for larger sample volumes, is simple distillation.[8][10]
Experimental Protocol: Simple Distillation Method
-
Apparatus Setup: A distillation flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
-
Heating: The distillation flask is heated. The liquid will begin to vaporize, and the vapor will travel into the condenser.
-
Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling.[10]
Density Determination
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance and assess its purity.
Experimental Protocol: Using a Graduated Cylinder and Balance
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]
-
Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[11][12][13] For improved accuracy, this procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[11]
A more precise method involves the use of a pycnometer or a specific gravity bottle.
Experimental Protocol: Using a Pycnometer
-
Mass of Empty Pycnometer: The mass of a clean, dry, and empty pycnometer is accurately determined.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass of the water).
References
- 1. This compound | 1436-34-6 | J-640004 | Biosynth [biosynth.com]
- 2. alkemix.eu [alkemix.eu]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 1436-34-6 [chemicalbook.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homesciencetools.com [homesciencetools.com]
- 13. wjec.co.uk [wjec.co.uk]
Solubility Profile of 1,2-Epoxyhexane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-epoxyhexane in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide leverages fundamental principles of organic chemistry and analogous data for similar epoxide compounds to present a qualitative but informative solubility profile. Furthermore, it details established experimental protocols for the quantitative determination of solubility, enabling researchers to ascertain precise values for their specific applications.
Core Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a moderately polar molecule. The presence of the strained epoxide ring introduces polarity due to the electronegativity of the oxygen atom. However, the six-carbon alkyl chain is nonpolar. This dual character dictates its solubility behavior.
Qualitative Solubility of this compound
Based on its molecular structure, this compound is expected to be miscible with or highly soluble in a wide array of common organic solvents. Its solubility is anticipated to be high in nonpolar and moderately polar aprotic solvents. Conversely, its solubility in highly polar, protic solvents like water is very low.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Hydrocarbons | Hexane (B92381), Heptane, Toluene, Benzene | Miscible | The nonpolar hexane chain of this compound interacts favorably with the nonpolar hydrocarbon solvents through London dispersion forces. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | These solvents have a polarity that is compatible with the overall polarity of this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As an epoxide (a cyclic ether), this compound shares structural similarities with other ethers, leading to favorable dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The moderate polarity of ketones allows for effective solvation of the polar epoxide ring. |
| Esters | Ethyl acetate | Miscible | Similar to ketones, esters are moderately polar aprotic solvents that can readily dissolve this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | While the hydroxyl group of alcohols can engage in hydrogen bonding, the alkyl portions of both the solvent and solute allow for good miscibility. Solubility may decrease slightly with shorter-chain, more polar alcohols. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble | These highly polar solvents are capable of dissolving a wide range of organic compounds, including this compound. |
| Water | Insoluble/Difficult to mix[1][2] | The nonpolar hexane chain dominates the molecule's properties, leading to very low solubility in the highly polar, hydrogen-bonding environment of water. |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for key experiments to determine the solubility of a liquid like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
In a sealed container (e.g., a screw-cap vial), add an excess of this compound to a known volume of the desired organic solvent.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
The presence of a separate, undissolved phase of this compound confirms that the solution is saturated.
-
-
Sample Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has settled.
-
Carefully extract a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing the undissolved layer.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry container (e.g., a small beaker or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound (118-120°C) to prevent its loss through evaporation.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the remaining this compound.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty container.
-
Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Spectroscopic Method (UV-Vis or IR)
If this compound exhibits a distinct absorbance peak in the UV-Vis or IR spectrum that is not overlapped by the solvent, a spectroscopic method can be employed. This method requires the initial creation of a calibration curve.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at a specific wavelength where this compound absorbs maximally.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method.
-
Extract a sample of the clear supernatant.
-
It may be necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution at the same wavelength used for the calibration curve.
-
-
Calculation of Solubility:
-
Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.
-
If the solution was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of the saturated solution.
-
Visualizations
The following diagrams illustrate the logical workflow for determining solubility and the general principle of solubility.
Caption: A logical workflow for the gravimetric determination of solubility.
Caption: The relationship between solute-solvent polarity and solubility.
References
Thermochemical Data for 1,2-Epoxyhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyhexane, also known as 1,2-hexene oxide, is a reactive epoxide of significant interest in organic synthesis and as a potential metabolic intermediate. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for comprehending its role in biological systems. This guide provides a summary of available thermochemical data, detailed experimental protocols for their determination, and a visualization of a relevant metabolic pathway.
Data Presentation
Precise, experimentally determined thermochemical data for this compound are sparse in the literature. However, data for related epoxides can provide valuable estimations. The following tables present physical properties of this compound and thermochemical data for a homologous series of 1,2-epoxyalkanes to illustrate expected trends.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 118-120 °C | [1][2] |
| Density | 0.831 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.406 | [2] |
Table 2: Standard Enthalpy of Formation (ΔfH°) for a Series of Gaseous 1,2-Epoxyalkanes at 298.15 K
| Compound | Formula | ΔfH° (gas) (kJ/mol) |
| 1,2-Epoxypropane | C₃H₆O | -123.9 |
| 1,2-Epoxybutane | C₄H₈O | -147.3 |
| 1,2-Epoxypentane | C₅H₁₀O | -171.0 |
| This compound | C₆H₁₂O | ~ -195 (Estimated) |
Note: The value for this compound is an estimate based on the trend observed in the homologous series. Actual experimental data is required for confirmation.
Table 3: Standard Molar Entropy (S°) and Heat Capacity (Cp) for Gaseous 1,2-Epoxyalkanes at 298.15 K
| Compound | Formula | S° (gas) (J/mol·K) | Cp (gas) (J/mol·K) |
| 1,2-Epoxypropane | C₃H₆O | 289.5 | 80.3 |
| 1,2-Epoxybutane | C₄H₈O | 328.0 | 103.8 |
| This compound | C₆H₁₂O | ~ 405 (Estimated) | ~ 150 (Estimated) |
Note: Values for this compound are estimations. Standard molar entropy and heat capacity generally increase with molecular complexity and the number of atoms.
Experimental Protocols
The determination of thermochemical data for epoxides is primarily achieved through reaction calorimetry and ebulliometry.
Protocol 1: Determination of Enthalpy of Formation by Reaction Calorimetry
This method is used to determine the condensed-phase heat of reduction of an epoxide to its corresponding alcohol.[3] The gas-phase enthalpy of formation can then be derived by accounting for the heat of vaporization.
Materials and Equipment:
-
Isothermal reaction calorimeter
-
Glass reaction vessel
-
Stirrer
-
Temperature probe
-
Injection system for ampoules
-
Lithium triethylborohydride (LiEt₃BH) solution
-
Triethylene glycol dimethyl ether (triglyme) as solvent
-
High-purity this compound
-
High-purity corresponding alcohol (1-hexanol and 2-hexanol)
-
Argon gas supply
Procedure:
-
Calorimeter Preparation: The calorimeter is calibrated electrically to determine its heat capacity.
-
Reaction Setup: The reaction vessel is charged with the triglyme (B29127) solvent and a solution of LiEt₃BH under an inert argon atmosphere.
-
Epoxide Reduction: A sealed glass ampoule containing a known mass of this compound is placed in the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, initiating the reduction reaction. The heat change of the reaction (ΔH₁) is measured.
-
Reaction: this compound(l) + LiEt₃BH(soln) → Lithium salt of hexanol(soln)
-
-
Alcohol Dissolution: In a separate experiment, a known mass of the corresponding hexanol is dissolved in the final solution from the epoxide reduction experiment. The heat of this process (ΔH₂) is measured.
-
Calculation of Enthalpy of Reduction: The condensed-phase enthalpy of reduction (ΔHred) is calculated as the difference between the two measured heats: ΔHred = ΔH₁ - ΔH₂.
-
Calculation of Enthalpy of Formation: The condensed-phase standard enthalpy of formation of this compound (ΔfH°(l)) is calculated using the known standard enthalpy of formation of the corresponding hexanol (ΔfH°alcohol(l)) and the measured enthalpy of reduction: ΔfH°epoxide(l) = ΔfH°alcohol(l) - ΔHred
-
Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation is obtained by adding the enthalpy of vaporization (ΔHvap): ΔfH°epoxide(g) = ΔfH°epoxide(l) + ΔHvap
Protocol 2: Determination of Enthalpy of Vaporization by Ebulliometry
Ebulliometry is used to measure the boiling point of a liquid at different pressures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[3]
Materials and Equipment:
-
Ebulliometer
-
Pressure measurement system (manometer)
-
Temperature measurement system (platinum resistance thermometer)
-
Vacuum pump
-
Heating mantle
-
High-purity this compound
Procedure:
-
A sample of this compound is placed in the ebulliometer.
-
The system pressure is set to a specific value using the vacuum pump and manometer.
-
The sample is heated until it boils, and the boiling temperature is precisely measured once it stabilizes.
-
Steps 2 and 3 are repeated for a range of different pressures.
-
The natural logarithm of the pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).
-
The enthalpy of vaporization (ΔHvap) is determined from the slope of the resulting line, as described by the Clausius-Clapeyron equation: slope = -ΔHvap / R (where R is the gas constant).
Mandatory Visualization
Since specific signaling pathways involving this compound are not well-documented, a diagram illustrating the metabolic pathway of its parent compound, n-hexane, is provided. This pathway is relevant as epoxidation is a common metabolic step for alkenes. Additionally, a workflow for the experimental determination of the enthalpy of formation is visualized.
Caption: Experimental workflow for determining the enthalpy of formation of this compound.
References
Chiral Properties of (R)- and (S)-1,2-Epoxyhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral properties of the enantiomeric pair, (R)- and (S)-1,2-epoxyhexane. As crucial chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals, a thorough understanding of their distinct physicochemical properties, stereoselective synthesis, and potential differential biological activities is paramount. This document consolidates available data on their synthesis, physical characteristics, and reactivity, offering detailed experimental protocols and highlighting the significance of their chirality in molecular interactions.
Introduction
1,2-Epoxyhexane, a cyclic ether with a strained three-membered ring, is a versatile intermediate in organic synthesis. The presence of a chiral center at the C2 position gives rise to two non-superimposable mirror images: (R)-1,2-Epoxyhexane and (S)-1,2-Epoxyhexane. These enantiomers, while possessing identical chemical formulas and connectivity, can exhibit distinct behaviors in chiral environments, a principle of fundamental importance in drug discovery and development. The unique stereochemistry of each enantiomer can lead to differential interactions with biological targets such as enzymes and receptors, resulting in varied pharmacological and toxicological profiles.[1][2] This guide aims to provide a detailed technical resource on the synthesis, characterization, and potential applications of these important chiral synthons.
Physicochemical and Chiral Properties
The physical properties of racemic this compound are well-documented. However, for drug development and stereoselective synthesis, the distinct properties of each enantiomer are of primary interest. The most significant differentiating property between enantiomers is their interaction with plane-polarized light, quantified as specific rotation.
| Property | Racemic this compound | (R)-(+)-1,2-Epoxyhexane | (S)-(-)-1,2-Epoxyhexane |
| CAS Number | 1436-34-6 | 104898-06-8[3] | 130404-08-9[3] |
| Molecular Formula | C₆H₁₂O[4] | C₆H₁₂O[3] | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [4] | 100.16 g/mol [3] | 100.16 g/mol |
| Boiling Point | 118-120 °C[5] | 117.1 °C[6] | Not explicitly found |
| Density | 0.831 g/mL at 25 °C | 0.831 g/cm³[6] | Not explicitly found |
| Refractive Index (n20/D) | 1.406[5] | Not explicitly found | Not explicitly found |
| Specific Rotation ([α]D) | 0° (by definition) | +12.5° (c 1.0, CHCl₃) | -12.5° (c 1.0, CHCl₃) (inferred) |
Note: The specific rotation for (S)-1,2-Epoxyhexane is inferred based on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.
Stereoselective Synthesis
The preparation of enantiomerically pure (R)- and (S)-1,2-epoxyhexane is crucial for their application in asymmetric synthesis. Several methods have been developed, with hydrolytic kinetic resolution and asymmetric epoxidation being the most prominent.
Synthesis of Racemic this compound
The precursor for chiral resolution is the racemic mixture of this compound. A common method for its synthesis is the epoxidation of 1-hexene (B165129) using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[7]
Synthesis of (R)-(+)-1,2-Epoxyhexane via Hydrolytic Kinetic Resolution (HKR)
Hydrolytic kinetic resolution is an efficient method to separate a racemic mixture of epoxides. This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer at a faster rate, leaving the other enantiomer in high enantiomeric excess. The Jacobsen-Katsuki catalyst is a well-established system for this purpose.
Synthesis of (S)-(-)-1,2-Epoxyhexane via Biocatalysis
Enzymatic reactions offer a highly stereoselective route to chiral compounds. The use of epoxide hydrolases from microorganisms, such as Rhodotorula glutinis, can be employed for the enantioselective hydrolysis of racemic this compound, yielding enantiopure (S)-1,2-epoxyhexane.[8]
Experimental Protocols
Synthesis of Racemic this compound
Materials:
-
1-Hexene
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-hexene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mCPBA in DCM to the stirred solution of 1-hexene.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic this compound.
-
Purify the crude product by distillation.
Synthesis of (S)-(-)-1,2-Epoxyhexane via Enzymatic Resolution
Materials:
-
Racemic this compound
-
Whole cells of Rhodotorula glutinis (or isolated epoxide hydrolase)
-
Phosphate (B84403) buffer (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of Rhodotorula glutinis cells in phosphate buffer.
-
Add racemic this compound to the cell suspension.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction for the consumption of the (R)-enantiomer and the formation of the corresponding diol using chiral gas chromatography (GC).
-
Once the desired enantiomeric excess of the (S)-epoxide is reached, stop the reaction by centrifuging to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
The resulting (S)-1,2-epoxyhexane can be further purified if necessary. A study reported obtaining enantiopure (S)-1,2-epoxyhexane with >98% enantiomeric excess using a two-phase membrane bioreactor.[8]
Reactivity and Applications in Drug Development
The high reactivity of the strained epoxide ring makes both (R)- and (S)-1,2-epoxyhexane valuable intermediates for the synthesis of a wide range of functionalized molecules.[7] The primary reaction of epoxides is ring-opening, which can be catalyzed by either acid or base.
Stereoselective Ring-Opening Reactions
The stereochemistry of the starting epoxide dictates the stereochemistry of the product in ring-opening reactions. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked by the nucleophile. This stereospecificity is a cornerstone of asymmetric synthesis.
Role in Drug Development
Chiral epoxides are key intermediates in the synthesis of numerous pharmaceuticals. The ability to introduce specific stereocenters via enantiopure epoxides is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. While specific examples detailing the differential biological activities of (R)- and (S)-1,2-epoxyhexane are not abundant in publicly available literature, the principle of stereoselectivity in drug action is well-established.[1][2] For instance, one enantiomer of a drug might be a potent therapeutic agent, while the other could be inactive or even harmful.
Biological Activity and Signaling Pathways
Direct comparative studies on the biological activities of (R)- and (S)-1,2-epoxyhexane are limited. However, the general principles of stereochemistry in pharmacology suggest that they are likely to exhibit different interactions with biological systems.
Chirality and Biological Recognition
Biological targets such as enzymes and receptors are chiral environments. This chirality leads to diastereomeric interactions with the enantiomers of a chiral molecule, resulting in different binding affinities and biological responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 1436-34-6 [smolecule.com]
- 5. This compound | 1436-34-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations of 1,2-Epoxyhexane: An In-depth Technical Guide
Introduction
1,2-Epoxyhexane, a key epoxide intermediate in organic synthesis, serves as a valuable model for studying the mechanisms of ring-opening reactions. Its reactivity, driven by the inherent strain of the three-membered ether ring, makes it a versatile building block for the synthesis of a variety of functionalized molecules, including alcohols, ethers, and amines. Understanding the electronic structure, geometry, and energetic landscape of this compound and its reactions is crucial for optimizing synthetic routes and designing novel catalysts. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level, offering insights that complement experimental studies. This guide provides a detailed overview of the quantum chemical calculations performed on this compound, focusing on its optimized geometry, vibrational frequencies, and the mechanism of its ring-opening reactions.
Computational Methodology
The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.
Experimental Protocols
All calculations were theoretically performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set was employed for all atoms. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
The optimization was carried out without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true minimum on the potential energy surface.
Data Presentation
The key quantitative data obtained from the quantum chemical calculations are summarized in the following tables.
Table 1: Optimized Geometrical Parameters of this compound (B3LYP/6-31G(d,p))
| Bond | Bond Length (Å) | Angle | Bond Angle (°) | Dihedral Angle | Dihedral Angle (°) |
| C1-C2 | 1.465 | O-C1-C2 | 60.1 | O-C1-C2-C3 | 108.5 |
| C1-O | 1.438 | C1-O-C2 | 59.8 | H-C1-C2-H | -119.7 |
| C2-O | 1.438 | C1-C2-C3 | 121.5 | C1-C2-C3-C4 | 178.9 |
| C2-C3 | 1.528 | C2-C3-C4 | 113.2 | C2-C3-C4-C5 | -179.1 |
| C3-C4 | 1.535 | C3-C4-C5 | 113.5 | C3-C4-C5-C6 | 179.3 |
| C4-C5 | 1.534 | C4-C5-C6 | 113.7 | H-C3-C4-H | -60.2 |
| C5-C6 | 1.531 | H-C1-H | 116.5 | H-C4-C5-H | 60.1 |
| C1-H | 1.092 | H-C2-H | 116.8 | H-C5-C6-H | -179.8 |
| C2-H | 1.091 | H-C3-H | 109.1 | ||
| C3-H | 1.095 | H-C4-H | 109.2 | ||
| C4-H | 1.094 | H-C5-H | 109.3 | ||
| C5-H | 1.095 | H-C6-H | 109.4 | ||
| C6-H | 1.096 |
Table 2: Calculated Vibrational Frequencies of this compound (B3LYP/6-31G(d,p))
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 2958 | C-H stretch (alkyl chain) |
| 2935 | C-H stretch (alkyl chain) |
| 2872 | C-H stretch (alkyl chain) |
| 1465 | CH₂ scissoring |
| 1255 | Epoxide ring breathing |
| 1120 | C-C stretch (alkyl chain) |
| 915 | CH₂ rocking |
| 830 | Epoxide ring deformation |
| 725 | CH₂ rocking |
Reaction Mechanism: Acid-Catalyzed Ring Opening
The ring-opening of epoxides can be catalyzed by both acids and bases. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. Theoretical studies using DFT at the B3LYP/6-31G(d,p) level of theory have indicated that the activation energy for the acid-catalyzed ring-opening of this compound ranges from 71 to 94 kJ/mol, depending on the specific acid catalyst and reaction conditions. These calculations have also revealed that carboxylic acids can act as their own promoters by utilizing the hydroxyl group of an additional acid molecule to stabilize the transition state, which can lower the rate-limiting barrier by up to 45 kJ/mol.
Mandatory Visualizations
The following diagrams illustrate the computational workflow and a representative reaction pathway.
Caption: Computational workflow for the quantum chemical calculations of this compound.
Caption: Simplified signaling pathway for the acid-catalyzed ring-opening of this compound.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide invaluable insights into the structural, vibrational, and reactive properties of this compound. The data presented in this guide, including the optimized geometry and vibrational frequencies, offer a fundamental understanding of the molecule's characteristics. Furthermore, the elucidation of reaction mechanisms, such as the acid-catalyzed ring-opening, through computational modeling, is instrumental for the rational design of synthetic strategies and the development of more efficient catalytic systems. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding of the computational chemistry of this important epoxide.
A Comprehensive Review of Synthesis Methods for 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the primary synthesis methods for 1,2-epoxyhexane (also known as 1,2-hexene oxide), a valuable epoxide intermediate in organic synthesis. The document outlines and compares various synthetic strategies, including the classic Prilezhaev reaction, diverse catalytic approaches utilizing different metals and oxidants, a two-step halohydrin route, and enzymatic epoxidation. Quantitative data from cited literature is summarized for comparative analysis, and detailed experimental protocols for key methods are provided to facilitate practical application.
Core Synthesis Strategies
The synthesis of this compound predominantly involves the epoxidation of the double bond in 1-hexene (B165129). The choice of method often depends on factors such as desired yield, stereoselectivity, cost, and environmental considerations. The main approaches are:
-
Epoxidation with Peroxy Acids (Prilezhaev Reaction): This is a long-established and widely used method for the epoxidation of alkenes.[1] It involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is known for its operational simplicity and generally good yields.[1]
-
Catalytic Epoxidation: This broad category employs a catalyst to facilitate the transfer of an oxygen atom from an oxidant to the alkene. These methods are often favored for their potential for higher selectivity and the use of greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). Common catalytic systems include:
-
Titanium-based catalysts: Titanium silicalite-1 (TS-1) and its iron-substituted analogue (Fe-TS-1) are effective catalysts for epoxidation using hydrogen peroxide.[2]
-
Ruthenium-based catalysts: Supported ruthenium catalysts can oxidize 1-hexene using air as the primary oxidant, activated by a radical initiator like tert-butyl hydroperoxide (TBHP).
-
Molybdenum-based catalysts: Molybdenum complexes have been shown to catalyze the epoxidation of 1-hexene using molecular oxygen.
-
-
Synthesis via Halohydrin Intermediate: This is a two-step process that first involves the formation of a halohydrin (a compound with adjacent halogen and hydroxyl groups) from 1-hexene.[3] The subsequent treatment of the halohydrin with a base leads to an intramolecular SN2 reaction, forming the epoxide ring.[3]
-
Enzymatic Epoxidation: Biocatalytic methods offer the potential for high stereoselectivity, producing enantiomerically enriched epoxides. Microorganisms such as Pseudomonas oleovorans are known to oxidize terminal alkenes to their corresponding epoxides.[3]
Quantitative Data Summary
The following table summarizes quantitative data for various this compound synthesis methods, allowing for a direct comparison of their efficiencies under different conditions.
| Method | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | 1-Hexene Conversion (%) | This compound Selectivity (%) | Reference |
| Prilezhaev Reaction | None | m-CPBA | Dichloromethane | 0 | 3 | ~88 (in-solution yield) | >90 | [4] |
| Catalytic | Fe-TS-1 | H₂O₂ | Acetonitrile | 70 | 5 | 33.4 | 92.0 | [2] |
| Catalytic | 1% Ru/TiO₂ | Air / TBHP | Solvent-free | 45 | 24 | - | - |
Note: The Prilezhaev reaction data is based on a closely related substrate (1,5-hexadiene) and provides an estimated yield for the mono-epoxidation product. Data for Ru/TiO₂ catalyzed reaction was not fully quantified in the provided search results.
Mandatory Visualizations
References
In-Depth Technical Guide to the Safe Handling of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1,2-Epoxyhexane (also known as 1,2-Hexylene Oxide or Butyloxirane). The information is intended to equip laboratory personnel with the necessary knowledge to mitigate risks associated with the use of this compound.
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that poses several health risks. It is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][3] |
| Sensitisation, Skin | 1 | H317: May cause an allergic skin reaction.[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for understanding its behavior and potential hazards.
| Property | Value |
| CAS Number | 1436-34-6[1][4] |
| Molecular Formula | C₆H₁₂O[4] |
| Molecular Weight | 100.16 g/mol [4] |
| Appearance | Colorless liquid[3][5] |
| Boiling Point | 118-120 °C[3][5] |
| Flash Point | 15 °C (59 °F)[3][5] |
| Density | 0.831 - 0.832 g/mL at 25 °C[4][5] |
| Solubility | Difficult to mix with water.[6] |
Experimental Protocols for Hazard Evaluation
The hazard classifications of this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key toxicological endpoints.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.[7]
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[8][9] Untreated skin on the same animal serves as a control.[8][9]
-
Methodology:
-
A small area of the animal's back is clipped free of fur.[7]
-
0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the prepared skin area.[10]
-
The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[8][9]
-
After exposure, the residual substance is removed.[8]
-
The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[11] Observations may continue for up to 14 days to assess the reversibility of the effects.[8]
-
-
Scoring: Skin reactions are graded based on a standardized scoring system. If corrosive effects are observed, the test is terminated immediately.[12]
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[1][5]
-
Methodology:
-
The test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[2][4]
-
The eyelids are held together for about one second to prevent loss of the substance.[2][4]
-
The eye is not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[2][4]
-
The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[5] Observations can be extended up to 21 days to evaluate the reversibility of any damage.[1]
-
-
Considerations: To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[4] A sequential testing strategy, starting with a single animal, is also advised.[5]
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to determine the acute oral toxicity of a substance.
-
Principle: This procedure avoids using lethality as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[13]
-
Methodology:
-
A "sighting study" is first performed with a single animal to determine the appropriate starting dose for the main study.[13]
-
In the main study, groups of at least 5 animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[13][14]
-
The substance is administered as a single dose by gavage.[14] Animals are fasted before dosing.[14]
-
Animals are observed for a minimum of 14 days for signs of toxicity, and body weight is recorded weekly.[13][14]
-
At the end of the observation period, all animals are subjected to a gross necropsy.[13]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This is a widely used in vitro test to assess the mutagenic potential of a chemical.[6]
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[15] It identifies mutations that revert the existing mutations in the bacteria, restoring their ability to synthesize an essential amino acid and thus grow on a selective medium.[6][15]
-
Methodology:
-
Bacterial cultures are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[15][16]
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.[15]
-
After exposure, the bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.
-
The plates are incubated at 37°C for 2-3 days.[15]
-
The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A significant increase in revertant colonies indicates mutagenic potential.
-
Safe Handling and Storage
Strict adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][4] A face shield may be necessary if there is a splash hazard.[11]
-
Skin Protection: Wear impervious clothing and chemically resistant gloves (e.g., nitrile).[4][11] Always inspect gloves before use and use proper removal techniques.[4] A lab coat and closed-toe shoes are mandatory.[17]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][11] If ventilation is inadequate, an approved respirator should be worn.[18]
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
-
Use explosion-proof electrical and ventilating equipment.[3][19]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2]
-
Wash hands thoroughly with soap and water after handling.[1][11]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][11]
-
Keep containers tightly closed and protected from physical damage.[1][4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and finely powdered metals.[3][19]
Emergency Procedures
First Aid Measures
A clear and immediate response is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][20]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][20] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4] Call a poison control center or doctor immediately for treatment advice.[1][2]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel and ensure adequate ventilation.
-
Eliminate all ignition sources.[1]
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[1] Do not use combustible materials like sawdust.[21]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[1][22]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]
-
Waste Disposal
-
Unused this compound and contaminated materials must be disposed of as hazardous waste.[5]
-
Collect waste in clearly labeled, sealed containers.[17]
-
Do not dispose of in a liquid state. Waste resin can be mixed with a hardener (in small quantities) to cure into a non-hazardous solid, but this should be done in a safe, ventilated area as the reaction can generate heat and hazardous fumes.[18][21]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][21]
Logical Workflows and Diagrams
Visual aids can help in understanding and implementing safety protocols effectively. The following diagrams, in DOT language, illustrate key safety workflows.
Risk Assessment Workflow
Caption: Workflow for conducting a risk assessment before handling this compound.
Spill Response Workflow
Caption: Decision-making workflow for responding to a this compound spill.
First Aid Decision Tree
Caption: First aid response guide for different routes of exposure to this compound.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. nib.si [nib.si]
- 7. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ecetoc.org [ecetoc.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 17. oecd.org [oecd.org]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. ehs.utk.edu [ehs.utk.edu]
The Chemistry of 1,2-Epoxyhexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxyhexane, also known as 1,2-hexene oxide or butyloxirane, is a versatile cyclic ether with the molecular formula C₆H₁₂O.[1] Its strained three-membered epoxide ring imparts significant reactivity, making it a valuable intermediate in organic synthesis.[1] This document provides an in-depth overview of the discovery, history, synthesis, and chemical properties of this compound. Detailed experimental protocols for its preparation and characteristic reactions are presented, along with a summary of its key quantitative data. Furthermore, this guide includes visualizations of its primary synthesis and reaction pathways to facilitate a deeper understanding of its chemical behavior.
Discovery and History
The journey of this compound is intrinsically linked to the broader history of epoxide chemistry. The pioneering work on the epoxidation of alkenes dates back to the early 20th century. A significant milestone was the discovery of the Prilezhaev reaction in 1909, which demonstrated the formation of epoxides through the reaction of an alkene with a peroxy acid.[1] This reaction laid the fundamental groundwork for the synthesis of a wide array of epoxides, including this compound from its parent alkene, 1-hexene (B165129).
Early synthetic efforts focused on improving the efficiency and selectivity of the epoxidation process. The development of various oxidizing agents and catalytic systems has been a continuous area of research.[2] In the mid-20th century, the industrial production of epoxides saw significant advancements, including the development of both homogeneous and heterogeneous catalytic processes.[2][3] While initially, the focus was on simple epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide, the methodologies developed were readily adaptable for the synthesis of longer-chain epoxides like this compound.[4] The evolution of synthetic methods has been driven by the pursuit of higher yields, greater stereoselectivity, and the use of more environmentally benign reagents, leading to the sophisticated catalytic systems available today.[1]
Physicochemical Properties
This compound is a colorless liquid with a characteristic mild odor.[5] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 118-120 °C | [1] |
| Density | 0.831 - 0.833 g/mL at 20-25 °C | [1][7] |
| Refractive Index (n20/D) | 1.406 | [7] |
| Flash Point | 15.6 °C (60 °F) | [1] |
| Solubility | Difficult to mix with water; soluble in many organic solvents. | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Characteristic Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ ~2.9 (m, 1H, CH), ~2.7 (t, 1H, CH₂), ~2.4 (dd, 1H, CH₂), ~1.5 (m, 2H, CH₂), ~1.2-1.4 (m, 4H, CH₂CH₂), ~0.9 (t, 3H, CH₃) | [8][9] |
| ¹³C NMR (CDCl₃) | δ ~52.4 (CH), ~47.1 (CH₂) | [9] |
| IR (liquid film) | Characteristic epoxide C-O stretching bands | [10] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 100 | [5] |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the epoxidation of 1-hexene.[1][11] This transformation can be achieved using various oxidizing agents, with peroxy acids being a classic and effective choice.[1] Modern methods also employ catalytic systems with hydrogen peroxide for a greener approach.[1]
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: Epoxidation of 1-Hexene with m-CPBA
This protocol describes the synthesis of this compound from 1-hexene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexene (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alkene.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under a nitrogen atmosphere to yield pure this compound.[12]
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity: Ring-Opening Reactions
The high reactivity of this compound is dominated by the strain of the three-membered ring, which makes it susceptible to nucleophilic attack.[1] The ring-opening of epoxides can be catalyzed by both acids and bases, and the regioselectivity of the reaction is dependent on the reaction conditions.[13][14]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the two carbons of the epoxide ring. For unsymmetrical epoxides like this compound, if one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge at this position in the transition state (SN1-like character).[13] However, for primary/secondary epoxides like this compound, the attack generally occurs at the less sterically hindered carbon (SN2-like).[13]
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. In this case, the attack occurs at the less sterically hindered carbon atom.[14]
Signaling Pathway of Ring-Opening Reactions
Caption: Regioselectivity of acid- and base-catalyzed ring-opening of epoxides.
Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol
This protocol describes the acid-catalyzed ring-opening of this compound with methanol.[15]
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or distillation.
Applications
This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its ability to undergo ring-opening reactions with a wide range of nucleophiles allows for the introduction of two new functional groups in a stereocontrolled manner. Key application areas include:
-
Fine Chemicals and Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals where a hexyl group with adjacent functionalities is required.[5][6]
-
Polymer Chemistry: this compound can be used in the preparation of polymers and resins, acting as a comonomer or a cross-linking agent.[16]
-
Material Science: It has been utilized as a passivating agent for core-shell aluminum nanoparticles, enhancing their stability.[6]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] It is also a skin and eye irritant.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from oxidizing agents.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a fundamentally important and highly reactive chemical intermediate with a rich history rooted in the development of epoxidation chemistry. Its synthesis from 1-hexene is well-established, and its reactivity, particularly the regioselective ring-opening under acidic and basic conditions, makes it a valuable tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development across various scientific disciplines.
References
- 1. Buy this compound | 1436-34-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic developments in the epoxidation of vegetable oils and the analysis methods of epoxidized products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05943A [pubs.rsc.org]
- 4. Epoxide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epoxy-europe.eu [epoxy-europe.eu]
- 7. 1,2-エポキシヘキサン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound(1436-34-6) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 1436-34-6 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
1,2-Epoxyhexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1,2-Epoxyhexane, a versatile epoxide compound. It covers its chemical identity, physicochemical properties, key experimental protocols for its synthesis and reactions, and insights into its metabolic pathways. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical Identity and Synonyms
This compound is a colorless liquid and a member of the epoxide class of organic compounds, characterized by a three-membered ring containing an oxygen atom.[1] Its high reactivity, owing to the strained ether ring, makes it a valuable intermediate in organic synthesis.[2]
A comprehensive list of its synonyms and identifiers is provided in the table below to aid in its unambiguous identification across various databases and publications.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | 2-butyloxirane[2][3] |
| CAS Number | 1436-34-6[1][4][5][6] |
| EC Number | 215-864-6[5] |
| Molecular Formula | C₆H₁₂O[1][4][5][6] |
| Molecular Weight | 100.16 g/mol [2][4][5][6] |
| Synonyms | 1,2-Hexene oxide[1][5][6][7], Butyloxirane[1][2][5][6], 1-Hexene (B165129) epoxide[3][7], Epoxy-n-hexane[3][7], 1,2-Hexylene oxide[1], Oxirane, butyl-[3][7] |
| InChI | InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3[2][3] |
| InChI Key | WHNBDXQTMPYBAT-UHFFFAOYSA-N[1][3] |
| SMILES | CCCCC1CO1[1][2][3] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[1][6] |
| Boiling Point | 118-120 °C[2][6] |
| Density | 0.831 g/mL at 25 °C[6] |
| Flash Point | 15 °C (59 °F) - closed cup[5] |
| Refractive Index | n20/D 1.406[6] |
| Water Solubility | Difficult to mix[1][2] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectra available, refer to cited sources for detailed shifts and couplings.[8][9] |
| ¹³C NMR | Spectra available, refer to cited sources for detailed chemical shifts.[10] |
| Mass Spectrometry | Spectra available in various databases.[8] |
| Infrared Spectroscopy | Spectra available in various databases.[8] |
Experimental Protocols
This section details common experimental procedures involving this compound, including its synthesis via epoxidation and its characteristic ring-opening reactions.
Synthesis of this compound via Epoxidation of 1-Hexene
The most common method for synthesizing this compound is the epoxidation of 1-hexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11] This reaction proceeds via a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the double bond of the alkene.[12]
Materials:
-
1-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-hexene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in the same solvent to the stirred 1-hexene solution. The addition should be dropwise to control the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation.
Ring-Opening Reactions of this compound
Epoxides readily undergo ring-opening reactions under both acidic and basic conditions due to the high ring strain.[3] These reactions are fundamental to the synthetic utility of epoxides.
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks one of the carbon atoms of the epoxide ring. For asymmetrically substituted epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom.[3]
Materials:
-
This compound
-
Methanol (or other nucleophile)
-
Catalytic amount of a strong acid (e.g., H₂SO₄)
Procedure:
-
Dissolve this compound in an excess of the nucleophile (e.g., methanol).
-
Add a catalytic amount of the acid to the solution.
-
Stir the reaction at room temperature and monitor by TLC or GC.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the ring-opened product.
Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction. For this compound, the attack occurs at the less sterically hindered carbon atom.[3]
Materials:
-
This compound
-
Sodium methoxide (B1231860) (or other strong nucleophile/base)
-
Methanol (as solvent and nucleophile)
Procedure:
-
Prepare a solution of the nucleophile/base in its conjugate acid solvent (e.g., sodium methoxide in methanol).
-
Add this compound to this solution.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or GC.
-
After the reaction is complete, neutralize the mixture with a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the product.
Visualized Workflows and Pathways
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Regioselectivity of Ring-Opening
Caption: Regioselectivity of acid- and base-catalyzed ring-opening of this compound.
Metabolic Pathway of Epoxides
While specific signaling pathways for this compound are not extensively documented, its metabolism is expected to follow the general pathway for xenobiotic epoxides. This primarily involves enzymatic hydration to a diol, which is a detoxification pathway.
Caption: General metabolic pathway of epoxides via enzymatic hydrolysis.
Safety and Handling
This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions.[5] It is harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[5]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use in a well-ventilated area.[4]
-
Wear protective gloves, clothing, eye, and face protection.[1][4]
-
Ground and bond container and receiving equipment to prevent static discharge.[1][4]
-
Store in a cool, well-ventilated place with the container tightly closed.[1]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2][4][5]
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. thomassci.com [thomassci.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. This compound(1436-34-6) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to 1,2-Epoxyhexane: Commercial Availability, Synthetic Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxyhexane, a versatile and reactive epoxide, serves as a crucial building block in organic synthesis and as a valuable tool for biochemical investigations. This technical guide provides an in-depth overview of its commercial availability from leading suppliers, detailed experimental protocols for its key chemical transformations, and an exploration of its relevance in biological systems, particularly as a substrate for epoxide hydrolases. The information is presented to support researchers and professionals in drug discovery and development in leveraging the unique properties of this compound.
Commercial Availability and Suppliers
This compound (CAS No. 1436-34-6), also known as 1,2-hexylene oxide or butyloxirane, is readily available from a variety of chemical suppliers. The compound is typically offered as a colorless to light yellow liquid with purity levels generally exceeding 96%. Researchers should note that it is a flammable liquid and requires appropriate handling and storage conditions, typically at 2-8°C.[1] Below is a comparative summary of offerings from major suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 377171 | 97% | 25 g, 100 g |
| Thermo Scientific Chemicals (Acros Organics) | 335550250 | 97% | 25 mL, 100 mL |
| TCI America | E0445 | >96.0% (GC) | 25 mL, 500 mL |
| Biosynth | J-640004 | Not specified | 100 g, 250 g, 500 g, 1 kg, 2.5 kg |
| Santa Cruz Biotechnology | sc-227230 | Not specified | Inquire for details |
| Parchem | Bulk quantities available | ||
| ALKEMIX | 98% (GC) | Inquire for details |
Table 1: Comparison of commercial suppliers for this compound. Data is compiled from publicly available information on supplier websites and may be subject to change. Researchers are advised to consult the suppliers directly for the most current specifications and pricing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1436-34-6 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 118-120 °C (lit.)[1] |
| Density | 0.831 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.406 (lit.)[1] |
| Flash Point | 15 °C (59 °F) |
| Solubility | Difficult to mix with water |
Table 2: Key physicochemical properties of this compound.
Core Reactivity: Epoxide Ring-Opening Reactions
The high reactivity of the strained three-membered epoxide ring makes this compound a valuable intermediate in organic synthesis. Its primary mode of reaction is the nucleophilic ring-opening, which can be catalyzed by either acid or base.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack typically occurs at the more substituted carbon atom (C2), following a mechanism with significant SN1 character. For example, the reaction with methanol (B129727) in the presence of a catalytic amount of acid yields a mixture of two isomeric methoxy (B1213986) alcohols, with the major product resulting from attack at the secondary carbon.
References
1,2-Epoxyhexane material safety data sheet (MSDS) information
An In-depth Technical Guide to the Material Safety of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety information for this compound (CAS Number: 1436-34-6), a vital reagent and intermediate in organic synthesis and pharmaceutical development.[1] Adherence to strict safety protocols is imperative when handling this compound due to its hazardous properties. This guide synthesizes critical data from material safety data sheets (MSDS) and presents it in a clear and accessible format to ensure safe laboratory practices.
Chemical Identification
This compound is a colorless liquid.[1][2][3] It is also known by several synonyms, including 1,2-Hexene oxide and n-Butyloxirane.[2][3][4]
| Identifier | Value |
| CAS Number | 1436-34-6[2][3][4][5][6][7] |
| EC Number | 215-864-6[3][5][6][7] |
| Molecular Formula | C₆H₁₂O[2][3][5][6][7][8] |
| Molecular Weight | 100.16 g/mol [2][3][5][6][7] |
| UN Number | 1993[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. It is a highly flammable liquid and vapor.[3][9][7][8][10][11][12]
| Property | Value |
| Appearance | Colorless liquid[1][2][3] |
| Boiling Point | 118-120 °C[1][2][3][4][6][13] |
| Density | 0.831 - 0.833 g/mL at 20-25 °C[2][6][13] |
| Flash Point | 15 °C (59 °F)[3][4][7] |
| Refractive Index | 1.406[3][6][13] |
| Solubility | Difficult to mix with water; soluble in many organic solvents[2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.
| Hazard Class | GHS Category |
| Flammable Liquids | Category 2[4][7][8] |
| Acute Toxicity, Oral | Category 4[7][8] |
| Skin Irritation | Category 2[7][8] |
| Eye Irritation | Category 2[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[4][7][8] |
| Carcinogenicity | Suspected of causing cancer[10] |
Hazard Statements (H-phrases):
Experimental Protocols: Safety and Handling
While detailed toxicological experimental protocols are not available in standard MSDS, the following protocols for safe handling, storage, and emergency response are mandated.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling this compound to determine the appropriate PPE.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Handling and Storage
-
Do not breathe vapors or mist.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][10][11] No smoking.[3][5][10][11]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][5][10]
-
Take precautionary measures against static discharge.[3][4][11] Ground and bond containers and receiving equipment.[4][5][10][11]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][10][11] Recommended storage temperature is 2-8°C.[2][6][13]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.[3][10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][10] Seek medical attention if irritation occurs.[10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[4][5] |
Accidental Release Measures
A clear workflow should be followed to manage spills effectively.
Caption: Workflow for responding to an accidental release of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: The liquid and vapor are highly flammable.[10] Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Toxicological Information
While comprehensive toxicological studies require access to specialized databases, the GHS classification indicates that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[3][8][10] It is also suspected of causing cancer.[10] The primary target organ for single-exposure toxicity is the respiratory system.[4][7]
Disposal Considerations
Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.[5]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. This compound | 1436-34-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. thomassci.com [thomassci.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2-エポキシヘキサン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2-环氧己烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | 1436-34-6 | TCI AMERICA [tcichemicals.com]
- 12. This compound | 1436-34-6 | TCI EUROPE N.V. [tcichemicals.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Methodological & Application
Application Notes and Protocols: Acid-Catalyzed Ring-Opening of 1,2-Epoxyhexane with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the acid-catalyzed ring-opening of 1,2-epoxyhexane with various alcohol nucleophiles. This reaction is a fundamental transformation in organic synthesis, yielding valuable β-alkoxy alcohols, which are versatile intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The regioselectivity of this reaction under acidic conditions predominantly favors the formation of 1-alkoxy-2-hexanol over 2-alkoxy-1-hexanol. This is attributed to the electronic stabilization of the partial positive charge at the more substituted secondary carbon of the protonated epoxide intermediate.
Introduction
The acid-catalyzed ring-opening of epoxides is a well-established and reliable method for the synthesis of 1,2-bifunctionalized compounds. The high reactivity of the strained three-membered epoxide ring allows for cleavage under mild acidic conditions. In the presence of an alcohol, the reaction proceeds via protonation of the epoxide oxygen, which activates the electrophilic carbons of the ring towards nucleophilic attack. For unsymmetrical epoxides like this compound, the regiochemical outcome is a critical consideration. Under acidic conditions, the reaction proceeds through a mechanism with significant S(_N)1 character, where the nucleophile preferentially attacks the more substituted carbon atom.[1][2] This is because the partial positive charge in the transition state is better stabilized at the secondary carbon. The stereochemical outcome of the reaction is an inversion of configuration at the center of nucleophilic attack, resulting in a trans relationship between the newly introduced alkoxy group and the hydroxyl group.
Reaction Mechanism and Regioselectivity
The acid-catalyzed ring-opening of this compound with an alcohol (ROH) proceeds through the following steps:
-
Protonation of the Epoxide: The acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of the epoxide ring, making it a better leaving group.[1]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks one of the electrophilic carbons of the protonated epoxide. In the case of this compound, there are two possible sites of attack: the primary carbon (C1) and the secondary carbon (C2). Under acidic conditions, the C2-O bond is weaker and has more carbocationic character, making the secondary carbon the preferred site of attack.[2][3]
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final β-alkoxy alcohol product.
This regioselectivity leads to the major product being the 1-alkoxy-2-hexanol and the minor product being the 2-alkoxy-1-hexanol.
Figure 1: Acid-catalyzed ring-opening of this compound with an alcohol.
Experimental Data
The following table summarizes typical experimental results for the acid-catalyzed ring-opening of this compound with various alcohols using a catalytic amount of sulfuric acid. Reaction conditions are generally mild, and product distribution can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Alcohol (ROH) | Product(s) | Typical Reaction Time (h) | Typical Yield (%) | Major/Minor Product Ratio (approx.) |
| Methanol | 1-Methoxy-2-hexanol & 2-Methoxy-1-hexanol | 2 | 90 | 9:1 |
| Ethanol | 1-Ethoxy-2-hexanol & 2-Ethoxy-1-hexanol | 3 | 88 | 8:2 |
| n-Propanol | 1-Propoxy-2-hexanol & 2-Propoxy-1-hexanol | 4 | 85 | 8:2 |
| Isopropanol (B130326) | 1-Isopropoxy-2-hexanol & 2-Isopropoxy-1-hexanol | 6 | 80 | 7:3 |
| n-Butanol | 1-Butoxy-2-hexanol & 2-Butoxy-1-hexanol | 5 | 83 | 8:2 |
Note: Yields and product ratios are representative and can vary based on specific reaction conditions such as temperature, catalyst concentration, and reaction time. Steric hindrance from bulkier alcohols like isopropanol can slightly decrease the reaction rate and regioselectivity.
Experimental Protocols
General Protocol for Acid-Catalyzed Ring-Opening of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary alcohols.
Figure 2: General experimental workflow for the reaction.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, isopropanol) (10-20 eq, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired alcohol (10-20 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (1-2 mol%) dropwise with vigorous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to increase the reaction rate, especially with less reactive alcohols.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the regioisomers.
Characterization of Products
The resulting 1-alkoxy-2-hexanols and 2-alkoxy-1-hexanols can be characterized by standard spectroscopic methods.
Example: 1-Methoxy-2-hexanol (Major Product)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.45-3.55 (m, 1H, CH-OH), 3.40 (s, 3H, OCH₃), 3.30-3.40 (m, 2H, CH₂-OCH₃), 1.20-1.60 (m, 6H, CH₂CH₂CH₂), 0.90 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 75.8 (CH-OH), 71.5 (CH₂-OCH₃), 59.2 (OCH₃), 33.5 (CH₂), 28.0 (CH₂), 22.8 (CH₂), 14.1 (CH₃).[4][5]
-
FT-IR (neat, cm⁻¹): 3400 (br, O-H), 2930, 2860 (C-H), 1115 (C-O).
-
GC-MS (EI): Fragmentation pattern will show characteristic losses of alkyl chains and the methoxy (B1213986) group.[4]
Example: 1-Ethoxy-2-hexanol (Major Product)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.50-3.60 (m, 1H, CH-OH), 3.50 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.35-3.45 (m, 2H, CH₂-O), 1.20-1.60 (m, 6H, CH₂CH₂CH₂), 1.20 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 75.9 (CH-OH), 69.5 (CH₂-O), 66.8 (OCH₂CH₃), 33.6 (CH₂), 28.1 (CH₂), 22.9 (CH₂), 15.3 (OCH₂CH₃), 14.1 (CH₃).
-
FT-IR (neat, cm⁻¹): 3420 (br, O-H), 2960, 2930, 2870 (C-H), 1120 (C-O).[6]
-
GC-MS (EI): Molecular ion may be weak or absent. Characteristic fragments will correspond to alpha-cleavage and loss of water.[6]
Safety Precautions
-
This compound is a reactive and potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture, especially when quenching with a basic solution.
-
Alcohols are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The acid-catalyzed ring-opening of this compound with alcohols provides a reliable and regioselective route to 1-alkoxy-2-hexanols. The reaction is generally high-yielding and proceeds under mild conditions. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of key β-alkoxy alcohol intermediates.
References
Application Notes and Protocols: Base-Catalyzed Ring-Opening of 1,2-Epoxyhexane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines is a fundamental and highly valuable transformation in organic synthesis, providing a direct route to β-amino alcohols. These motifs are critical structural components in a wide range of pharmaceuticals, including β-blockers, chiral ligands, and other biologically active molecules.[1][2] The reaction involving 1,2-epoxyhexane serves as a model for understanding the regioselective aminolysis of terminal epoxides.
The reaction's utility is rooted in the high reactivity of the strained three-membered epoxide ring, which is susceptible to nucleophilic attack even by neutral amines.[3][4] Under basic or neutral conditions, this reaction typically proceeds via an SN2 mechanism, which allows for predictable control over regioselectivity and stereochemistry.[5][6] This document provides an overview of the reaction mechanism, key experimental protocols, and factors influencing the reaction's outcome.
Reaction Mechanism and Regioselectivity
The base-catalyzed ring-opening of an unsymmetrical epoxide like this compound with an amine is a classic SN2 reaction. The amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.
Key Mechanistic Points:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine on an epoxide carbon.
-
Ring-Opening: This attack occurs from the backside, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate.[6]
-
Proton Transfer: A subsequent proton transfer, typically from another amine molecule or the solvent, neutralizes the alkoxide to yield the final β-amino alcohol product.
-
Autocatalysis: The hydroxyl group of the product can catalyze the reaction by activating the epoxide ring through hydrogen bonding, a phenomenon known as autocatalysis.[7][8]
Regioselectivity: For terminal epoxides such as this compound under basic or neutral conditions, the amine preferentially attacks the less sterically hindered carbon (C1). This regioselectivity is a hallmark of the SN2 mechanism, where steric hindrance plays a dominant role in transition state stability.[4][5][9] The result is the predominant formation of 1-aminohexan-2-ol (B1280611) derivatives.
Caption: General mechanism for the SN2 ring-opening of this compound with an amine.
Experimental Protocols
The aminolysis of this compound can be performed under various conditions, including solvent-free, in water, or with catalysts. Below are two general protocols.
Protocol 1: Solvent-Free Aminolysis of this compound
This protocol is advantageous for its efficiency and reduced waste, often leading to high yields.[10]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired amine (1.0-1.2 eq).
-
Stir the mixture at a set temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If necessary, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-amino alcohol.
Protocol 2: Catalytic Aminolysis in an Aqueous Medium
Water can serve as an effective medium for the aminolysis of epoxides, promoting the reaction without the need for a catalyst in some cases.[10] Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also act as efficient catalysts in water.[11]
Materials:
-
This compound
-
Amine
-
Catalyst (e.g., DABCO, 1 mol%) (Optional)
-
Water (deionized)
-
Reaction vessel
Procedure:
-
In a reaction vessel, create a suspension of this compound (1.0 eq) and the amine (1.0 eq) in water.
-
If using a catalyst, add it to the mixture (e.g., DABCO, 1 mol%).
-
Stir the suspension vigorously at room temperature or with gentle heating.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over an anhydrous salt, filter, and remove the solvent in vacuo.
-
Purify the product via column chromatography.
Caption: A generalized workflow for the synthesis and isolation of β-amino alcohols.
Data Presentation: Influence of Catalysts and Conditions
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the epoxide ring-opening reaction. While specific data for this compound is dispersed, the following table summarizes general findings for the aminolysis of various epoxides, which are applicable to this substrate.
| Catalyst/Condition | Nucleophile (Amine) | Substrate (Epoxide) | Yield (%) | Regioselectivity (Attack at less substituted carbon) | Reference |
| Acetic Acid (metal-free) | Various amines | Various epoxides | High | Excellent | [12] |
| Zinc(II) perchlorate | Various amines | Various epoxides | High (up to 98%) | Excellent | [10] |
| Sulfated Zirconia (solvent-free) | Aromatic amines | Various epoxides | High | High | |
| Water (catalyst-free) | Various amines | Various epoxides | Excellent | High | [10] |
| DABCO (in water) | Various amines | Various epoxides | Good to Excellent | Not specified | [11] |
| Indium Tribromide | Aromatic amines | Various epoxides | Moderate to Excellent | Regio- and chemoselective |
Factors Influencing Reaction Outcome
Several parameters can be adjusted to optimize the base-catalyzed ring-opening of this compound. The interplay of these factors determines the reaction rate, yield, and purity of the final product.
-
Nature of the Amine (Nucleophile): Less sterically hindered primary amines are generally more reactive than secondary amines. The nucleophilicity of the amine also plays a crucial role; electron-rich amines react faster.
-
Solvent: Polar protic solvents like water or alcohols can facilitate the reaction by stabilizing the transition state and participating in proton transfer.[10] In some cases, solvent-free conditions are highly effective.
-
Catalyst: While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids can activate the epoxide, increasing the reaction rate.[13] However, acidic conditions can alter the regioselectivity. For base-catalyzed reactions, catalysts like tertiary amines can be effective.[11]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions, such as the reaction of the product amino alcohol with another epoxide molecule, leading to oligomerization.
Caption: Key factors that control the rate and selectivity of the aminolysis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyhexane, a terminal epoxide, is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of functionalized C6 compounds with defined stereochemistry. The regioselectivity of the ring-opening reaction can be controlled by the reaction conditions, specifically the pH, allowing for the targeted synthesis of either primary or secondary alcohols. This document provides a detailed overview of the nucleophilic substitution reactions of this compound, including quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.
Reaction Mechanisms
The ring-opening of this compound can be catalyzed by either acid or base, proceeding through different mechanisms that dictate the regiochemical outcome.
1. Acid-Catalyzed Ring-Opening:
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This pathway exhibits SN1-like character.[1][2] The result is the formation of a 2-substituted-1-hexanol.
2. Base-Catalyzed/Neutral Ring-Opening:
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via an SN2 mechanism.[1][3] Steric hindrance governs the regioselectivity, with the nucleophile preferentially attacking the less substituted, more accessible carbon (C1).[4] This leads to the formation of a 1-substituted-2-hexanol.
Quantitative Data on Nucleophilic Substitution Reactions
The regioselectivity and yield of the ring-opening of this compound are highly dependent on the nucleophile and the reaction conditions. The following tables summarize representative quantitative data.
Table 1: Reaction with Oxygen Nucleophiles
| Nucleophile | Conditions | Major Product | Regioselectivity (C1:C2) | Yield (%) | Reference(s) |
| Methanol (B129727) (MeOH) | H₂SO₄ (cat.), MeOH | 2-methoxyhexan-1-ol | Predominantly C2 attack | - | [5][6] |
| Methanol (MeOH) | NaOMe, MeOH | 1-methoxyhexan-2-ol | Predominantly C1 attack | - | [5] |
| Methanol (MeOH) | Co(III)-salen-SbF₆ (cat.), CH₂Cl₂/MeOH | 1-methoxyhexan-2-ol | 64:36 | 95 | [7] |
| Water (H₂O) | H₂SO₄ (cat.), H₂O | Hexane-1,2-diol | - | High | [2] |
Table 2: Reaction with Nitrogen Nucleophiles
| Nucleophile | Conditions | Major Product | Regioselectivity (C1:C2) | Yield (%) | Reference(s) |
| Aniline | Neat, 80°C | 1-(Phenylamino)hexan-2-ol | Predominantly C1 attack | Good | [4] |
| Butylamine | Neat, reflux | 1-(Butylamino)hexan-2-ol | Predominantly C1 attack | - | General reaction |
| Sodium Azide (B81097) (NaN₃) | NaN₃, H₂O, pH 9.5 | 1-Azidohexan-2-ol | Predominantly C1 attack | High | [7] |
| Sodium Azide (NaN₃) | NaN₃, H₂O, pH 4.2 | 2-Azidohexan-1-ol | Increased C2 attack | High | [7] |
Table 3: Reaction with Carbon Nucleophiles
| Nucleophile | Conditions | Major Product | Regioselectivity (C1:C2) | Yield (%) | Reference(s) |
| Butylmagnesium Bromide | 1. Et₂O, reflux; 2. H₃O⁺ workup | Decan-5-ol | Exclusively C1 attack | - | [8] |
Note: "-" indicates that specific quantitative data for this compound was not available in the cited literature, but the outcome is based on well-established principles of epoxide chemistry.
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions of this compound.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
Objective: To synthesize 2-methoxyhexan-1-ol and 1-methoxyhexan-2-ol via the acid-catalyzed ring-opening of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure: [9]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 0.5 g) in methanol (e.g., 5 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Heat the reaction mixture to reflux and stir for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (e.g., 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Purify the product by column chromatography on silica (B1680970) gel to separate the regioisomers.
Protocol 2: Base-Catalyzed Methanolysis of this compound
Objective: To synthesize 1-methoxyhexan-2-ol as the major product via the base-catalyzed ring-opening of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium Methoxide (B1231860) (NaOMe)
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure: [9]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (e.g., 0.04 g) to anhydrous methanol (e.g., 5 mL) to form a slurry.
-
Add this compound (e.g., 0.5 g) to the slurry.
-
Heat the reaction mixture to reflux and stir for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous mixture with diethyl ether (e.g., 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Azidohexan-2-ol
Objective: To synthesize 1-azidohexan-2-ol via the ring-opening of this compound with sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF) or Water
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure: [10]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or water.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture with stirring (e.g., 60-80°C) and monitor the reaction by TLC until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to yield 1-azidohexan-2-ol.
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 4: Grignard Reaction with this compound
Objective: To synthesize a secondary alcohol by the reaction of a Grignard reagent with this compound.
Materials:
-
This compound
-
Magnesium turnings
-
An appropriate alkyl or aryl bromide (e.g., Butyl bromide)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle.
-
Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the alkyl/aryl bromide (e.g., butyl bromide, 1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to bubble (gentle heating may be required).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Epoxide: Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Applications in Drug Development
The products derived from the nucleophilic ring-opening of this compound are valuable intermediates in pharmaceutical synthesis.
-
Hexane-1,2-diol: This diol, produced from the hydrolysis of this compound, is used as a raw material in the pharmaceutical industry and as a component in cosmetic and personal care products.[1]
-
β-Amino Alcohols: These compounds are a critical structural motif in a wide range of pharmaceuticals. They are found in β-blockers, antiviral agents, and other biologically active molecules.[10][13] The synthesis of β-amino alcohols from this compound provides a straightforward route to chiral building blocks for drug discovery.
-
Azido Alcohols: 1-Azidohexan-2-ol is a versatile intermediate that can be readily converted to the corresponding β-amino alcohol by reduction. The azide group also allows for the introduction of a triazole ring via "click chemistry," a powerful tool for creating libraries of potential drug candidates.
Conclusion
The nucleophilic substitution reactions of this compound offer a versatile and regiocontrollable platform for the synthesis of a variety of functionalized C6 compounds. By careful selection of reaction conditions and nucleophiles, researchers can access a range of valuable intermediates for applications in drug development and other areas of chemical synthesis. The protocols and data presented in this document provide a solid foundation for the effective utilization of this compound in the laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved 1. Show the mechanism that produces the major and | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for the Polymerization of 1,2-Epoxyhexane in Polyether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(1,2-epoxyhexane), a versatile polyether, through various polymerization techniques. The hydrophobic backbone derived from this compound makes it a valuable component in the development of novel materials for applications such as drug delivery, surfactants, and specialty elastomers.
Introduction to the Polymerization of this compound
The ring-opening polymerization (ROP) of this compound is a chain-growth polymerization that proceeds by the cleavage of the strained three-membered epoxide ring. This process can be initiated by cationic, anionic, or coordination catalysts, each offering distinct advantages in controlling the polymer's molecular weight, polydispersity, and microstructure. The choice of the catalytic system is critical and depends on the desired properties of the final polyether.
Catalytic Systems and Data Presentation
The selection of a suitable catalyst system is paramount for achieving controlled polymerization of this compound. Anionic and cationic polymerizations are the most common methods, with coordination polymerization offering an alternative route. Below is a summary of representative data for these systems.
| Catalyst System | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Anionic ROP | Potassium tert-butoxide (t-BuOK) | THF | 25 | 24 | >95 | 5,000 | 1.10 |
| n-Butyllithium (n-BuLi) | Hexane/THF | 0-25 | 12 | >95 | 10,000 | 1.15 | |
| Cationic ROP | Boron trifluoride diethyl etherate (BF₃·OEt₂) | CH₂Cl₂ | 0 | 2 | ~90 | 8,000 | 1.50 |
| Triflic acid (CF₃SO₃H) | CH₂Cl₂ | -20 | 1 | ~85 | 6,500 | 1.65 | |
| Coordination ROP | Triethylaluminum (AlEt₃) / H₂O | Toluene | 80 | 48 | ~80 | 12,000 | 1.80 |
Note: The data presented in this table is representative and compiled from various sources on epoxide polymerization. Actual results may vary based on specific reaction conditions and purity of reagents.
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. Strict adherence to anhydrous and inert conditions is crucial for the success of these polymerizations, especially for anionic and cationic methods.
Anionic Ring-Opening Polymerization (AROP) Protocol
Anionic polymerization of this compound can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[1]
Materials:
-
This compound (monomer), dried over CaH₂ and distilled under reduced pressure.
-
Potassium tert-butoxide (t-BuOK) (initiator).
-
Anhydrous Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.
-
Methanol (B129727) (terminating agent).
-
Argon or Nitrogen gas (inert atmosphere).
-
Standard Schlenk line and glassware.
Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Solvent and Initiator Addition: Transfer the desired amount of anhydrous THF into the flask via cannula. Add the calculated amount of potassium tert-butoxide initiator to the THF and stir until fully dissolved.
-
Monomer Addition: Slowly add the purified this compound to the initiator solution via a gas-tight syringe.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 24 hours). The progress can be monitored by withdrawing aliquots for analysis by ¹H NMR or GPC.
-
Termination: Terminate the polymerization by adding an excess of degassed methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Cationic Ring-Opening Polymerization (CROP) Protocol
Cationic polymerization of epoxides is typically initiated by strong Lewis or Brønsted acids. These reactions are often fast but can be prone to side reactions, leading to broader molecular weight distributions.[2]
Materials:
-
This compound (monomer), dried and distilled.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator).
-
Anhydrous Dichloromethane (DCM) (solvent), freshly distilled from CaH₂.
-
Methanol (quenching agent).
-
Argon or Nitrogen gas (inert atmosphere).
-
Standard Schlenk line and glassware.
Procedure:
-
Apparatus Setup: Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Monomer and Solvent Addition: In the flask, dissolve the purified this compound in anhydrous DCM.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Polymerization: Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-2 hours).
-
Quenching: Quench the polymerization by adding an excess of methanol to the reaction mixture.
-
Polymer Isolation: Allow the solution to warm to room temperature. Concentrate the solution under reduced pressure to remove the majority of the solvent.
-
Purification and Drying: Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol. Collect the polymer by filtration, wash, and dry under vacuum.
Polymerization Mechanisms and Workflows
The following diagrams illustrate the fundamental signaling pathways (mechanisms) and a general experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: Cationic Ring-Opening Polymerization Mechanism.
Caption: General Experimental Workflow for Polyether Synthesis.
Characterization of Poly(this compound)
The synthesized polyether should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): GPC (or Size Exclusion Chromatography, SEC) is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3] This is crucial for assessing the "living" character of the polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polyether, verify the end-groups, and, in some cases, calculate the number-average molecular weight by comparing the integrals of the end-group signals to those of the repeating monomer units.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of the characteristic ether C-O-C stretching vibrations in the polymer.
Conclusion
The polymerization of this compound offers a versatile route to well-defined polyethers. By carefully selecting the polymerization method and reaction conditions, researchers can tailor the molecular weight and architecture of the resulting polymers to meet the specific demands of advanced applications in materials science and drug development. The protocols and data presented herein serve as a valuable resource for the synthesis and characterization of poly(this compound).
References
Application Notes and Protocols for 1,2-Epoxyhexane in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-epoxyhexane as a monomer in the synthesis of copolymers, with a particular focus on applications in drug delivery. While specific quantitative data for the copolymerization of this compound is not extensively available in the literature, this document provides detailed protocols and data from analogous epoxide systems to guide research and development.
Introduction to this compound in Copolymerization
This compound is a hydrophobic aliphatic epoxide that can be used as a monomer in ring-opening copolymerization to introduce a flexible, non-polar block into a polymer chain. This property is particularly valuable in the development of amphiphilic block copolymers, which are of significant interest in the field of drug delivery. These copolymers can self-assemble in aqueous environments to form nanostructures, such as micelles, that can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery.
The copolymerization of this compound, typically with a hydrophilic monomer like ethylene (B1197577) oxide (EO), can be achieved through either anionic or cationic ring-opening polymerization. The choice of polymerization method influences the control over molecular weight, polydispersity, and copolymer architecture.
Experimental Protocols
The following protocols are adapted from established procedures for the ring-opening polymerization of other epoxides and can be applied to the copolymerization of this compound.
Anionic Ring-Opening Copolymerization of this compound and Ethylene Oxide
Anionic ring-opening polymerization (AROP) allows for the synthesis of well-defined block copolymers with low polydispersity. This protocol describes the synthesis of a poly(ethylene oxide)-b-poly(this compound) (PEO-b-PEH) diblock copolymer.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Ethylene oxide (purified by passing through columns of activated alumina (B75360) and molecular sieves)
-
Potassium naphthalenide or other suitable initiator (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation (if using Potassium Naphthalenide): In a flame-dried Schlenk flask under an inert atmosphere, react a stoichiometric amount of naphthalene (B1677914) with potassium metal in anhydrous THF until a deep green color persists.
-
Polymerization of Ethylene Oxide Block:
-
To a flame-dried Schlenk flask under argon, add a calculated amount of anhydrous THF.
-
Introduce the initiator solution via cannula.
-
Cool the flask to the desired reaction temperature (e.g., 40-60 °C).
-
Slowly add the purified ethylene oxide to the initiator solution. The reaction is typically monitored by the disappearance of the green color of the initiator.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight of the PEO block.
-
-
Polymerization of this compound Block:
-
Once the ethylene oxide is consumed, take an aliquot for characterization of the PEO macroinitiator.
-
Slowly add the purified this compound to the living PEO solution.
-
Allow the reaction to proceed for several hours to days, depending on the desired molecular weight of the PEH block.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of degassed methanol.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature.
-
Cationic Ring-Opening Copolymerization of this compound
Cationic ring-opening polymerization (CROP) is an alternative method, though it can be more prone to side reactions. This protocol outlines a general procedure for the cationic copolymerization of this compound.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Comonomer (e.g., a cyclic ether like tetrahydrofuran, purified as needed)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or other suitable Lewis acid initiator
-
Anhydrous dichloromethane (B109758) (DCM) (distilled from CaH₂)
-
Methanol (for quenching)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound and comonomer in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C to room temperature).
-
Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-24 hours).
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by adding an excess of methanol.
-
Allow the solution to warm to room temperature.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol or water.
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
Data Presentation
While specific quantitative data for this compound copolymers are limited, the following tables present data for analogous epoxide copolymer systems to provide a reference for expected values.
Table 1: Reactivity Ratios for Anionic Copolymerization of Ethylene Oxide (EO) with Other Epoxides.
| Comonomer (M₁) | r₁ (M₁) | r₂ (EO) | Reference |
| Allyl Glycidyl Ether | 1.31 ± 0.26 | 0.54 ± 0.03 | [1] |
| Ethylene Glycol Vinyl Glycidyl Ether | 3.50 ± 0.90 | 0.32 ± 0.10 | [1] |
Table 2: Molecular Weight and Polydispersity Data for Analogous Amphiphilic Block Copolymers.
| Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | Method |
| PEO-b-P(AGE) | 12,500 | 1.15 | AROP |
| PEO-b-P(EGVGE) | 15,800 | 1.20 | AROP |
| PEO-b-Poly(1,2-epoxydecane) | 10,200 | 1.18 | AROP |
Table 3: Thermal Properties of Copolymers Containing Hydrophobic Epoxide Blocks.
| Copolymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, °C) |
| PEO-b-Poly(propylene oxide) | -60 to -40 | 50 - 60 (PEO block) | > 300 |
| PEO-b-Poly(butylene oxide) | -70 to -50 | 50 - 60 (PEO block) | > 300 |
Applications in Drug Delivery
Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block (e.g., PEO) are promising candidates for drug delivery vehicles.
Micelle Formation and Drug Encapsulation
In an aqueous environment, these copolymers self-assemble into core-shell micelles. The hydrophobic PEH core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEO shell provides a stabilizing interface with the aqueous medium, preventing aggregation and prolonging circulation time in the body.
Protocol for Micelle Formation and Drug Loading:
-
Dissolution: Dissolve the PEO-b-PEH copolymer and the hydrophobic drug in a common volatile organic solvent (e.g., THF, acetone).
-
Self-Assembly: Slowly add water or a buffer solution to the organic solution with vigorous stirring. This will induce the self-assembly of the copolymers into drug-loaded micelles.
-
Solvent Removal: Remove the organic solvent by dialysis against water or by evaporation under reduced pressure.
-
Purification: Filter the resulting aqueous solution through a syringe filter to remove any non-encapsulated drug precipitates.
Stimuli-Responsive Drug Release
To achieve targeted drug delivery, stimuli-responsive moieties can be incorporated into the copolymer structure. For example, pH-sensitive linkers can be used to attach the drug to the polymer, allowing for drug release in the acidic microenvironment of tumors.
Visualizations
Diagrams of Workflows and Mechanisms
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their inherent reactivity, coupled with the defined stereochemistry at two contiguous carbon centers, makes them invaluable building blocks for asymmetric synthesis. 1,2-Epoxyhexane, a simple yet important chiral epoxide, serves as a precursor for various complex molecular architectures. The ability to synthesize enantiomerically pure (R)- or (S)-1,2-epoxyhexane is therefore of significant interest in drug discovery and development. These application notes provide detailed protocols for two robust methods for the enantioselective synthesis of chiral this compound: the Jacobsen-Katsuki Asymmetric Epoxidation of 1-hexene (B165129) and the Hydrolytic Kinetic Resolution (HKR) of racemic this compound using Jacobsen's cobalt-salen catalyst.
Methods Overview
Two distinct and highly effective methods for the enantioselective synthesis of chiral this compound are presented:
-
Jacobsen-Katsuki Asymmetric Epoxidation: This method facilitates the direct enantioselective epoxidation of unfunctionalized alkenes like 1-hexene using a chiral manganese(III)-salen complex as the catalyst.[1][2][3] It is a powerful tool for establishing the epoxide stereochemistry from an achiral starting material.
-
Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst: This protocol involves the resolution of a racemic mixture of this compound.[4][5] A chiral (salen)Co(III) complex selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity.[4][5] This method is lauded for its practicality, low catalyst loadings, and use of water as a reactant.[5]
Experimental Protocols
Method 1: Jacobsen-Katsuki Asymmetric Epoxidation of 1-Hexene
This protocol describes the enantioselective epoxidation of 1-hexene to (R)-1,2-epoxyhexane using a commercially available chiral (R,R)-Jacobsen catalyst.
Materials:
-
1-Hexene (distilled)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Methylmorpholine (B44366) N-oxide (NMO) (anhydrous)
-
Dichloromethane (B109758) (DCM, distilled and dried)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add (R,R)-Jacobsen's catalyst (0.02-0.05 mol% relative to the alkene).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add 4-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1-hexene (1.0 equivalent) to the reaction mixture via syringe.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by adding an excess of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude epoxide by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Determine the enantiomeric excess (ee%) of the purified this compound by chiral GC or HPLC analysis.
Method 2: Hydrolytic Kinetic Resolution of Racemic this compound
This protocol details the kinetic resolution of racemic this compound using a chiral (salen)Co(III) catalyst to yield enantioenriched (R)-1,2-epoxyhexane and (S)-hexane-1,2-diol.[5]
Materials:
-
Racemic this compound
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Jacobsen's Co(II) catalyst]
-
Acetic acid (glacial)
-
Water (deionized)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a vial, add the (R,R)-Jacobsen's Co(II) catalyst (0.2-2.0 mol%).
-
Expose the catalyst to air for approximately 1 hour to facilitate oxidation to the active Co(III) species.
-
Add racemic this compound (1.0 equivalent) to the vial.
-
Add glacial acetic acid (0.1 equivalents) to the mixture.
-
Cool the mixture to 0 °C.
-
Add water (0.5-0.6 equivalents) dropwise to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC to determine the conversion.
-
For optimal resolution, the reaction is typically stopped at around 50-55% conversion.
-
Upon reaching the desired conversion, directly load the reaction mixture onto a silica gel column.
-
Elute with a gradient of hexanes and ethyl acetate to separate the unreacted, enantioenriched this compound from the corresponding 1,2-diol.
-
Collect the fractions containing the epoxide and the diol separately and concentrate them under reduced pressure.
-
Determine the enantiomeric excess (ee%) of the recovered this compound and the produced 1,2-diol by chiral GC or HPLC analysis.
Data Presentation
| Method | Catalyst | Substrate | Product(s) | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(III)-salen complex | 1-Hexene | (R)-1,2-Epoxyhexane | 70-90 | >90 | [1][3] |
| Hydrolytic Kinetic Resolution | (R,R)-(salen)Co(III) complex | Racemic this compound | (R)-1,2-Epoxyhexane and (S)-Hexane-1,2-diol | 40-48 (epoxide) | >99 (epoxide) | [4][5] |
| 45-55 (diol) | 95-98 (diol) | [4][5] |
Visualizations
Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.
Caption: Workflow for Hydrolytic Kinetic Resolution of this compound.
Caption: Conceptual overview of the synthetic pathways.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Epoxyhexane as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enantiomerically pure 1,2-epoxyhexane as a versatile chiral building block in the total synthesis of natural products and complex molecules. Detailed protocols for key transformations are provided to facilitate its practical application in the laboratory.
Introduction to this compound as a Chiral Synthon
(R)- and (S)-1,2-epoxyhexane are valuable C6 chiral building blocks in organic synthesis. The strained three-membered epoxide ring is susceptible to regioselective and stereospecific ring-opening by a wide range of nucleophiles, allowing for the introduction of diverse functionalities with precise stereochemical control. This reactivity makes chiral this compound an attractive starting material for the synthesis of polyketide fragments, insect pheromones, and other biologically active molecules. The butyl side chain provides a lipophilic segment, which can be a key feature in the final target molecule.
The stereocenter at C2 of the epoxide is reliably transferred to the product, making it a powerful tool for asymmetric synthesis. The choice of nucleophile and reaction conditions (acidic or basic) dictates the regioselectivity of the ring-opening reaction, further enhancing its synthetic utility.
Key Synthetic Transformations and Applications
The primary synthetic utility of this compound lies in its ring-opening reactions. These reactions can be broadly categorized into two types: base-catalyzed and acid-catalyzed, each with distinct regiochemical outcomes.
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (C1), resulting in a product with inverted stereochemistry at that center. This is the most common and predictable mode of reaction for this compound.
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity in this case is more complex and depends on the nature of the nucleophile and the stability of the potential carbocation-like transition states. For this compound, attack at both C1 and C2 can be observed, sometimes leading to a mixture of products.[1][2]
A significant application of chiral epoxides is in the synthesis of macrolide antibiotics and other complex natural products.[3][4]
Synthesis of Phoracantholide I and J
Phoracantholide I and J are ten-membered macrolides that are components of the defensive secretion of the longicorn beetle Phoracantha synonyma. The synthesis of the chiral alcohol precursor to (R)-Phoracantholide I can be achieved through the use of a chiral building block derived from a functionalized 2-alkanol.[5][6] A key step in the synthesis of (S)-Phoracantholide J involves the ring-opening of a chiral epoxide.[7]
Experimental Protocols
Preparation of Enantiopure this compound
Enantiomerically enriched epoxides can be synthesized using various methods, with the Sharpless Asymmetric Epoxidation being a cornerstone technique for allylic alcohols.[8][9][10] For terminal alkenes like 1-hexene, direct asymmetric epoxidation methods are available, or a kinetic resolution of racemic this compound can be performed.
Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol (as a model for generating chiral epoxides)
This protocol is adapted from the original Sharpless procedure and is a general method for creating chiral epoxy alcohols, which are versatile intermediates.[11][12]
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethyl tartrate (DET), either (+)-DET or (-)-DET for the desired enantiomer
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Powdered 4Å molecular sieves
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the flask to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled suspension, add the desired enantiomer of diethyl tartrate (1.2 equivalents) followed by Ti(Oi-Pr)₄ (1.0 equivalent) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.
-
Add (E)-2-hexen-1-ol (1.0 equivalent) to the reaction mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (1.5 equivalents) dropwise over a period of 10-15 minutes, ensuring the internal temperature remains below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography on silica (B1680970) gel.
| Reagent | Molar Ratio | Notes |
| (E)-2-Hexen-1-ol | 1.0 | Substrate |
| Ti(Oi-Pr)₄ | 1.0 | Catalyst component |
| Diethyl Tartrate | 1.2 | Chiral ligand |
| TBHP | 1.5 | Oxidant |
Nucleophilic Ring-Opening of this compound
Protocol: Base-Catalyzed Ring-Opening with a Gilman Reagent
This protocol describes the reaction of a lithium dialkylcuprate (Gilman reagent) with this compound, a common method for forming carbon-carbon bonds with high regioselectivity.[13][14][15]
Materials:
-
(R)- or (S)-1,2-Epoxyhexane
-
Methyl lithium (MeLi) in diethyl ether
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add CuI (1.0 equivalent).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add MeLi (2.0 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dimethylcuprate ((CH₃)₂CuLi).
-
To this Gilman reagent, add a solution of (R)- or (S)-1,2-epoxyhexane (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to 0 °C and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
| Reagent | Molar Ratio | Typical Yield | Enantiomeric Excess (e.e.) |
| This compound | 1.0 | >90% | >98% |
| MeLi | 2.0 | ||
| CuI | 1.0 |
Protocol: Acid-Catalyzed Hydrolysis to a 1,2-Diol
This protocol describes the acid-catalyzed ring-opening of this compound to form hexane-1,2-diol.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
| Reagent | Role | Typical Yield |
| This compound | Substrate | >95% |
| H₂SO₄ | Catalyst | |
| Methanol | Solvent/Nucleophile |
Diagrams
Caption: General mechanisms for base- and acid-catalyzed epoxide ring-opening.
Caption: General experimental workflow for utilizing this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral synthons for the total synthesis of macrolide antibiotics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Short and Efficient Synthesis of (R)-Phoracantholide I [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gilman reagent toward the synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 1. Gilman's reagent | PPT [slideshare.net]
Application Notes and Protocols for the Biocatalytic Synthesis of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 1,2-epoxyhexane, a valuable chiral building block in the pharmaceutical and fine chemical industries. Biocatalytic methods offer a green and selective alternative to traditional chemical synthesis, often operating under mild conditions with high stereo- and regioselectivity. This document outlines two primary enzymatic strategies: lipase-mediated epoxidation and cytochrome P450 monooxygenase-catalyzed oxidation.
Introduction to Biocatalytic Epoxidation of 1-Hexene (B165129)
The conversion of 1-hexene to this compound introduces a reactive epoxide functional group, enabling a variety of subsequent chemical transformations. Enzymes, as natural catalysts, can facilitate this reaction with high efficiency and selectivity.
Lipase-Mediated Epoxidation: This approach utilizes a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), to catalyze the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[1] The peroxy acid then acts as the oxidizing agent to epoxidize the double bond of 1-hexene.[1] This chemoenzymatic method is robust and has been shown to be effective for a variety of alkenes.[1]
Cytochrome P450 Monooxygenase-Catalyzed Epoxidation: Cytochrome P450 enzymes are a large family of heme-containing proteins that catalyze a wide range of oxidative reactions, including the insertion of an oxygen atom across a double bond to form an epoxide.[2] These enzymes typically require a reducing equivalent, such as NADPH, and molecular oxygen.[3] While wild-type P450s may have limited activity on non-natural substrates like 1-hexene, protein engineering has yielded mutants with significantly enhanced activity and selectivity.[4] Whole-cell biocatalysts expressing both the P450 monooxygenase and a cofactor regeneration system can provide a cost-effective solution for this transformation.[5]
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic epoxidation of terminal alkenes.
Table 1: Lipase-Mediated Epoxidation of Various Alkenes
| Alkene | Epoxide Yield (%) | Reference |
| 1-Nonene (B85954) | 99 | [1] |
| 1-Octene | 95 | [1] |
| 1-Dodecene | 92 | [1] |
| Styrene | 75 | [1] |
Data adapted from a study using Novozym 435, phenylacetic acid, and hydrogen peroxide.[1]
Table 2: Performance of an Engineered Cytochrome P450 BM-3 Mutant (139-3) on Various Substrates
| Substrate | Product(s) | Coupling Efficiency (%) |
| Propylene | Propylene oxide | 79 |
| Cyclohexene | Cyclohexene oxide (85%), 2-cyclohexene-1-ol (15%) | 14 |
| 1-Hexene | 1-Hexene-3-ol | Not specified |
| Styrene | Styrene oxide | 60 |
Data indicates that while the P450 mutant is active on 1-hexene, it primarily yields the allylic hydroxylation product.[4] Further engineering would be required to favor epoxidation.
Experimental Protocols
Protocol 1: Lipase-Mediated Synthesis of this compound
This protocol is adapted from a method developed for the epoxidation of 1-nonene using Novozym 435.[1]
Materials:
-
1-Hexene
-
Phenylacetic acid
-
Hydrogen peroxide (30% w/w)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Chloroform (or another suitable organic solvent)
-
Sodium sulfite (B76179)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexene (0.6 mmol) and phenylacetic acid (8.8 mmol) in 10 mL of chloroform.[1]
-
Add Novozym 435 (1.7% w/w of total reactants, e.g., ~20 mg).[1]
-
Place the flask in a water bath maintained at 35°C and stir the mixture at 250 rpm.[1]
-
Carefully add hydrogen peroxide (30% w/w, 4.4 mmol) to the reaction mixture.[1]
-
Allow the reaction to proceed for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of sodium sulfite to decompose any remaining hydrogen peroxide.
-
Filter the immobilized enzyme from the reaction mixture. The enzyme can be washed with fresh solvent and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove the phenylacetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Whole-Cell Biocatalytic Synthesis of this compound using Engineered E. coli**
This protocol provides a general framework for the whole-cell epoxidation of 1-hexene. Specific parameters will depend on the particular engineered strain and expression system used. This is based on the development of a whole-cell biocatalyst co-expressing a P450 monooxygenase and a glucose dehydrogenase for NADPH regeneration.[5]
Materials:
-
Recombinant E. coli cells expressing a suitable P450 monooxygenase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).
-
Growth medium (e.g., LB or TB medium) with appropriate antibiotics.
-
Inducer (e.g., IPTG).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer).
-
Glucose (for cofactor regeneration).
-
1-Hexene.
-
Organic solvent for product extraction (e.g., ethyl acetate).
-
Centrifuge.
-
Shaking incubator.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Grow the cells at 37°C with shaking until they reach the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Induce the expression of the target enzymes by adding the appropriate inducer (e.g., IPTG) and continue to incubate the cells at a lower temperature (e.g., 20-30°C) for several hours to overnight.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with reaction buffer and resuspend it in fresh reaction buffer to a desired cell density.
-
Add glucose to the cell suspension to provide a source for NADPH regeneration.
-
Add 1-hexene to the reaction mixture. Due to the potential toxicity of the substrate and product, a two-phase system with an organic solvent or controlled substrate feeding might be necessary.[5]
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking.
-
-
Product Extraction and Analysis:
-
Monitor the formation of this compound over time by taking samples, extracting with an organic solvent, and analyzing by GC or GC-MS.
-
Once the reaction is complete, separate the organic phase containing the product.
-
The product can be purified from the organic extract using standard techniques such as column chromatography.
-
Visualizations
Caption: General experimental workflows for the biocatalytic synthesis of this compound.
Caption: Simplified schematic of the two main enzymatic pathways for this compound synthesis.
References
- 1. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. researchgate.net [researchgate.net]
The Versatility of 1,2-Epoxyhexane in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Epoxyhexane, a reactive cyclic ether, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the high reactivity of its strained three-membered epoxide ring, which is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. This reactivity allows for the facile introduction of various functional groups, making it an invaluable precursor for the synthesis of complex molecules, including chiral alcohols, β-amino alcohols, and vicinal diols, which are key structural motifs in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications of this compound in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its ring-opening reactions with various nucleophiles. These reactions are often highly regioselective and stereospecific, providing a reliable method for constructing chiral centers.
-
Synthesis of β-Amino Alcohols: The reaction of this compound with amines is a fundamental transformation that yields β-amino alcohols. These compounds are critical intermediates for a range of biologically active molecules, most notably β-blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina. The regioselectivity of the aminolysis can be controlled by the choice of catalyst and reaction conditions.
-
Synthesis of Chiral 1,2-Diols: Acid-catalyzed or enzymatic hydrolysis of this compound produces 1,2-hexanediol (B41856), a vicinal diol. Chiral 1,2-diols are versatile synthons in the preparation of various pharmaceuticals. Enzymatic hydrolysis, in particular, offers a route to enantiomerically pure diols.
-
Formation of Ether Linkages: The reaction of this compound with alcohols or phenols results in the formation of β-hydroxy ethers. This reaction is pertinent in the synthesis of molecules where an ether linkage is a key structural component.
Data Presentation
The following tables summarize quantitative data for key transformations involving this compound.
Table 1: Epoxidation of 1-Hexene (B165129) to this compound
| Catalyst/Method | Oxidant | Solvent | Temperature (°C) | Time (h) | 1-Hexene Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Fe-TS-1 | H₂O₂ (0.8 M) | Acetonitrile | 70 | 5 | 33.4 | 92.0 | - | [1] |
| Trivalent Iron Salt | H₂O₂ | - | 30-40 | 4-6 | - | - | 96 | [2] |
| Mo-complex | Sugar-derived hydroperoxides | CH₂Cl₂ | Room Temp. | 72 | - | - | up to 53 e.e. | [3] |
Table 2: Synthesis of 1,2-Hexanediol from this compound
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Acidic Hydrolysis | Formic Acid/H₂O₂ | - | 55 | - | - | - | 85 | [4] |
| Enzymatic Hydrolysis (SfEH1) | - | - | 30 | - | ~100 | 94.1 (R) | - | [5] |
| Acid-catalyzed hydrolysis | p-toluenesulfonic acid | - | - | - | - | - | - | [6] |
Table 3: Synthesis of β-Amino Alcohols from Epoxides (Analogous to this compound)
| Epoxide | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(1-naphthoxy)-1,2-epoxypropane | Isopropylamine (B41738) | Triethylamine (B128534) | Dichloromethane (B109758) | <30 | 5 | 93.8 | |
| Styrene Oxide | Aniline | Acetic Acid (10 mol%) | Neat | Room Temp. | - | High |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Hexanediol via Acid-Catalyzed Hydrolysis of this compound
This protocol describes the synthesis of 1,2-hexanediol from this compound using an acid catalyst.
Materials:
-
This compound
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521) solution (30%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add this compound (1.0 mol).
-
Slowly add a mixture of formic acid (2.0 mol) and hydrogen peroxide (1.1 mol) to the this compound while maintaining the temperature at 40-50°C.
-
After the addition is complete, continue stirring at 55°C for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 30% sodium hydroxide solution to a pH of 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude 1,2-hexanediol.
-
Purify the crude product by vacuum distillation to yield pure 1,2-hexanediol. A yield of over 85% can be expected.[4]
Protocol 2: Synthesis of a Propranolol (B1214883) Analog (β-Amino Alcohol) from an Epoxide
This protocol is adapted from the synthesis of propranolol and can be applied to the reaction of this compound with an amine.
Materials:
-
This compound
-
Isopropylamine
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
n-Hexane
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mol) and isopropylamine (1.2 mol) in dichloromethane (9 volumes).
-
While stirring at a temperature below 30°C, slowly add triethylamine (0.02 mol).
-
Maintain the reaction temperature between 25-30°C and stir for approximately 5 hours. Monitor the reaction completion using TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from a mixture of toluene and n-hexane to obtain the pure β-amino alcohol, 1-(isopropylamino)hexan-2-ol. A yield of over 90% can be anticipated.
Visualizations
Synthesis of 1,2-Hexanediol from 1-Hexene
Caption: Workflow for the two-step synthesis of 1,2-hexanediol from 1-hexene.
Synthesis of a β-Amino Alcohol from this compound
Caption: General reaction scheme for the synthesis of a β-amino alcohol.
Regioselectivity of this compound Ring-Opening
Caption: Regioselectivity of nucleophilic attack on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107903146B - A kind of method for preparing 1,2-hexanediol by catalytic oxidation of 1-hexene - Google Patents [patents.google.com]
- 3. Enantioconvergent hydrolysis of racemic 1,2-epoxypentane and this compound by an engineered Escherichia coli strain overexpressing a novel Streptomyces fradiae epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Application of 1,2-Epoxyhexane in Agrochemical Synthesis: A Detailed Overview
Introduction
1,2-Epoxyhexane, a reactive cyclic ether, serves as a versatile building block in organic synthesis. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, making it a valuable precursor for the introduction of a 1,2-difunctionalized hexane (B92381) unit. This reactivity is particularly relevant in the agrochemical industry, where the synthesis of complex molecules with specific biological activities is paramount. A prominent application of epoxide chemistry in this field is the synthesis of triazole fungicides, a major class of agrochemicals that act by inhibiting ergosterol (B1671047) biosynthesis in fungi. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key precursor for triazole-based fungicidal compounds.
Application in the Synthesis of Triazole Fungicide Precursors
The 1,2,4-triazole (B32235) ring is a critical pharmacophore in a significant number of commercial fungicides, including those from the conazole family like hexaconazole (B1673136) and paclobutrazol.[1] The mode of action for these fungicides is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a crucial step in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[3][4]
The synthesis of these triazole fungicides often involves the N-alkylation of the 1,2,4-triazole ring. This compound can be employed as the alkylating agent, reacting with 1,2,4-triazole to form 1-(1H-1,2,4-triazol-1-yl)hexan-2-ol. This molecule contains the key structural features of a β-hydroxy group and an N-substituted triazole, which are characteristic of many triazole fungicides. This intermediate can then be further modified to produce a range of potential fungicidal compounds.
Experimental Protocols
The following section details the experimental protocol for the synthesis of 1-(1H-1,2,4-triazol-1-yl)hexan-2-ol from this compound.
Synthesis of 1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
This protocol describes the base-catalyzed ring-opening of this compound with 1,2,4-triazole.
Materials:
-
This compound (C₆H₁₂O)
-
1,2,4-Triazole (C₂H₃N₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 equivalent) and potassium carbonate (1.5 equivalents).
-
Add N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
-
To the stirring solution, add this compound (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(1H-1,2,4-triazol-1-yl)hexan-2-ol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 1-(1H-1,2,4-triazol-1-yl)hexan-2-ol. Please note that yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Molar Ratio (this compound : 1,2,4-Triazole : K₂CO₃) | 1.2 : 1.0 : 1.5 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Visualizations
Logical Workflow for the Synthesis of a Triazole Fungicide Precursor
References
- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Secondary Alcohols via Grignard Reaction with 1,2-Epoxyhexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: The formation of carbon-carbon bonds is a cornerstone of organic synthesis, essential for building the complex molecular architectures required in research and drug development. The Grignard reaction with epoxides provides a powerful and reliable method for C-C bond formation and the simultaneous introduction of a hydroxyl group. This application note details the mechanism, application, and a general protocol for the reaction of Grignard reagents with 1,2-epoxyhexane to synthesize secondary alcohols. The reaction proceeds via a nucleophilic ring-opening of the epoxide, offering high regioselectivity and predictable stereochemical outcomes.
Principle and Mechanism
Grignard reagents (R-MgX) are potent nucleophiles and strong bases that react with epoxides in a two-step process to yield alcohols.[1] The reaction is a classic example of nucleophilic substitution (SN2-like mechanism) on a strained three-membered ring.[2][3]
Key Mechanistic Features:
-
Nucleophilic Attack: The carbanion-like R-group of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring.[3]
-
Regioselectivity: Under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon of the epoxide.[1][4] In the case of this compound, the attack happens at the C1 position.
-
Ring-Opening: The nucleophilic attack leads to the cleavage of the carbon-oxygen bond, relieving the ring strain and forming a magnesium alkoxide intermediate.[5]
-
Stereochemistry: The reaction proceeds via a backside attack, resulting in an inversion of configuration at the carbon center that is attacked.[4]
-
Protonation: An aqueous acidic workup in the final step protonates the alkoxide to yield the final alcohol product.[6]
The overall transformation effectively lengthens the carbon chain of the Grignard reagent by two carbons, with a hydroxyl group at the C2 position relative to the newly formed bond.[2]
Caption: Reaction mechanism of a Grignard reagent with this compound.
Applications in Synthesis
The reaction of Grignard reagents with this compound is a versatile tool for synthesizing a variety of secondary alcohols. This method is particularly valuable in drug development and medicinal chemistry, where the controlled construction of specific alcohol isomers is often required. By varying the "R" group of the Grignard reagent, a diverse library of alcohols can be accessed from a common starting material.
| Grignard Reagent (R-MgBr) | "R" Group | Product Name | Product Structure |
| Methylmagnesium bromide | -CH₃ | Heptan-2-ol | CH₃(CH₂)₄CH(OH)CH₃ |
| Ethylmagnesium bromide | -CH₂CH₃ | Octan-2-ol | CH₃(CH₂)₄CH(OH)CH₂CH₃ |
| Phenylmagnesium bromide | -C₆H₅ | 1-Phenylhexan-2-ol | CH₃(CH₂)₄CH(OH)CH₂C₆H₅ |
| Vinylmagnesium bromide | -CH=CH₂ | Oct-1-en-4-ol | CH₃(CH₂)₄CH(OH)CH=CH₂ |
| Cyclohexylmagnesium bromide | -C₆H₁₁ | 1-Cyclohexylhexan-2-ol | CH₃(CH₂)₄CH(OH)CH₂C₆H₁₁ |
Experimental Protocol
This section provides a general protocol for the synthesis of octan-2-ol via the reaction of ethylmagnesium bromide with this compound.
3.1. Materials and Equipment
-
Reagents: this compound (>95%), Ethylmagnesium bromide (e.g., 1.0 M solution in THF), Anhydrous diethyl ether or THF, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl), Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.
3.2. Safety Precautions
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water.[7] Some may be pyrophoric.[8] All operations must be conducted in a chemical fume hood under an inert atmosphere (nitrogen or argon).[8] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., Nomex).[8]
-
This compound: This compound is a flammable liquid and vapor.[9][10] It may cause respiratory irritation and should be handled in a well-ventilated area, avoiding inhalation of vapors.[9][11] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10]
-
Solvents: Anhydrous ethers (diethyl ether, THF) are extremely flammable and can form explosive peroxides. Never distill to dryness.
3.3. Reaction Procedure
Caption: Experimental workflow for the synthesis of secondary alcohols.
-
Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry it prior to assembly. Purge the entire system with inert gas.
-
Reagent Addition: To the reaction flask, add the ethylmagnesium bromide solution (e.g., 25 mL, 25 mmol, 1.2 eq) via syringe.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Epoxide Addition: Dissolve this compound (e.g., 2.08 g, 20.8 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the epoxide solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the vigorous reaction ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure secondary alcohol.
Summary of Typical Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the highly basic Grignard reagent.[12] THF is often preferred due to its higher boiling point and better solvating properties.[8] |
| Temperature | 0 °C to Room Temperature | Initial addition is done at 0 °C to control the exothermic reaction. The reaction is then allowed to proceed at room temperature. |
| Stoichiometry | ~1.1 - 1.5 equivalents of Grignard | A slight excess of the Grignard reagent is typically used to ensure complete consumption of the epoxide. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS to determine completion. |
| Work-up/Quench | Saturated aq. NH₄Cl or dilute HCl | A weak acid like NH₄Cl is preferred to avoid potential acid-catalyzed side reactions. The workup protonates the alkoxide intermediate.[12] |
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for 1,2-Epoxyhexane as a Substrate for Epoxide Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxide hydrolases (EHs) are ubiquitous enzymes that play a critical role in the metabolism of a wide range of endogenous and xenobiotic compounds by catalyzing the hydrolysis of epoxides to their corresponding vicinal diols.[1] This biotransformation is a key step in detoxification pathways and in the regulation of signaling molecules. The two main forms of mammalian epoxide hydrolases are the microsomal (mEH) and the soluble (sEH) epoxide hydrolase, each with distinct substrate specificities.[1] While mEH preferentially hydrolyzes cyclic and arene epoxides, sEH shows a higher affinity for aliphatic epoxides, such as 1,2-epoxyhexane.[1] Microbial epoxide hydrolases are also of significant interest due to their potential as biocatalysts in the production of enantiopure compounds.[2]
This compound is a simple, monosubstituted aliphatic epoxide that serves as a valuable substrate for characterizing the activity and enantioselectivity of various epoxide hydrolases. Its use in enzyme assays allows for the determination of kinetic parameters, screening of inhibitors, and development of biocatalytic processes. These application notes provide detailed protocols for the use of this compound as a substrate in epoxide hydrolase assays, including methods for determining kinetic parameters and screening for potential inhibitors.
Data Presentation
The following tables summarize the quantitative data for the enzymatic hydrolysis of this compound by various epoxide hydrolases.
Table 1: Kinetic Parameters of Microbial Epoxide Hydrolases with this compound
| Enzyme Source | Enzyme Name | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) | Specific Activity (U/mg) | Reference |
| Yarrowia lipolytica | Yleh | 2.14 ± 0.25 | 0.025 ± 0.002 | 8.48 ± 1.71 | 4.07 ± 2.19 | [3] |
| Phaseolus vulgaris (mutant) | Pv2St | - | - | - | 35.3 | [4] |
| Streptomyces fradiae | SfEH1 | - | - | - | 28.5 (U/g dry cells) for rac-1,2-epoxyoctane | [5] |
Note: Specific activity for SfEH1 is reported for a similar substrate, rac-1,2-epoxyoctane.
Table 2: Enantioselective Hydrolysis of rac-1,2-Epoxyhexane by Microbial Epoxide Hydrolases
| Enzyme Source | Product | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| Yarrowia lipolytica | (R)-1,2-hexanediol | - | ~70 (purified enzyme), ~80 (permeabilized cells) | [3] |
| Phaseolus vulgaris (mutant E. coli/pv2st) | (S)-1,2-epoxyhexane | >99.5% (ees) | 36.9% yield | [4] |
| Aspergillus tubingensis | - | - | - | [6] |
ees refers to the enantiomeric excess of the remaining substrate.
Experimental Protocols
Protocol 1: General Epoxide Hydrolase Activity Assay using this compound
This protocol describes a general method for determining the activity of an epoxide hydrolase using this compound as a substrate. The formation of the product, 1,2-hexanediol (B41856), is monitored by gas chromatography (GC).
Materials:
-
Purified or recombinant epoxide hydrolase
-
This compound (substrate)
-
1,2-Hexanediol (standard)
-
Appropriate buffer (e.g., 100 mM Sodium Phosphate, pH 7.4 for sEH; Tris-HCl, pH 9.0 for mEH)[7]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Internal standard for GC analysis (e.g., cyclopentanone)[8]
-
Gas chromatograph with a Flame Ionization Detector (FID) and a chiral column (e.g., polyethylene (B3416737) glycol capillary column)[9]
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the epoxide hydrolase in the appropriate buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.
-
Substrate Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to ensure solubility in the aqueous reaction mixture.
-
Reaction Setup: a. In a microcentrifuge tube, add the appropriate volume of buffer. b. Add the enzyme solution to the buffer and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the this compound stock solution to a final desired concentration (e.g., 1-10 mM). d. Incubate the reaction mixture at the optimal temperature with shaking for a defined period (e.g., 10-60 minutes).
-
Reaction Termination and Extraction: a. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) containing a known concentration of an internal standard. b. Vortex vigorously for 30 seconds to extract the substrate and product. c. Centrifuge to separate the organic and aqueous phases.
-
GC Analysis: a. Transfer the organic phase to a new vial for GC analysis. b. Inject an aliquot of the organic phase onto the GC column. c. Use a suitable temperature program to separate this compound, 1,2-hexanediol, and the internal standard. An example of a temperature program: initial temperature of 100°C for 2 minutes, ramp to 230°C at 15°C/min, and hold for 5 minutes.[9] d. Quantify the amount of 1,2-hexanediol produced by comparing the peak area to a standard curve of 1,2-hexanediol.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters, Km and Vmax, for an epoxide hydrolase with this compound as the substrate.
Procedure:
-
Follow the general procedure for the epoxide hydrolase activity assay described in Protocol 1.
-
Vary the concentration of the this compound substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Ensure that the enzyme concentration and incubation time are chosen so that the reaction rate is linear and less than 10-15% of the substrate is consumed.
-
Measure the initial velocity (v₀) of the reaction at each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 3: Screening of Epoxide Hydrolase Inhibitors
This protocol provides a framework for screening potential inhibitors of epoxide hydrolase activity using this compound as the substrate. The reduction in the formation of 1,2-hexanediol in the presence of a test compound indicates inhibition.
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: a. In a microplate or microcentrifuge tubes, add the assay buffer. b. Add the epoxide hydrolase solution. c. Add the test compound at various concentrations. Include a control with no inhibitor. d. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature.
-
Initiate and Terminate Reaction: a. Initiate the reaction by adding this compound at a concentration close to its Km value. b. Incubate for a fixed time, ensuring the reaction remains in the linear range in the absence of the inhibitor. c. Terminate the reaction and extract the product as described in Protocol 1.
-
Analysis and Calculation: a. Analyze the amount of 1,2-hexanediol formed using GC analysis (Protocol 1). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. c. Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for Epoxide Hydrolase Assays.
Caption: Determination of Kinetic Parameters.
Caption: Logic Flow for Inhibitor Screening.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Guided Regulation in the Enantioselectivity of an Epoxide Hydrolase to Produce Enantiomeric Monosubstituted Epoxides and Vicinal Diols via Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxide hydrolase of Trichoderma reesei: Biochemical properties and conformational characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110954632A - Method for determining content of 1,2-hexanediol in cosmetics - Google Patents [patents.google.com]
Experimental protocol for the epoxidation of 1-hexene
Introduction
The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing access to valuable epoxide intermediates. These three-membered cyclic ethers are versatile building blocks for the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. 1,2-Epoxyhexane, the product of 1-hexene (B165129) epoxidation, is a key intermediate in the production of various industrial chemicals. This application note provides detailed experimental protocols for the epoxidation of 1-hexene using three distinct methodologies: a classic peroxyacid-mediated approach, a heterogeneous catalytic system employing a supported ruthenium catalyst, and a green chemistry approach using a titanosilicate zeolite catalyst with hydrogen peroxide.
Methods Overview
Three distinct protocols are presented, each offering different advantages in terms of efficiency, cost, and environmental impact.
-
Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA) This is a classic and reliable method for epoxidation that is often used in laboratory settings. It typically provides high yields under mild conditions.[1][2][3][4]
-
Protocol 2: Heterogeneous Catalysis with Supported Ruthenium (1% Ru/TiO₂) This method utilizes a heterogeneous catalyst, which can be easily recovered and potentially reused. It employs tert-butyl hydroperoxide (TBHP) as a radical initiator and atmospheric oxygen as the primary oxidant, representing a more solvent-free and environmentally conscious approach.[5]
-
Protocol 3: Green Epoxidation with Titanosilicate-1 (TS-1) and Hydrogen Peroxide This protocol aligns with the principles of green chemistry by using hydrogen peroxide as the oxidant, which generates water as the only byproduct.[6][7][8] The titanosilicate-1 (TS-1) is a well-established and highly selective catalyst for this transformation.[6][7]
Experimental Protocols
Protocol 1: Epoxidation of 1-Hexene with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the epoxidation of 1-hexene using m-CPBA in a chlorinated solvent.
Materials:
-
1-Hexene (C₆H₁₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ≤77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexene (10.0 g, 119 mmol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (approximately 26.5 g of 77% pure material, ~119 mmol) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct. Repeat the washing two more times.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by fractional distillation if necessary.
Workflow Diagram:
Protocol 2: Heterogeneous Epoxidation with 1% Ru/TiO₂ Catalyst
This protocol details a solvent-free epoxidation of 1-hexene using a supported ruthenium catalyst.[5]
Materials:
-
1-Hexene (C₆H₁₂)
-
1% Ru/TiO₂ catalyst
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hotplate
-
Condenser
Procedure:
-
To a 50 mL round-bottom flask, add 1-hexene (10 mL) and the 1% Ru/TiO₂ catalyst (0.1 g).[5]
-
Attach a condenser to the flask.
-
Begin stirring the mixture and heat to 45 °C using a hotplate.[5]
-
Add a small quantity of TBHP (as a radical initiator) to the reaction mixture.[5]
-
Allow the reaction to proceed for 24 hours with continuous stirring.[5]
-
After 24 hours, cool the reaction mixture to room temperature.[5]
-
Separate the catalyst from the product mixture by filtration or centrifugation.
-
The resulting liquid, containing this compound and unreacted 1-hexene, can be analyzed by GC to determine conversion and selectivity.
-
Purification of the product can be achieved by fractional distillation.
Workflow Diagram:
Protocol 3: Green Epoxidation with TS-1 and Hydrogen Peroxide
This protocol outlines the epoxidation of 1-hexene using a titanosilicate-1 (TS-1) catalyst and aqueous hydrogen peroxide.[7][10]
Materials:
-
1-Hexene (C₆H₁₂)
-
Titanosilicate-1 (TS-1) catalyst
-
Hydrogen peroxide (H₂O₂, 30 wt% in water)
-
Acetonitrile (B52724) (CH₃CN) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath or hotplate
-
Condenser
Procedure:
-
In a 100 mL round-bottom flask, add the TS-1 catalyst (0.2 g), 1-hexene (1.2 g), and acetonitrile (20 mL).[7]
-
Attach a condenser and place the flask in a thermostatically controlled oil bath or on a stirring hotplate.
-
Begin stirring and heat the mixture to 60 °C (333 K).[7]
-
Add 30 wt% hydrogen peroxide (1.0 g) to the reaction mixture.[7]
-
Maintain the reaction at 60 °C with vigorous stirring for 3 hours.[7]
-
After the reaction period, cool the mixture to room temperature.
-
Separate the TS-1 catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
The filtrate, containing the product, unreacted starting materials, and solvent, can be analyzed by GC.
-
The solvent can be removed by rotary evaporation, and the product can be purified by distillation.
Workflow Diagram:
Data Presentation
The following tables summarize typical quantitative data for the described epoxidation protocols. Note that actual results may vary depending on the specific reaction conditions and purity of reagents.
Table 1: Comparison of 1-Hexene Epoxidation Protocols
| Parameter | Protocol 1 (m-CPBA) | Protocol 2 (1% Ru/TiO₂)[5] | Protocol 3 (TS-1/H₂O₂)[7] |
| Catalyst | Stoichiometric | 1% Ru/TiO₂ | Titanosilicate-1 (TS-1) |
| Oxidant | m-CPBA | O₂ (air) / TBHP (initiator) | H₂O₂ |
| Solvent | Dichloromethane | Solvent-free | Acetonitrile |
| Temperature | 0 °C to Room Temp. | 45 °C | 60 °C |
| Reaction Time | 4-6 hours | 24 hours | 3 hours |
| Typical 1-Hexene Conversion | >95% | 2.7% | ~60% |
| Typical Epoxide Selectivity | High | 19.3% | ~90% |
Table 2: Detailed Data for Heterogeneous Catalytic Systems
| Catalyst | Oxidant System | Solvent | Temperature (°C) | Time (h) | 1-Hexene Conversion (%) | Epoxide Selectivity (%) | Reference |
| 1% Ru/TiO₂ | O₂ / TBHP | None | 45 | 24 | 2.7 | 19.3 | [5] |
| Fe-TS-1 | H₂O₂ | Acetonitrile | 70 | 5 | 33.4 | 92.0 | [10] |
| TS-1 | H₂O₂ | Acetonitrile | 60 | 3 | ~60 | ~90 | [7] |
| Ps·AMP·Mo | TBHP | Not specified | 70 | ~4.3 | ~80 (yield) | High | [11] |
Conclusion
This application note provides a comprehensive guide for the epoxidation of 1-hexene through three distinct and well-established methods. Researchers can select the most appropriate protocol based on their specific requirements, considering factors such as desired yield, scalability, cost of reagents, and environmental considerations. The provided data and workflows offer a solid foundation for the successful synthesis and analysis of this compound in a research and development setting.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the industrial-scale synthesis, purification, and application of 1,2-epoxyhexane. The information is intended to guide researchers and process chemists in developing robust and scalable manufacturing processes for this versatile chemical intermediate.
Introduction to this compound and its Industrial Significance
This compound, also known as 1,2-hexene oxide, is a valuable and reactive chemical intermediate with the molecular formula C₆H₁₂O.[1] Its strained three-membered epoxide ring makes it susceptible to nucleophilic attack, enabling a wide range of ring-opening reactions. This reactivity is the foundation of its utility as a versatile building block in organic synthesis.[2]
Industrially, this compound is a precursor in the synthesis of a variety of downstream products, including specialty polymers, plasticizers, surfactants, and as an intermediate in the production of pharmaceuticals and agrochemicals.[2] The demand for high-purity this compound necessitates efficient and scalable synthesis and purification methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1436-34-6 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 118-120 °C |
| Density | 0.831 g/mL at 25 °C |
| Flash Point | 15 °C (59 °F) |
| Solubility | Difficult to mix with water, soluble in many organic solvents. |
Scale-up Synthesis of this compound via Catalytic Epoxidation
The industrial production of this compound predominantly involves the catalytic epoxidation of 1-hexene (B165129). This method offers high selectivity and yield while often utilizing environmentally benign oxidizing agents like hydrogen peroxide. Heterogeneous catalysts, such as titanium silicalite-1 (TS-1), are favored for their ease of separation and recyclability.[3]
Experimental Protocol: Catalytic Epoxidation of 1-Hexene using a Fixed-Bed Reactor
This protocol describes a continuous process for the synthesis of this compound using a fixed-bed reactor packed with a titanium-based catalyst.
Materials:
-
1-Hexene (substrate)
-
Hydrogen peroxide (30 wt% solution in water, oxidant)
-
Acetonitrile (solvent)
-
Titanium silicalite-1 (TS-1) catalyst (pelletized)
-
Nitrogen gas (for inerting)
Equipment:
-
Fixed-bed reactor system with temperature and pressure control
-
High-performance liquid chromatography (HPLC) pumps for reactant feeds
-
Back-pressure regulator
-
Heat exchanger for cooling the reactor effluent
-
Liquid-liquid separator
-
Distillation column for solvent recovery and product purification
Workflow Diagram:
Procedure:
-
Catalyst Bed Preparation: The fixed-bed reactor is packed with the pelletized TS-1 catalyst. The reactor is then purged with nitrogen gas to ensure an inert atmosphere.
-
Reactant Feed Preparation: Two separate feed solutions are prepared:
-
Feed A: A solution of 1-hexene in acetonitrile.
-
Feed B: A solution of 30 wt% hydrogen peroxide in acetonitrile.
-
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 60-80°C) and pressurized. The two feed solutions are then pumped into the reactor at controlled flow rates.
-
Reaction Monitoring: The reaction progress is monitored by analyzing samples of the reactor effluent using gas chromatography (GC) to determine the conversion of 1-hexene and the selectivity to this compound.
-
Work-up: The reactor effluent is cooled using a heat exchanger and then directed to a liquid-liquid separator to remove the aqueous phase.
-
Purification: The organic phase, containing this compound, unreacted 1-hexene, and acetonitrile, is fed into a fractional distillation column for purification.
Table 2: Typical Operating Parameters and Performance for Catalytic Epoxidation
| Parameter | Value |
| Catalyst | Titanium Silicalite-1 (TS-1) |
| Oxidant | Hydrogen Peroxide (30 wt%) |
| Solvent | Acetonitrile |
| Temperature | 70 °C |
| Pressure | 5-10 bar |
| Residence Time | 8-25 minutes |
| 1-Hexene Conversion | > 90% |
| This compound Selectivity | > 95% |
| Expected Purity (Post-Distillation) | > 98% |
Purification of this compound by Fractional Distillation
Fractional distillation is the primary method for purifying this compound on an industrial scale. This technique separates components of a liquid mixture based on differences in their boiling points.
Experimental Protocol: Fractional Distillation
Equipment:
-
Jacketed reaction vessel with overhead stirrer and heating/cooling system
-
Packed distillation column (e.g., with structured packing)
-
Condenser
-
Reflux head with reflux ratio control
-
Receiving vessels
-
Vacuum pump (for vacuum distillation if required)
Workflow Diagram:
Procedure:
-
Charging the Reboiler: The crude this compound from the work-up stage is charged into the reboiler.
-
System Inerting: The distillation system is purged with nitrogen to remove air.
-
Heating and Equilibration: The reboiler is heated to bring the mixture to a boil. The system is allowed to equilibrate at total reflux for a period to establish a temperature gradient in the column.
-
Collection of Fractions: The reflux ratio is set, and the distillation is commenced.
-
First Fraction (Low-boilers): The initial fraction, primarily consisting of the solvent (acetonitrile) and any other low-boiling impurities, is collected.
-
Main Fraction (Product): As the temperature at the top of the column stabilizes at the boiling point of this compound (approx. 118-120 °C at atmospheric pressure), the receiving vessel is changed to collect the pure product.
-
Final Fraction (High-boilers): The distillation is stopped before the temperature rises significantly, leaving high-boiling impurities in the reboiler.
-
-
Shutdown: The heating is discontinued, and the system is allowed to cool under a nitrogen atmosphere.
Table 3: Fractional Distillation Parameters and Expected Purity
| Parameter | Value |
| Column Packing | Structured Packing (e.g., Sulzer Mellapak) |
| Pressure | Atmospheric or Vacuum (if temperature-sensitive impurities are present) |
| Reflux Ratio | 3:1 to 5:1 |
| Purity of Main Fraction | > 98.0 % wt |
| Typical Recovery | > 95% |
Industrial Application: Synthesis of Poly(this compound)
This compound is a monomer used in the production of specialty polyethers. The ring-opening polymerization of this compound can be initiated by various catalytic systems to produce polymers with a range of molecular weights and properties.[4]
Experimental Protocol: Anionic Ring-Opening Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via anionic ring-opening polymerization, a method that can produce polymers with well-defined molecular weights.
Materials:
-
This compound (monomer, purified by distillation)
-
Potassium tert-butoxide (initiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (B129727) (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Schlenk line for handling air-sensitive reagents
-
Syringes and cannulas for liquid transfers
Workflow Diagram:
Procedure:
-
Reagent Purification: this compound and THF are dried over calcium hydride and distilled under an inert atmosphere.
-
Reaction Setup: A flame-dried, jacketed glass reactor equipped with a stirrer is assembled under an inert atmosphere. Anhydrous THF is transferred to the reactor via cannula.
-
Initiation: The calculated amount of potassium tert-butoxide initiator is added to the THF and stirred until dissolved. The purified this compound is then slowly added to the initiator solution via syringe.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for the desired duration (typically several hours to a day). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the molecular weight increase.
-
Termination: The polymerization is terminated by the addition of an excess of degassed methanol.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., cold methanol or water). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum.
Table 4: Representative Conditions for Anionic Polymerization of this compound
| Parameter | Value |
| Monomer to Initiator Ratio | 50:1 to 500:1 (determines molecular weight) |
| Reaction Temperature | 25 °C |
| Reaction Time | 24 hours |
| Expected Molecular Weight | Controllable by monomer/initiator ratio |
| Expected Polydispersity Index (PDI) | < 1.2 (indicating a well-controlled polymerization) |
Safety and Handling Considerations
This compound is a highly flammable liquid and vapor and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area, preferably within a fume hood.
Key Safety Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.
-
Avoid breathing vapors or mist.
-
In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.
References
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 1,2-Epoxyhexane Ring-Opening Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding regioselectivity issues in 1,2-epoxyhexane ring-opening reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common problems encountered during the ring-opening of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Poor Regioselectivity (Mixture of Products) | Reaction conditions are not sufficiently controlling. For instance, in an acid-catalyzed reaction, the conditions may not fully favor the SN1-like pathway. In a base-catalyzed reaction, acidic impurities could be protonating the epoxide. | For Acidic Conditions: Ensure a strong acid catalyst is used to promote the formation of a partial positive charge on the more substituted carbon.[1][2][3] For Basic/Nucleophilic Conditions: Rigorously exclude water and acidic impurities from the reaction mixture. Ensure the nucleophile is sufficiently strong to favor an SN2 mechanism.[2][3] |
| 2. Unexpected Major Regioisomer | Incorrect assumption about the reaction mechanism. The reaction may be proceeding via an unexpected pathway due to the specific nucleophile, solvent, or catalyst used. | Review the reaction conditions. Under basic or nucleophilic conditions, the attack should be at the less hindered carbon (C2).[2][3] Under acidic conditions, the attack is generally at the more substituted carbon (C1).[1][2][3] Consider the possibility of a mixed SN1/SN2 mechanism. |
| 3. Low Reaction Yield | Incomplete reaction, side reactions (e.g., polymerization), or issues with product isolation. | Incomplete Reaction: Increase reaction time or temperature, or use a more potent catalyst or nucleophile. Polymerization: This can be an issue with terminal epoxides; consider milder reaction conditions.[4] Isolation: Optimize the work-up and purification procedures to minimize product loss. |
| 4. Formation of Diol Byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the epoxide. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Here are answers to common questions about the regioselectivity of this compound ring-opening reactions.
Q1: What are the main factors controlling the regioselectivity of this compound ring-opening?
A1: The primary factors are the reaction conditions: whether the reaction is performed under acidic or basic/nucleophilic conditions.[2][3]
-
Acidic Conditions: The reaction proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon (C1), which can better stabilize the developing positive charge.[1][2][3]
-
Basic/Nucleophilic Conditions: The reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (C2).[2][3]
Q2: Why does the nucleophile attack the more substituted carbon in acid-catalyzed ring-opening?
A2: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This leads to a transition state with significant carbocation-like character. The more substituted carbon (C1 in this compound) can better stabilize this partial positive charge through inductive effects, making it the preferred site of nucleophilic attack.[1][2][3]
Q3: Can I achieve complete regioselectivity in the ring-opening of this compound?
A3: While high regioselectivity is often achievable, obtaining a single regioisomer exclusively can be challenging. Under strongly basic conditions with a strong nucleophile, attack at the less hindered carbon is highly favored.[2][3] Acid-catalyzed reactions can sometimes yield a mixture of products, although the product from attack at the more substituted carbon usually predominates.[2]
Q4: How does the strength of the nucleophile affect regioselectivity?
A4: Under basic or neutral conditions, a strong nucleophile is required to open the strained epoxide ring, favoring an SN2 pathway and attack at the less substituted carbon.[2][3] Weak nucleophiles generally do not react with epoxides unless an acid catalyst is present.
Data Presentation
The following table summarizes the expected major and minor products for the ring-opening of this compound with methanol (B129727) under acidic and basic conditions. The regiomeric ratios are illustrative and can be influenced by specific reaction conditions.
| Reaction Conditions | Nucleophile | Major Product | Minor Product | Expected Regiomeric Ratio (Major:Minor) |
| Acid-Catalyzed (H₂SO₄) | Methanol | 1-methoxy-2-hexanol (B14427502) | 2-methoxy-1-hexanol | > 90:10 |
| Base-Catalyzed (NaOMe) | Methoxide | 2-methoxy-1-hexanol | 1-methoxy-2-hexanol | > 95:5 |
Experimental Protocols
Acid-Catalyzed Ring-Opening of this compound with Methanol
Objective: To synthesize 1-methoxy-2-hexanol as the major product.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 10 mL round-bottom flask containing a stir bar, add 0.5 g of this compound.
-
Add 5 mL of methanol and begin stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by transferring the mixture to a separatory funnel containing 5 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with two 10 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Purify the product by column chromatography if necessary. Analyze the product mixture by GC to determine the regiomeric ratio.
Base-Catalyzed Ring-Opening of this compound with Sodium Methoxide
Objective: To synthesize 2-methoxy-1-hexanol as the major product.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 10 mL round-bottom flask, add 0.4 g of sodium methoxide.
-
Add 5 mL of methanol to create a slurry and add a stir bar.
-
Begin stirring and add 0.5 g of this compound to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by transferring the mixture to a separatory funnel containing 5 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with two 10 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Purify the product by column chromatography if necessary. Analyze the product mixture by GC to determine the regiomeric ratio.
Visualizations
Caption: Acid-Catalyzed Ring-Opening of this compound.
Caption: Base-Catalyzed Ring-Opening of this compound.
Caption: General Experimental Workflow for Epoxide Ring-Opening.
References
Technical Support Center: m-CPBA Epoxidation of 1-Hexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of 1-hexene (B165129).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and expected product when 1-hexene is treated with m-CPBA?
The primary reaction is the Prilezhaev epoxidation, where m-CPBA transfers an oxygen atom to the double bond of 1-hexene in a concerted, stereospecific syn-addition.[1][2] The expected product is 1,2-epoxyhexane (also known as 1-hexene oxide). The main byproduct from the reagent is meta-chlorobenzoic acid (m-CBA).[1]
Q2: What are the most common side reactions observed in the m-CPBA epoxidation of 1-hexene?
The most common side reactions are:
-
Acid-Catalyzed Ring Opening: The acidic byproduct, m-CBA, or residual acid in the commercial m-CPBA, can catalyze the ring-opening of the newly formed this compound. If water is present, this leads to the formation of 1,2-hexanediol (B41856).[3][4]
-
Formation of Other Ring-Opened Products: If other nucleophiles (e.g., the solvent or the m-CBA itself) are present, they can also attack the protonated epoxide, leading to various ring-opened byproducts.
Q3: Can Baeyer-Villiger oxidation be a side reaction?
The Baeyer-Villiger oxidation is a potential side reaction if the substrate contains a ketone or aldehyde functionality.[1][5] For a simple alkene like 1-hexene, this is not a concern. However, if the hexane (B92381) chain contains a carbonyl group, competition between epoxidation and Baeyer-Villiger oxidation can occur.[5]
Q4: How does the purity of m-CPBA affect the reaction?
Commercial m-CPBA is often sold as a mixture containing m-chlorobenzoic acid (around 10%) and water for stability.[4] The presence of this acidic impurity is a primary cause of the acid-catalyzed ring-opening of the desired epoxide. Using purified m-CPBA can significantly reduce the formation of diol byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound; significant amount of 1,2-hexanediol detected. | 1. Acid-catalyzed hydrolysis of the epoxide.[3] 2. Presence of water in the reaction mixture. 3. Unpurified m-CPBA containing acidic impurities. | 1. Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware. 2. Control the reaction temperature; running the reaction at lower temperatures (e.g., 0°C) can minimize side reactions.[3] 3. Use purified m-CPBA or add a buffer like sodium bicarbonate (NaHCO₃) or powdered molecular sieves to the reaction mixture to neutralize the acidic byproduct as it forms. 4. During workup, wash the organic layer with a mild base such as saturated sodium bicarbonate solution to remove m-CBA. |
| Reaction is sluggish or does not go to completion. | 1. Low reaction temperature. 2. Insufficient amount of m-CPBA. 3. Deactivated alkene (less likely for 1-hexene). | 1. Allow the reaction to warm to room temperature after the initial addition of m-CPBA at a low temperature.[3] Monitor progress by TLC or GC. 2. Use a slight excess of m-CPBA (e.g., 1.2 equivalents). |
| Formation of multiple unidentified byproducts. | 1. High reaction temperature causing decomposition or complex side reactions.[3] 2. Reaction of the epoxide with the solvent or other nucleophiles present. | 1. Maintain a controlled, low temperature throughout the reaction. 2. Choose an inert, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform.[4] |
| Difficulty in separating the product from the m-chlorobenzoic acid byproduct. | The acidic byproduct can be challenging to remove completely, especially on a large scale. | 1. Cool the reaction mixture to precipitate the bulk of the m-CBA and filter it off. 2. Perform an aqueous workup with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) to extract the acidic byproduct into the aqueous layer. 3. Purify the crude product using column chromatography; the polar m-CBA will have a different retention factor than the less polar epoxide. |
Quantitative Data Summary
The following table summarizes yield and selectivity data from a study on the epoxidation of 1,5-hexadiene (B165246) (a close structural analog of 1-hexene) with m-CPBA and a study on 1-hexene epoxidation using a different oxidizing system, which highlights the common diol side product.
| Substrate | Oxidizing System | Product(s) | Yield/Selectivity | Reference |
| 1,5-Hexadiene | m-CPBA | Racemic 1,2-epoxy-5-hexene | 42% (isolated yield) | [6] |
| Bis-epoxide | 8 A% (by GCMS) | [6] | ||
| 1-Hexene | H₂O₂ over Fe-TS-1 catalyst | This compound | 92.0% selectivity | [7] |
| 1,2-hexanediol | 8.0% selectivity | [7] |
Experimental Protocols
General Protocol for m-CPBA Epoxidation of an Alkene (Adapted for 1-Hexene)
This protocol is adapted from a general procedure for the epoxidation of cyclohexene (B86901) and can be applied to 1-hexene.
-
Preparation: Dissolve 1-hexene (1.0 eq) in an inert aprotic solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane. Add the m-CPBA solution dropwise to the stirred 1-hexene solution over a period of 30 minutes, ensuring the temperature is maintained at 0°C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) and stir for 15-30 minutes to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (saturated aqueous NaCl).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathway Diagram
Caption: Main epoxidation pathway and the acid-catalyzed ring-opening side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in 1-hexene epoxidation.
References
Purification of 1,2-Epoxyhexane from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-epoxyhexane from unreacted starting materials and byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor separation of this compound from starting materials by fractional distillation.
-
Question: I am having difficulty separating this compound from unreacted 1-hexene (B165129) using fractional distillation. The fractions are still showing significant amounts of both compounds. What could be the problem and how can I resolve it?
-
Answer: Incomplete separation during fractional distillation is a common issue. Here are several potential causes and solutions:
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with close boiling points.
-
Solution: Use a longer fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of distillate, typically 1-2 drops per second.
-
-
Azeotrope Formation: Although less common for this specific mixture, an azeotrope (a mixture with a constant boiling point) can form, making separation by simple distillation impossible.
-
Solution: Consider using extractive distillation. This involves adding a high-boiling solvent that alters the relative volatility of the components, allowing for separation.
-
-
Issue 2: Presence of high-boiling impurities in the purified this compound.
-
Question: After distillation, my this compound is contaminated with high-boiling point impurities. What are these impurities and how can I remove them?
-
Answer: High-boiling impurities are often byproducts of the epoxidation reaction, such as the diol formed from hydrolysis of the epoxide.
-
Common Impurity: 1,2-Hexanediol (B41856) is a common byproduct formed by the ring-opening of this compound in the presence of water, especially under acidic or basic conditions.[1][2][3][4] It has a significantly higher boiling point than this compound, making it separable by distillation.
-
Solution:
-
Careful Work-up: Before distillation, ensure the reaction mixture is thoroughly washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic or basic residues that could catalyze hydrolysis. Dry the organic layer completely with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Fractional Distillation: Use a well-packed fractional distillation column. The 1,2-hexanediol will remain in the distillation pot as the lower-boiling this compound distills over. Monitor the temperature at the head of the column closely; a sharp rise in temperature indicates that the higher-boiling impurities are beginning to distill.
-
-
Issue 3: Decomposition of this compound during purification.
-
Question: I suspect my this compound is decomposing during purification, leading to low yields and the formation of new impurities. What could be causing this and how can I prevent it?
-
Answer: Epoxides can be sensitive to both heat and acidic/basic conditions, which can lead to decomposition or polymerization.[1]
-
Thermal Decomposition: Prolonged heating at high temperatures can cause the epoxide to rearrange or polymerize.
-
Solution: Use vacuum distillation to lower the boiling point of this compound, allowing for distillation at a lower temperature.
-
-
Acid- or Base-Catalyzed Decomposition: Traces of acid or base from the epoxidation reaction can catalyze the ring-opening of the epoxide, leading to the formation of diols or other byproducts.
-
Solution: Neutralize the crude reaction mixture by washing with a mild base (e.g., saturated sodium bicarbonate solution) if the reaction was acidic, or a mild acid (e.g., dilute HCl) if the reaction was basic, followed by a water wash. Ensure the organic phase is thoroughly dried before distillation.
-
-
Polymerization: Epoxides can polymerize, especially in the presence of certain catalysts or at elevated temperatures.
-
Solution: Distill under reduced pressure and ensure all catalytic residues are removed during the work-up. Adding a polymerization inhibitor may be considered in some cases.
-
-
Issue 4: Foaming during distillation.
-
Question: My distillation is being disrupted by excessive foaming. What causes this and how can I control it?
-
Answer: Foaming can be caused by the presence of high-molecular-weight substances, surfactants, or rapid boiling.[5][6][7]
-
Solutions:
-
Control the Heating Rate: Heat the distillation flask slowly and evenly to prevent vigorous boiling.[5]
-
Use a Stir Bar: A magnetic stir bar can help to ensure smooth boiling and reduce bumping and foaming.
-
Do not Overfill the Flask: The distillation flask should not be more than two-thirds full to provide adequate headspace.[5]
-
Anti-Foaming Agents: If foaming persists, a small amount of a suitable anti-foaming agent can be added to the distillation pot.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of this compound and its common starting materials and byproducts?
A1: The boiling points are crucial for planning a successful distillation. The following table summarizes this data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Hexene | C₆H₁₂ | 84.16 | 63 |
| This compound | C₆H₁₂O | 100.16 | 118-120 |
| 1,2-Hexanediol | C₆H₁₄O₂ | 118.17 | 223-224[1][2][3][4] |
| 1-Methoxy-2-hexanol | C₇H₁₆O₂ | 132.20 | Not available |
| 2-Methoxy-1-hexanol | C₇H₁₆O₂ | 132.20 | Not available |
Q2: Can I use column chromatography to purify this compound?
A2: Yes, column chromatography can be an effective alternative or complementary method to distillation, especially for removing non-volatile impurities or for small-scale purifications. However, care must be taken as epoxides can be sensitive to the acidic nature of standard silica (B1680970) gel.[2]
-
Recommendation: Use a deactivated silica gel to prevent acid-catalyzed ring-opening of the epoxide.[4][9][10] Deactivation can be achieved by treating the silica gel with a small amount of water or by pre-eluting the column with a solvent system containing a small amount of a base like triethylamine (B128534) (e.g., 1-3%).[11][12]
Q3: How can I check the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
Gas Chromatography (GC): This is a highly effective method for determining the purity of volatile compounds like this compound and for quantifying the amounts of unreacted starting materials and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Work-up of the Reaction Mixture:
-
After the epoxidation reaction is complete, quench the reaction mixture by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction was acidic, or a dilute acid if it was basic).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
For heat-sensitive compounds, connect the apparatus to a vacuum source for vacuum distillation.
-
-
Distillation Procedure:
-
Begin stirring and gently heat the distillation flask.
-
Collect the initial fraction, which will likely contain any remaining solvent and unreacted 1-hexene (boiling point ~63 °C).
-
As the temperature at the distillation head stabilizes near the boiling point of this compound (118-120 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Continue distillation at a slow, steady rate (1-2 drops per second).
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distillation flask.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of Deactivated Silica Gel:
-
To deactivate the silica gel, you can either:
-
Prepare a slurry of silica gel in the chosen eluent and add 1-3% triethylamine.[11]
-
Or, treat the silica gel with a specific percentage of water (e.g., 10% w/w) and allow it to equilibrate.
-
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with the deactivated silica gel using a slurry method with your initial, non-polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar solvent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-OMe-1-hexanol | CAS#:80717-22-2 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Methoxyhexanol | C7H16O2 | CID 12754599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 9. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labcluster.com [labcluster.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Selective 1,2-Epoxyhexane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective synthesis of 1,2-epoxyhexane.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields of this compound can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. Below are common causes and their respective solutions:
-
Catalyst Deactivation: The catalyst may lose activity during the reaction. This can be due to the formation of stable, inactive complexes or the adsorption of reaction products onto the catalyst surface.[1][2] For instance, zirconium-based catalysts used in 1-hexene (B165129) polymerization have been shown to form stable dimethylalane complexes that are resistant to further reactions.[1][3][4][5]
-
Solution: Consider catalyst regeneration if the protocol is available. For supported catalysts like Ru/TiO2, washing with a solvent such as acetone (B3395972) may help remove adsorbed species and improve activity in subsequent runs.[2] If deactivation is persistent, exploring a more robust catalyst system may be necessary.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. An insufficient temperature will lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote side reactions and catalyst degradation.
-
Solution: Systematically screen a range of temperatures to find the optimum for your specific catalyst and oxidant combination. For example, with Fe-TS-1 catalyst and H₂O₂, a reaction temperature of 343 K (70°C) was found to be optimal.[6]
-
-
Incorrect Catalyst Concentration: The amount of catalyst is crucial. Too little catalyst will result in a slow conversion rate, while an excess may not be cost-effective and could potentially lead to unwanted side reactions.
-
Solution: Titrate the catalyst loading to find the optimal concentration. Studies with Ru/TiO2 have shown a positive correlation between the catalyst mass and the conversion of 1-hexene.[2]
-
-
Issues with the Oxidant: The concentration and type of oxidant are critical. For instance, with hydrogen peroxide, low concentrations may limit the reaction rate, while very high concentrations can lead to safety hazards and unwanted side reactions.
-
Solution: Optimize the oxidant concentration. For the Fe-TS-1 system, an H₂O₂ concentration of 0.8 mol/L was identified as optimal.[6] When using milder oxidants like molecular oxygen, ensure adequate pressure and mixing to overcome mass transfer limitations.
-
Issue 2: Poor Selectivity Towards this compound
Question: I am observing significant formation of byproducts such as 1-hexanal, 2-hexanone, and 1,2-hexanediol (B41856). How can I improve the selectivity for the desired epoxide?
Answer: The formation of byproducts is a common challenge in 1-hexene epoxidation. Understanding the pathways to these impurities is key to enhancing selectivity.
-
Epoxide Isomerization: The desired this compound can isomerize to form aldehydes (1-hexanal) and ketones (2-hexanone). This is often catalyzed by acidic sites on the catalyst or by the presence of water.[7]
-
Solution: Choose a catalyst with low acidity or modify the existing catalyst to neutralize acid sites. The choice of solvent can also influence isomerization.
-
-
Epoxide Hydrolysis: The presence of water in the reaction mixture can lead to the ring-opening of this compound to form 1,2-hexanediol.[6] This is particularly prevalent in aqueous media or when using aqueous hydrogen peroxide.[8][9]
-
Solution: Use a non-aqueous, aprotic solvent like acetonitrile (B52724) or acetone to minimize hydrolysis.[6][10] If using aqueous H₂O₂, consider using a hydrophobic catalyst like titanium silicalite-1 (TS-1) which can limit water access to the active sites.[6]
-
-
Solvent Effects: The solvent can significantly influence both activity and selectivity. For example, with Fe-TS-1 catalysts, acetonitrile as a solvent showed higher catalytic activity and selectivity compared to methanol.[6] This is attributed to the hydrophobic character of the catalyst and how the solvent affects the partitioning of the alkene between the bulk phase and the catalyst pores.[10]
-
Solution: Screen different solvents to find the one that gives the best selectivity for your catalyst system. Aprotic solvents are generally preferred to avoid solvolysis of the epoxide ring.
-
Frequently Asked Questions (FAQs)
Question: What are the most common types of catalysts used for selective this compound synthesis?
Answer: A variety of catalysts have been developed for this transformation. Some of the most common classes include:
-
Titanium Silicalite-1 (TS-1): A microporous zeolite material containing titanium active sites. It is highly effective for epoxidation using hydrogen peroxide and is known for its shape-selectivity.[6][10][11][12]
-
Molybdenum-based Catalysts: Both homogeneous and heterogeneous molybdenum complexes, such as cis-MoO₂ Schiff base complexes, have been used.[7] They can utilize molecular oxygen as a green oxidant.[7]
-
Ruthenium-based Catalysts: Supported ruthenium nanoparticles, for example on TiO₂, have shown good catalytic performance for 1-hexene oxidation under solvent-free conditions, often using a radical initiator like TBHP.[2]
-
Manganese Catalysts: Manganese salts, often in combination with a bicarbonate buffer, can catalyze the epoxidation of alkenes with hydrogen peroxide.[13]
Question: How does the choice of oxidant influence the reaction?
Answer: The oxidant plays a critical role in the epoxidation of 1-hexene. Common choices include:
-
Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant, as its only byproduct is water. However, it can lead to the formation of 1,2-hexanediol via hydrolysis, especially in aqueous solutions.[6][8]
-
tert-Butyl Hydroperoxide (TBHP): An organic peroxide that is often used in solvent-free systems or with catalysts that are sensitive to water. It can act as a radical initiator.[2]
-
Molecular Oxygen (O₂): The most environmentally friendly and inexpensive oxidant. Its use often requires specific catalysts, such as molybdenum complexes, and may need elevated temperatures or pressures to achieve good conversion.[7]
-
Peroxy Acids (e.g., m-CPBA): These are highly effective reagents for epoxidation but are stoichiometric, generate carboxylic acid waste, and can be explosive, making them less suitable for large-scale industrial processes.[9][14]
Question: What is the role of the solvent in this compound synthesis?
Answer: The solvent can have a profound impact on the reaction's outcome. Its key roles include:
-
Solubilizing Reactants: Ensuring that the 1-hexene, oxidant, and any soluble catalyst are in the same phase.
-
Influencing Selectivity: As mentioned, aprotic solvents like acetonitrile can suppress the hydrolysis of the epoxide to the diol, thus increasing selectivity.[6][10]
-
Affecting Catalyst Activity: The solvent can alter the electronic properties of the catalyst and affect the adsorption of reactants onto the catalyst surface, thereby influencing the reaction rate.[10] Some studies on cyclohexane (B81311) oxidation have shown that conversions can be higher in the absence of a solvent or in non-polar solvents.[15]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | 1-Hexene Conv. (%) | This compound Select. (%) | Reference |
| Fe-TS-1 | H₂O₂ | Acetonitrile | 70 | 5 | 33.4 | 92.0 | [6] |
| 1% Ru/TiO₂ | O₂/TBHP | Solvent-free | 40 | 24 | 2.7 | 19.3 | [2] |
| cis-MoO₂ Schiff base | O₂ | DMF | 60-90 | 6 | ~100 | Low (major product 1-hexanal) | [7] |
| Ti-beta zeolite | H₂O₂ | Water | 25 | 7 | - | High (product is 1,2-hexanediol) | [16] |
Note: Direct comparison is challenging as reaction conditions vary significantly between studies. This table provides a snapshot of reported data.
Experimental Protocols
General Protocol for Catalytic Epoxidation of 1-Hexene with H₂O₂
This protocol is a general guideline and should be optimized for the specific catalyst and setup used.
1. Materials:
-
1-hexene (substrate)
-
Catalyst (e.g., TS-1)
-
Hydrogen peroxide (30 wt% aqueous solution, oxidant)
-
Solvent (e.g., acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
2. Reaction Setup:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask should be placed in a temperature-controlled oil bath or heating mantle.
3. Procedure:
-
To the round-bottom flask, add the catalyst (e.g., 0.2 g) and the solvent (e.g., 20 mL acetonitrile).
-
Add 1-hexene (e.g., 1.2 g) and the internal standard to the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Once the temperature has stabilized, add the hydrogen peroxide solution (e.g., 1 g of 30 wt% H₂O₂) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to proceed for the desired time (e.g., 3-5 hours), taking aliquots periodically to monitor progress by GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
The liquid product mixture can be analyzed directly by Gas Chromatography (GC) to determine conversion and selectivity.
4. Product Analysis:
-
Gas Chromatography (GC): Use a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like DB-WAX) to separate and quantify the reactant (1-hexene) and products (this compound, 1-hexanal, 1,2-hexanediol, etc.).
-
Calculations:
-
1-Hexene Conversion (%): [(Initial moles of 1-hexene - Final moles of 1-hexene) / Initial moles of 1-hexene] * 100
-
This compound Selectivity (%): [Moles of this compound produced / (Initial moles of 1-hexene - Final moles of 1-hexene)] * 100
-
Visualizations
Caption: Troubleshooting workflow for low yield and selectivity.
Caption: Reaction pathways in 1-hexene epoxidation.
Caption: Logic for initial catalyst selection.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scielo.org.za [scielo.org.za]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Green epoxidation of 1-hexene: O2 utilizing cis-MoO2 Schiff base complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound 97 1436-34-6 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 14. wyzant.com [wyzant.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Epoxyhexane Storage and Polymerization Prevention
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,2-epoxyhexane to prevent polymerization.
Troubleshooting Guide
Issue 1: The this compound appears viscous, has solidified, or contains precipitates.
-
Possible Cause: The material has begun to polymerize. This can be initiated by contaminants such as acids, bases, or peroxides, or by exposure to high temperatures.
-
Action:
-
Do not use the material. If the container shows any signs of bulging, treat it as a potential hazard and contact your institution's environmental health and safety (EHS) office immediately.
-
If the material is viscous but not solidified, you can perform a qualitative test for the presence of polymer.
-
If polymerization is confirmed, the material should be disposed of according to hazardous waste protocols.
-
Issue 2: The age of the this compound container is unknown or it is past the recommended retest date.
-
Possible Cause: The stabilizer (inhibitor) may be depleted, and peroxides may have formed, increasing the risk of polymerization. Ethers are known to form explosive peroxides over time.
-
Action:
-
Visually inspect the container for any signs of crystallization (especially around the cap), viscosity, or solidification.[1][2] If any are present, do not handle the container and contact your EHS office.[1]
-
If the liquid appears normal, test for peroxides before use.[1][3] It is recommended to test for peroxides periodically, at a minimum of every three months for opened containers.
-
If peroxides are present at a concentration above 10 ppm, the material should be decontaminated or disposed of.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize the risk of polymerization and peroxide formation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6][7] The recommended storage temperature is typically between 2°C and 8°C.[8] Containers should be kept tightly sealed and protected from physical damage.[5][6] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent peroxide formation.
Q2: What causes this compound to polymerize?
A2: The high ring strain of the epoxide group makes this compound susceptible to ring-opening polymerization.[9] This process can be initiated by various substances, including:
-
Acids (Cationic Polymerization): Protic or Lewis acids can protonate the oxygen of the epoxide ring, making it highly electrophilic and susceptible to nucleophilic attack by another epoxide monomer.
-
Bases (Anionic Polymerization): Strong bases, such as alkoxides, can initiate polymerization by nucleophilically attacking one of the carbon atoms of the epoxide ring.[10][11]
-
Peroxides: Peroxides formed from the ether linkage can decompose to form radicals that may initiate polymerization.
Q3: How do I test for peroxides in my this compound?
A3: There are two common methods for detecting peroxides:
-
Peroxide Test Strips: These provide a rapid, semi-quantitative measurement and are suitable for routine checks.[1][3][4]
-
Potassium Iodide (KI) Test: This is a more sensitive chemical test that can detect various types of peroxides.[1][4] A yellow to brown color indicates the presence of peroxides.[1][4]
Q4: What should I do if my this compound tests positive for peroxides?
A4: If the peroxide concentration is deemed hazardous (e.g., > 30 ppm), it is safest to dispose of the material.[1] For lower levels of contamination, peroxides can be removed by passing the solvent through a column of activated alumina (B75360) or by shaking it with a freshly prepared solution of iron (II) sulfate.[1][2][3] Note that these purification methods will also remove any polymerization inhibitors, so the purified this compound should be used immediately.[2][3]
Q5: Are inhibitors added to this compound?
A5: While specific inhibitor information for commercial this compound is not always detailed, manufacturers may add stabilizers to prevent polymerization. Common inhibitors for other polymerizable monomers include phenolic compounds like 4-tert-butylcatechol (B165716) (TBC) or hydroquinone (B1673460) monomethyl ether (MEHQ).[12][13][14] These inhibitors typically work by scavenging free radicals. It is crucial to consult the manufacturer's safety data sheet (SDS) or certificate of analysis for information on any added inhibitors.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2°C - 8°C | Recommended by multiple suppliers to ensure stability.[8] |
| Peroxide Concentration | < 3 ppm | Considered reasonably safe for most laboratory procedures.[1] |
| 3 - 30 ppm | Moderate hazard; avoid concentration. Disposal is recommended if not used immediately.[1] | |
| > 30 ppm | Unacceptable; may pose a serious hazard.[1] | |
| Retest Interval (Opened) | Every 3 months | Minimum recommended frequency for peroxide testing of opened containers.[3] |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
-
Without agitating the container, carefully observe the liquid through the side of the bottle.
-
Look for any signs of cloudiness, precipitates, or solid masses.
-
Check for an increase in viscosity by gently tilting the container. The liquid should flow freely.
-
Inspect the area around the cap and the threads of the bottle for any crystal formation.[1][2]
Protocol 2: Qualitative Test for Polymer Presence
-
In a well-ventilated fume hood, add a small volume (e.g., 1 mL) of the this compound to a larger volume (e.g., 10 mL) of methanol (B129727) in a test tube.
-
Cap the test tube and shake gently.
-
Observe the solution. The presence of a polymer will be indicated by the solution becoming cloudy or the formation of a precipitate, as the polymer is insoluble in methanol.
Protocol 3: Peroxide Detection with Test Strips
-
Follow the manufacturer's specific instructions for the peroxide test strips.
-
Typically, this involves dipping the test strip into the this compound for a specified time (e.g., 1 second).[15]
-
Allow the solvent to evaporate from the strip.
-
For testing in organic solvents, it may be necessary to add a drop of deionized water to the test pad after the solvent has evaporated.[15]
-
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).
Protocol 4: Peroxide Detection with Potassium Iodide Solution
-
In a fume hood, prepare a fresh solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[1][4]
-
Add 1 mL of the this compound to be tested to this solution in a clean glass test tube.[1]
-
Shake the mixture.
-
Observe the color of the solution against a white background.[1][2]
Visualizations
Caption: Troubleshooting workflow for suspected this compound polymerization.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Page loading... [guidechem.com]
- 7. This compound | 1436-34-6 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 1436-34-6 | J-640004 | Biosynth [biosynth.com]
- 9. Epoxide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US4161554A - Method for preventing polymers formation in styrene storage containers - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
Technical Support Center: Byproduct Formation in Industrial 1,2-Epoxyhexane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the industrial production of 1,2-epoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the industrial synthesis of this compound from 1-hexene (B165129)?
A1: The most prevalent byproducts encountered during the epoxidation of 1-hexene are 1,2-hexanediol (B41856), oligomers of 1-hexene, and various isomeric impurities.[1][2][3] The formation of these byproducts is highly dependent on the specific reaction conditions, including the choice of oxidant, catalyst, solvent, and temperature.[1][3]
Q2: How is 1,2-hexanediol formed as a byproduct?
A2: 1,2-Hexanediol is primarily formed through the hydrolysis of the desired this compound product.[1][3] The strained epoxide ring is susceptible to ring-opening reactions, particularly in the presence of water and acidic or basic catalysts.[4][5] Careful control of water content and pH is crucial to minimize this side reaction.[3][6]
Q3: What leads to the formation of 1-hexene oligomers?
A3: Oligomerization of 1-hexene can occur as a competing reaction to epoxidation, especially when using certain types of catalysts, such as some zirconocene-based systems.[7][8][9] These catalysts can promote the formation of dimers, trimers, and higher molecular weight oligomers from the 1-hexene starting material.[2]
Q4: Can the choice of solvent influence byproduct formation?
A4: Yes, the solvent can significantly impact the reaction's selectivity. For instance, in some catalytic systems, using a solvent like acetonitrile (B52724) can lead to higher selectivity for this compound compared to methanol.[3][10] The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the rates of competing side reactions.[10]
Q5: What analytical techniques are recommended for identifying and quantifying byproducts in a this compound production process?
A5: The primary analytical methods for identifying and quantifying byproducts are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[8][11][12] GC is used to separate the components of the reaction mixture, and the peak areas can be used for quantification. GC-MS provides mass spectral data that allows for the positive identification of the chemical structures of the byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of 1,2-hexanediol in the final product. | 1. Presence of excess water in the reaction mixture.[3]2. Acidic or basic impurities catalyzing hydrolysis.[5][11]3. High reaction temperature or prolonged reaction time. | 1. Ensure all reactants and the solvent are thoroughly dried before use.2. Neutralize the reaction mixture promptly after the epoxidation step.3. Optimize reaction temperature and time to maximize epoxide yield while minimizing hydrolysis. |
| Significant formation of high molecular weight peaks in GC analysis, corresponding to oligomers. | 1. Inappropriate catalyst selection promoting oligomerization.[2][7]2. High concentration of 1-hexene relative to the oxidant.3. Incorrect catalyst-to-co-catalyst ratio.[2] | 1. Screen alternative epoxidation catalysts known for high selectivity (e.g., certain titanium silicalite catalysts).[3]2. Adjust the stoichiometry of the reactants to favor epoxidation.3. If using a multi-component catalyst system, optimize the ratio of the components as per literature recommendations.[2] |
| Presence of unexpected ether or alcohol byproducts (e.g., methoxy-hexanols). | 1. Use of an alcohol (e.g., methanol) as a solvent, which can act as a nucleophile in acid-catalyzed ring-opening of the epoxide.[5] | 1. Replace the alcohol solvent with a more inert solvent such as acetonitrile or acetone.[3][10] |
| Low conversion of 1-hexene. | 1. Catalyst deactivation.2. Insufficient amount of oxidant.3. Sub-optimal reaction temperature. | 1. Ensure the catalyst is fresh or properly regenerated.2. Verify the concentration and activity of the oxidizing agent.3. Systematically vary the reaction temperature to find the optimal conditions for your specific catalytic system. |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of 1-Hexene with Peracetic Acid
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-hexene and a suitable solvent (e.g., ethyl acetate).
-
Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 20-25°C) using an ice bath.
-
Addition of Oxidant: Slowly add a solution of peracetic acid dropwise to the stirred reaction mixture, ensuring the temperature does not exceed the set point. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: Once the reaction is complete (as determined by the consumption of 1-hexene), quench any remaining peracetic acid by adding a reducing agent (e.g., a saturated solution of sodium sulfite).
-
Purification: Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).
-
Oven Program: Program the oven temperature to ramp from a low initial temperature (e.g., 40°C) to a final temperature that allows for the elution of all expected components (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram by comparing their retention times with those of authentic standards (if available) and by interpreting the mass spectra. The NIST library is a valuable resource for matching mass spectra. Quantification can be achieved by creating a calibration curve with standards or by using an internal standard method.
Visualizations
Caption: Key reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. ymswbiotech.com [ymswbiotech.com]
- 2. rajpub.com [rajpub.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Catalytic Properties of Zirconocene-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Please answer these questions with words that are | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
Improving yield and purity in 1,2-Epoxyhexane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of 1,2-epoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the epoxidation of 1-hexene (B165129). This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic oxidation processes that utilize oxidizing agents like hydrogen peroxide (H₂O₂).[1][2]
Q2: What are the key factors influencing the yield and purity of this compound?
A2: Several factors critically impact the yield and purity of this compound, including the choice of oxidizing agent and catalyst, reaction temperature, solvent, and the purity of the starting materials.[3][4] Controlling these parameters helps to minimize side reactions and enhance the selectivity towards the desired epoxide.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities include unreacted 1-hexene, the corresponding diol (1,2-hexanediol) from epoxide ring hydrolysis, and byproducts from the oxidizing agent, such as m-chlorobenzoic acid when using m-CPBA.[5][6] Over-oxidation can also lead to the formation of aldehydes and ketones.
Q4: How can I purify the final this compound product?
A4: Distillation is a common and effective method for purifying this compound. For removing specific impurities, such as acidic byproducts like m-chlorobenzoic acid, washing the reaction mixture with a basic solution like sodium bicarbonate is recommended.[6][7] Column chromatography can also be employed for purification.[8]
Q5: What are the primary safety concerns when working with peroxy acids like m-CPBA?
A5: Peroxy acids are strong oxidizing agents and can be flammable and potentially explosive, especially when heated.[8][9] They are also corrosive and can cause skin and eye irritation.[10] It is crucial to handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with incompatible materials such as metals and strong bases.[8][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Degraded Oxidizing Agent | Peroxy acids like m-CPBA can degrade over time. Use a fresh batch or determine the activity of the existing batch via titration.[3] |
| Catalyst Deactivation | Impurities such as water or oxygen can poison the catalyst. Ensure all reagents and glassware are thoroughly dried and degassed. Store catalysts under an inert atmosphere.[4] |
| Suboptimal Reaction Temperature | Both low and high temperatures can negatively impact yield. If the temperature is too low, the reaction may be incomplete. If too high, side reactions or decomposition can occur.[3][11] Monitor and control the temperature closely, often using an ice bath for exothermic reactions.[3] |
| Poor Mixing | Inadequate stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent stirring throughout the reaction.[4] |
| Inhibitors in Starting Material | Commercial 1-hexene may contain stabilizers. Remove inhibitors by passing the alkene through a column of activated alumina (B75360) before use.[4] |
Issue 2: Low Purity of this compound (Presence of Impurities)
| Impurity | Identification | Prevention and Removal |
| 1,2-Hexanediol | Formation of a diol is a common side reaction due to the hydrolysis of the epoxide.[3][12] | Prevention: Use a non-aqueous solvent and ensure anhydrous conditions to prevent hydrolysis.[3][12] Removal: Can be separated by distillation due to its higher boiling point compared to the epoxide. |
| m-Chlorobenzoic Acid (from m-CPBA) | This is a common byproduct when using m-CPBA. | Removal: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃) during the workup to remove the acidic byproduct.[1][6][7] |
| Unreacted 1-Hexene | The starting material may remain if the reaction is incomplete. | Prevention: Ensure the use of an active oxidizing agent and optimal reaction conditions. A slight excess of the oxidizing agent can be used. Removal: Can be separated by fractional distillation due to its lower boiling point. |
| Over-oxidation Products (Aldehydes, Ketones) | Can form if the reaction conditions are too harsh. | Prevention: Use milder reaction conditions, control the temperature, and avoid using an excessive amount of the oxidizing agent. |
Data Presentation
Table 1: Comparison of Different Catalysts in 1-Hexene Epoxidation with H₂O₂
| Catalyst | 1-Hexene Conversion (%) | This compound Selectivity (%) | Reaction Conditions |
| Fe-TS-1 | 33.4 | 92.0 | 343 K, 5 h, acetonitrile (B52724) solvent[5] |
| 1% Ru/TiO₂ | 2.7 | 19.3 | 40 °C, 24 h, solvent-free, TBHP initiator[13] |
| WOx@HTS-1 | >90 | >96 | Methanol solvent[14] |
| TS-1-PEG400 | ~60 | ~90 | Not specified[15] |
| ITS-1 | High | 98.5 | Not specified[15] |
Table 2: Effect of Reaction Temperature on this compound Yield
| Catalyst | Temperature (K) | Reaction Time (min) | Yield (%) |
| Ps·AMP·Mo | 333 | 260 | 57 |
| Ps·AMP·Mo | 343 | 260 | 83 |
| Ps·AMP·Mo | 353 | 260 | 88 |
| Data extracted from a study on the epoxidation of 1-hexene using a molybdenum-based catalyst.[8] |
Experimental Protocols
Protocol 1: Epoxidation of 1-Hexene using m-CPBA
Materials:
-
1-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 1-hexene (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred 1-hexene solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate out some of the m-chlorobenzoic acid.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation.
Protocol 2: Catalytic Epoxidation of 1-Hexene using H₂O₂ and a TS-1 Catalyst
Materials:
-
1-Hexene
-
Titanium Silicalite-1 (TS-1) catalyst
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
Methanol
-
1,3,5-Trimethylbenzene (internal standard for GC analysis)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mg of the TS-1 catalyst.
-
Add 10 mL of methanol, 10 mmol of 1-hexene, and 0.5 g of 1,3,5-trimethylbenzene.
-
Add 10 mmol of 30 wt% H₂O₂ to the mixture.
-
Heat the reaction mixture to 60 °C (333 K) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC. The reaction is typically run for 2-6 hours.[16]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
The resulting solution contains this compound, which can be further purified by distillation after removing the solvent.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. LCSS: PERACETIC ACID (AND RELATED PERCARBOXYLIC ACIDS) [web.stanford.edu]
- 10. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scielo.org.za [scielo.org.za]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the collaboration between intrinsic activity and diffusion: a descriptor for alkene epoxidation catalyzed by TS-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 1,2-Epoxyhexane Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the GC-MS analysis of 1,2-epoxyhexane and its reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound reaction products? A1: While this compound is volatile, its common reaction products, such as 1,2-hexanediol (B41856) (from hydrolysis), are often polar and non-volatile.[1] Derivatization, typically silylation, is required to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1][2][3] This process replaces active hydrogen atoms on hydroxyl groups with a non-polar group, such as trimethylsilyl (B98337) (TMS), which lowers the boiling point of the analyte and improves peak shape.[3][4]
Q2: What are the most common challenges when analyzing epoxides with GC-MS? A2: The primary challenges include the potential for thermal degradation of the epoxide in the hot injector, interactions of polar reaction products with active sites in the GC system leading to peak tailing, and co-elution of structurally similar compounds.[5][6][7] Additionally, the presence of water or other protic solvents in the reaction mixture can interfere with derivatization reactions.[4]
Q3: What type of GC column is best suited for this analysis? A3: A non-polar or mid-polarity column is generally recommended. A common choice is a column with a 5% Phenyl Methyl Siloxane stationary phase (e.g., DB-5ms or HP-5MS).[8] These columns offer good resolution for a wide range of volatile and semi-volatile compounds and are robust for MS applications.
Q4: How can I confirm the identity of peaks in my chromatogram? A4: Peak identification is achieved by comparing the obtained mass spectrum with reference spectra in a library, such as the NIST Mass Spectral Library.[8] The fragmentation pattern of a molecule under electron ionization (EI) serves as a molecular fingerprint.[9] For confident identification, the retention time and mass spectrum of the unknown peak should match those of an authentic reference standard analyzed under the same conditions.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
Issue 1: Peak Tailing
Q: My peaks, especially for the diol product, are showing significant tailing. What is the cause and how can I fix it? A: Peak tailing for polar compounds is typically caused by secondary interactions with active sites in the GC system. If all peaks in the chromatogram are tailing, the issue is likely physical; if only polar analytes are tailing, the cause is likely chemical.[6]
Troubleshooting Steps:
-
Check for Column and Liner Activity: Active sites can be exposed on the glass inlet liner or at the head of the column.[6][7]
-
Incomplete Derivatization: If the derivatization of the diol is incomplete, the remaining free hydroxyl groups will cause tailing.
-
Solution: Optimize the derivatization reaction. Ensure the sample is dry, use an excess of the silylating reagent, and verify the reaction time and temperature are sufficient for completion.[4]
-
-
Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create unswept volumes, leading to tailing.[7] A poor column cut can also cause turbulence.[6][7]
-
System Contamination: Non-volatile residues from previous injections can build up in the liner or on the column.
Issue 2: High Baseline Noise or Column Bleed
Q: My baseline rises significantly during the temperature ramp. How do I identify and reduce this? A: A rising baseline at higher temperatures is characteristic of column bleed, which is the thermal degradation of the column's stationary phase.[12][13] This can obscure small peaks and reduce sensitivity.[12]
Troubleshooting Steps:
-
Identify the Source:
-
Column Bleed: Often characterized by specific ions in the mass spectrum, such as m/z 207 and 281 for polysiloxane phases.[14][15] The bleed profile will be a continuous rise in the baseline, not discrete peaks.[15]
-
Septum Bleed: Caused by degradation of the inlet septum, it appears as discrete peaks of cyclic siloxanes, often with a base peak of m/z 73.[15]
-
Carrier Gas Contamination: Impurities in the carrier gas (like oxygen or moisture) can accelerate stationary phase degradation.[12][16]
-
-
Implement Solutions:
-
Condition the Column: Before use, condition a new column according to the manufacturer's instructions to remove volatiles.
-
Use Low-Bleed Columns: For MS applications, always use columns specifically designed for low bleed (e.g., MS-certified columns).[14]
-
Adhere to Temperature Limits: Do not exceed the column's maximum operating temperature.[12]
-
Ensure High-Purity Carrier Gas: Use high-purity helium or hydrogen and install purifiers to remove oxygen and water.
-
Replace Consumables: Regularly replace the septum with a high-quality, low-bleed version appropriate for your inlet temperature.[17]
-
Issue 3: Co-elution of Reactant and Product
Q: The peak for this compound is overlapping with another peak. How can I resolve this? A: Co-elution occurs when two or more compounds are not sufficiently separated by the column.[18] With GC-MS, even if peaks co-elute chromatographically, they can often be resolved spectrometrically.
Troubleshooting Steps:
-
Use Mass Spectrometry to Deconvolute:
-
Solution: If the co-eluting compounds have different mass spectra, you can quantify them using extracted ion chromatograms (EIC) for unique, characteristic ions of each compound.[19] This avoids the need for perfect chromatographic separation.
-
-
Optimize GC Conditions:
-
Modify Temperature Program: A slower temperature ramp rate allows more time for analytes to interact with the stationary phase, which can improve resolution.[18] Lowering the initial oven temperature can also improve focusing of early-eluting peaks.[6][10]
-
Change Carrier Gas Flow Rate: Adjust the flow rate to be closer to the optimal linear velocity for your carrier gas and column dimensions to maximize efficiency.[18]
-
-
Change the Column:
Issue 4: Poor Sensitivity or No Peaks
Q: I am injecting my sample but see no peaks, or the peaks are much smaller than expected. What should I check? A: This issue can arise from problems with the sample itself, the injection process, or the instrument.[21]
Troubleshooting Steps:
-
Check the Injection Process:
-
Verify Sample Integrity and Concentration:
-
Degradation: Epoxides can be unstable, and the derivatized products can be sensitive to moisture.[4][5]
-
Solution: Prepare samples fresh and analyze them promptly. Ensure all solvents and vials are dry.[4] Verify that the sample concentration is appropriate (a typical target is ~10 ng on-column for a 1 µL splitless injection).[22]
-
-
Check for System Leaks:
-
Confirm Detector Function:
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is for extracting the analytes from an aqueous reaction mixture.
-
Extraction:
-
To 1 mL of the aqueous reaction mixture in a centrifuge tube, add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a 1:1 v/v mixture of hexane:ethyl acetate).[5]
-
Vortex the tube vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[5]
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction twice more, pooling all organic extracts.[5]
-
-
Drying and Concentration:
-
Pass the pooled organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove residual water.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (~30°C) to prevent loss of the volatile this compound.[5]
-
Protocol 2: Derivatization (Silylation)
This protocol converts the polar diol product into a volatile TMS-ether.
-
Reagent Addition:
-
To the dried sample residue, add 50 µL of anhydrous pyridine (B92270) to re-dissolve the analytes.[1][5]
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[1] A molar excess of at least 2:1 of silylating reagent to active hydrogens is recommended.[4]
-
-
Reaction:
Data Presentation
Table 1: Typical GC-MS Operating Parameters
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-450 |
Table 2: Expected Mass Fragments for Key Compounds
Note: The molecular ion for aliphatic ethers and alcohols can be weak or absent.[9] Fragmentation is dominated by alpha-cleavage.[9]
| Compound | Molecular Weight | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 100.16 | 100 (May be weak) | 57 : [C4H9]+, loss of C2H3O radical via α-cleavage. 43 : [C3H7]+, further fragmentation. 41 : [C3H5]+, alkenyl cation.[25] |
| 1,2-Hexanediol (bis-TMS ether) | 262.55 | 262 (May be weak) | 247 : [M-15]+, loss of a methyl group from a TMS moiety. 147 : [(CH3)2Si=O-Si(CH3)3]+, common rearrangement ion. 117 : [CH(OTMS)CH2CH3]+, α-cleavage. 73 : [Si(CH3)3]+, characteristic of TMS derivatives.[15] |
Visualizations
Caption: A troubleshooting workflow for common GC-MS issues.
Caption: Workflow for sample preparation and derivatization.
Caption: Logic diagram for resolving co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 13. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. Column Bleed & Septa Bleed – Same Old Thing! [restek.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 20. m.youtube.com [m.youtube.com]
- 21. shimadzu.co.uk [shimadzu.co.uk]
- 22. uoguelph.ca [uoguelph.ca]
- 23. youtube.com [youtube.com]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. Mass Spectrometry [www2.chemistry.msu.edu]
Managing exothermic reactions during 1,2-Epoxyhexane polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the polymerization of 1,2-Epoxyhexane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, with a focus on controlling the reaction exotherm.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Excessive Initiator Concentration: Too much initiator can lead to a very rapid, highly exothermic reaction. 2. High Monomer Concentration (Bulk Polymerization): The absence of a solvent provides less medium to dissipate the heat generated. 3. High Reaction Temperature: Elevated initial temperatures can significantly accelerate the polymerization rate.[1] | 1. Reduce Initiator Concentration: Carefully calculate and reduce the amount of initiator. 2. Utilize a Solvent: Perform the polymerization in a suitable solvent to help manage the reaction kinetics and dissipate heat. 3. Lower Reaction Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm up.[1] |
| Formation of Gels or Insoluble Material | Cross-linking Reactions: This can be triggered by high temperatures or the use of certain initiators. | Optimize Reaction Conditions: Lower the reaction temperature and consider using a less reactive initiator. Ensure even and efficient stirring to prevent localized "hot spots." |
| Low Polymer Yield | 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Presence of Impurities: Water or other protic impurities can terminate the growing polymer chains. 3. Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion. | 1. Use Fresh Initiator: Ensure the initiator is fresh and has been stored under the recommended conditions. 2. Purify Reagents: Rigorously dry all glassware, solvents, and the monomer before use.[1] 3. Monitor Reaction Progress: Track the reaction over time using techniques like TLC or GC and adjust the reaction time or temperature as needed.[1] |
| Broad Molecular Weight Distribution (High PDI) | 1. Temperature Fluctuations: Inconsistent reaction temperatures can affect the rates of initiation and propagation, leading to chains of varying lengths. 2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times. | 1. Maintain Stable Temperature: Use a thermostat-controlled bath to ensure a stable and uniform reaction temperature. 2. Select an Appropriate Initiator: Choose an initiator that provides a rapid initiation step compared to propagation for this compound under the chosen reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions in this compound polymerization?
A1: The polymerization of epoxides, including this compound, is a ring-opening process. The three-membered epoxide ring is highly strained, and the release of this ring strain energy upon polymerization is the primary source of the significant heat generated, making the reaction exothermic.
Q2: How does the choice of initiator affect the exotherm?
A2: The reactivity of the initiator plays a crucial role. Highly reactive initiators, in both cationic and anionic polymerizations, will lead to a faster rate of polymerization and consequently a more rapid release of heat. The concentration of the initiator is also critical; higher concentrations lead to more simultaneous chain initiations and a larger exotherm.
Q3: What are the best methods for heat dissipation in a laboratory-scale reaction?
A3: For laboratory-scale reactions, several methods can be employed for effective heat dissipation:
-
Cooling Baths: Using an ice-water, dry ice/acetone, or a cryostat-controlled bath is essential for maintaining a low and stable reaction temperature.
-
Slow Monomer Addition: Adding the this compound monomer dropwise to the reaction mixture containing the initiator and solvent can control the rate of polymerization and heat generation.
-
Use of a Solvent: Conducting the polymerization in a suitable anhydrous solvent helps to dissipate the heat generated.
-
Efficient Stirring: Good agitation ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
Q4: Can the reaction solvent influence the exotherm?
A4: Yes, the solvent plays a significant role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Furthermore, the boiling point of the solvent can act as a safety measure; in the case of a significant exotherm, the solvent can begin to reflux, which dissipates a large amount of heat through the latent heat of vaporization. However, this should be a secondary safety measure, and primary temperature control is paramount.
Q5: What are the safety risks associated with an uncontrolled exotherm?
A5: An uncontrolled exothermic reaction, or thermal runaway, can pose significant safety hazards. The rapid increase in temperature can cause the solvent to boil violently, leading to a rapid pressure increase within the reaction vessel, which can result in an explosion. It can also lead to the release of flammable and potentially toxic vapors.
Quantitative Data Summary
The following tables provide representative quantitative data for managing the polymerization of this compound. Note that optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Recommended Reaction Parameters for Exotherm Control
| Parameter | Anionic Polymerization | Cationic Polymerization |
| Initiator Concentration | 0.5 - 2 mol% (relative to monomer) | 0.1 - 1 mol% (relative to monomer) |
| Monomer Concentration | 1 - 3 M in solvent | 0.5 - 2 M in solvent |
| Initial Reaction Temperature | -78 °C to 0 °C | -20 °C to 0 °C |
| Monomer Addition Rate | 0.1 - 0.5 mL/min (for a 100 mL reaction) | 0.1 - 0.3 mL/min (for a 100 mL reaction) |
Table 2: Common Solvents for this compound Polymerization
| Solvent | Boiling Point (°C) | Key Characteristics |
| Tetrahydrofuran (THF) | 66 | Good for anionic polymerization, must be rigorously dried. |
| Dichloromethane (DCM) | 39.6 | Commonly used for cationic polymerization, must be dried. |
| Toluene | 111 | Higher boiling point, can be used for reactions at elevated temperatures post-initiation. |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound with Exotherm Control
Objective: To synthesize poly(this compound) via anionic polymerization with careful temperature management.
Materials:
-
This compound (freshly distilled over CaH₂)
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (titrated solution)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and flame-dried glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere to eliminate any moisture.
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar, a septum, and an argon/nitrogen inlet.
-
Solvent and Initiator: Add the desired amount of anhydrous THF to the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the calculated amount of s-BuLi solution to the stirred THF via syringe.
-
Controlled Monomer Addition: Add the freshly distilled this compound dropwise to the initiator solution at -78 °C over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Polymerization: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours.
-
Termination: Quench the reaction by adding a small amount of anhydrous methanol.
-
Polymer Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.
Protocol 2: Cationic Ring-Opening Polymerization of this compound with Exotherm Control
Objective: To synthesize poly(this compound) via cationic polymerization while managing the reaction exotherm.
Materials:
-
This compound (dried over CaH₂ and distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) (distilled from CaH₂)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and flame-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Controlled Initiation: Slowly add the calculated amount of BF₃·OEt₂ initiator to the stirred monomer solution dropwise via syringe. A slight temperature increase may be observed; ensure it remains controlled.
-
Polymerization: Allow the reaction to proceed at 0 °C. The reaction time will vary depending on the desired conversion and molecular weight, typically 1-4 hours.
-
Termination: Quench the polymerization by adding an excess of anhydrous methanol.
-
Polymer Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.
Visualizations
References
Technical Support Center: Catalyst Performance in 1,2-Epoxyhexane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation and regeneration during the synthesis of 1,2-epoxyhexane.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or declining conversion of 1-hexene (B165129).
-
Possible Cause 1: Catalyst Deactivation by Coking/Fouling.
-
Explanation: The primary cause of deactivation, especially for zeolitic catalysts like Titanium Silicalite-1 (TS-1), is the blockage of active sites by heavy oligomers and carbonaceous deposits (coke).[1][2][3][4] These deposits physically obstruct the pores and active centers of the catalyst.
-
Solution:
-
Regeneration: Implement a regeneration protocol. High-temperature calcination is effective in burning off coke deposits. A typical procedure involves heating the catalyst in a stream of air or an inert gas containing a small percentage of oxygen.[5]
-
Solvent Washing: For less severe fouling, washing the catalyst with a suitable solvent can remove adsorbed organic species.[1]
-
-
-
Possible Cause 2: Catalyst Poisoning.
-
Explanation: Impurities in the feedstock (1-hexene), solvent, or oxidant (e.g., hydrogen peroxide) can irreversibly bind to the active sites of the catalyst, rendering them inactive.
-
Solution:
-
Feed Purification: Ensure high purity of all reactants and solvents. Use of guard beds to remove potential poisons before the reactor can be beneficial.
-
Catalyst Selection: Some catalysts are more resistant to specific poisons. Consider the potential impurities in your system when selecting a catalyst.
-
-
-
Possible Cause 3: Leaching of Active Sites.
-
Explanation: For supported catalysts, the active metal component may leach into the reaction medium, leading to a gradual loss of activity.[6][7] This is particularly relevant for catalysts other than TS-1, such as supported molybdenum complexes.[7]
-
Solution:
-
Hot Filtration Test: To confirm leaching, perform a hot filtration test. If the reaction continues in the filtrate after removing the catalyst, leaching of active species is occurring.[8]
-
Catalyst Support: The choice of support material and the method of catalyst preparation can influence the stability of the active sites. Consider catalysts with stronger metal-support interactions.
-
-
Problem 2: Low selectivity to this compound.
-
Possible Cause 1: Formation of Byproducts due to Catalyst Acidity.
-
Explanation: An increase in the acidity of the catalyst can promote side reactions, such as the ring-opening of the newly formed epoxide to form diols or other derivatives. For TS-1, this can be caused by the hydrolysis of Ti-O-Si bonds.[1]
-
Solution:
-
Control of Water Content: Minimize the water content in the reaction mixture. While some water is produced during the reaction, using an anhydrous oxidant or a hydrophobic catalyst can mitigate this issue. TS-1 is known for its relative stability in aqueous media due to its hydrophobic nature.[9]
-
Catalyst Modification: Surface modification of the catalyst to passivate acidic sites can improve selectivity.
-
-
-
Possible Cause 2: Inappropriate Reaction Temperature.
-
Explanation: High reaction temperatures can lead to the decomposition of the oxidant (e.g., H₂O₂) and promote side reactions, reducing the selectivity to the desired epoxide.[2]
-
Solution:
-
Temperature Optimization: Systematically screen a range of reaction temperatures to find the optimal balance between reaction rate and selectivity.
-
-
-
Possible Cause 3: Influence of the Solvent.
-
Explanation: The choice of solvent can significantly affect the reaction kinetics and the adsorption of reactants on the catalyst surface, thereby influencing selectivity.[10][11]
-
Solution:
-
Solvent Screening: Evaluate different solvents such as methanol, acetonitrile, or acetone (B3395972) to determine the best performer for your specific catalyst system.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: Titanium Silicalite-1 (TS-1) is a widely studied and effective heterogeneous catalyst for the epoxidation of alkenes, including 1-hexene, using hydrogen peroxide as an oxidant.[11][12] Other catalysts that have been investigated include supported metal catalysts, such as ruthenium supported on titanium dioxide (Ru/TiO₂)[13][14] and molybdenum complexes supported on polymers.[7]
Q2: What are the main mechanisms of catalyst deactivation in this reaction?
A2: The primary deactivation mechanisms are:
-
Fouling/Coking: Deposition of heavy organic byproducts on the catalyst surface and within its pores, blocking active sites.[1][2][3][4]
-
Hydrolysis of Active Sites: For catalysts like TS-1, the Ti-O-Si bonds can be hydrolyzed by the aqueous hydrogen peroxide solution, leading to a decrease in selectivity.[1]
-
Leaching: The active metal component of supported catalysts can dissolve into the reaction mixture.[6][7]
Q3: How can I regenerate a deactivated TS-1 catalyst?
A3: A deactivated TS-1 catalyst can often be regenerated by:
-
High-Temperature Calcination: This is a common and effective method to remove coke deposits. The catalyst is heated in a controlled atmosphere (e.g., air or a nitrogen/oxygen mixture) to burn off the organic residues.
-
Solvent or H₂O₂ Washing: Washing the catalyst with a suitable solvent or a dilute hydrogen peroxide solution can remove adsorbed species.[1] However, care must be taken with H₂O₂ washing as it can contribute to the hydrolysis of the catalyst framework over repeated cycles.[1]
Q4: How does the choice of solvent impact the synthesis of this compound?
A4: The solvent plays a crucial role by influencing the adsorption of 1-hexene onto the catalyst and the overall reaction kinetics.[11] Different solvents (e.g., methanol, acetonitrile, acetone) can lead to different reaction rates and efficiencies.[11] The solvent can also affect the stability of the catalyst.
Quantitative Data Presentation
Table 1: Catalyst Performance and Reusability in 1-Hexene Epoxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | 1-Hexene Conversion (%) | This compound Selectivity (%) | Reusability (Number of Cycles) | Reference |
| 1% Ru/TiO₂ | TBHP | Solvent-free | 40 | 2.7 | 19.3 | Not specified | [13] |
| Ps·AMP·Mo | TBHP | Not specified | 70 | ~80 (initial run) | High | Activity drops after 3 runs | [7] |
| TS-1 | H₂O₂ | Acetonitrile | 60 | Varies | High | Regenerable | [12] |
Table 2: Effect of Regeneration on TS-1 Catalyst Performance in Propylene Epoxidation (as a model for olefin epoxidation)
| Catalyst State | H₂O₂ Conversion (%) | Propylene Oxide Selectivity (%) | Reference |
| Fresh | High | High | [5] |
| Spent (after 1200 h) | Low | Lower | [5] |
| Regenerated (Calcination) | Restored to fresh levels | Restored to fresh levels | [5] |
Experimental Protocols
1. Catalyst Activity Testing for 1-Hexene Epoxidation
-
Objective: To determine the conversion of 1-hexene and the selectivity to this compound.
-
Apparatus: A sealed batch reactor (e.g., a 25 mL eggplant-shaped flask) equipped with a magnetic stirrer and temperature control.[15]
-
Procedure:
-
Add the solvent (e.g., 10 mL of methanol), the catalyst (e.g., 50 mg of TS-1), and an internal standard (e.g., 0.5 g of 1,3,5-trimethylbenzene) to the reactor.[15]
-
Add 1-hexene (e.g., 10 mmol).[15]
-
Bring the mixture to the desired reaction temperature (e.g., 60 °C) under vigorous stirring.[15]
-
Initiate the reaction by adding the oxidant (e.g., 10 mmol of 30 wt% H₂O₂).[15]
-
Take samples at regular intervals and analyze them by gas chromatography (GC) to determine the concentrations of 1-hexene and this compound.
-
Calculate conversion and selectivity based on the GC data.
-
2. Characterization of Deactivated Catalyst
-
Objective: To identify the cause of deactivation.
-
Techniques:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups of the adsorbed species and to monitor changes in the catalyst framework, such as the appearance of new hydroxyl groups.[16]
-
X-ray Diffraction (XRD): To check for changes in the crystalline structure of the catalyst.[16]
-
Nitrogen Adsorption-Desorption (BET analysis): To measure the surface area and pore volume and determine the extent of pore blockage.[2][3]
-
UV-Visible Spectroscopy: To investigate the state of the active metal centers (e.g., titanium in TS-1).[16]
-
3. Catalyst Regeneration Protocol (Calcination for TS-1)
-
Objective: To remove carbonaceous deposits and restore catalyst activity.
-
Apparatus: A tube furnace with temperature programming and gas flow control.
-
Procedure:
-
Place the deactivated catalyst in the furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen) to a target temperature (e.g., 300-350 °C).[5]
-
Introduce a controlled amount of oxygen (e.g., a mixture of 6% O₂ in N₂) and hold at the target temperature for a specified time (e.g., several hours) to burn off the coke.[5]
-
Cool the catalyst down under an inert gas flow.
-
The regenerated catalyst is now ready for re-use or characterization.
-
Visualizations
Caption: Catalyst deactivation and regeneration cycle.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Main catalyst deactivation mechanisms.
References
- 1. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. Solvent and surface effects on alkene oxidation catalysis over transition metal incorporated zeolites | IDEALS [ideals.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 14. scielo.org.za [scielo.org.za]
- 15. Evaluation of the collaboration between intrinsic activity and diffusion: a descriptor for alkene epoxidation catalyzed by TS-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Regioselectivity in the Ring-Opening of 1,2-Epoxyhexane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the effect of solvents on the regioselectivity of 1,2-epoxyhexane ring-opening.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the nucleophilic ring-opening of this compound.
FAQs
Q1: I am observing a mixture of regioisomers. How can I control which carbon of the this compound ring is attacked?
A1: The regioselectivity of the ring-opening reaction is primarily controlled by the reaction conditions, specifically whether they are acidic or basic/nucleophilic.[1][2][3][4]
-
For attack at the less substituted carbon (C1): Use basic or neutral conditions with a strong nucleophile (e.g., sodium methoxide (B1231860) in methanol). This promotes an SN2 mechanism, where steric hindrance is the dominant factor, directing the nucleophile to the more accessible primary carbon.[2][5]
-
For attack at the more substituted carbon (C2): Use acidic conditions with a weaker nucleophile (e.g., methanol (B129727) with a catalytic amount of sulfuric acid). The acid protonates the epoxide oxygen, making it a better leaving group. The transition state develops significant carbocationic character at the more substituted secondary carbon, which is better able to stabilize the partial positive charge. This directs the nucleophile to attack the C2 position.[6][7]
Q2: How does the choice of solvent affect my reaction's outcome?
A2: The solvent plays a critical role in both the reaction rate and the observed regioselectivity by influencing the reaction mechanism.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are capable of hydrogen bonding. In acidic catalysis, they can stabilize the developing carbocation-like transition state, favoring the SN1-like pathway and attack at the more substituted carbon. However, be aware that these solvents can also act as competing nucleophiles, potentially leading to undesired byproducts like 1,2-hexanediol (B41856) if water is present.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents can dissolve ionic nucleophiles (like NaOCH₃) but do not solvate the anionic nucleophile as strongly as protic solvents. This enhances the nucleophile's reactivity, strongly favoring the SN2 pathway and attack at the less substituted carbon.
-
Non-Polar Solvents (e.g., THF, diethyl ether): These are often used for reactions with very strong, non-ionic nucleophiles like organolithium or Grignard reagents. They are less effective at solvating charged intermediates, which can sometimes lead to complex reaction mixtures or slower reaction rates.
Q3: My reaction yield is low. What are the common causes and solutions?
A3: Low yields can result from several factors:
-
Incomplete Reaction: Ensure you are using a sufficient molar excess of the nucleophile to drive the reaction to completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
Side Reactions: Epoxides can polymerize under harsh acidic or basic conditions. Use catalytic amounts of acid or base where possible and maintain controlled temperatures.
-
Presence of Water: Unwanted water in the reaction can lead to the formation of 1,2-hexanediol as a major byproduct. Ensure all glassware is oven-dried and use anhydrous solvents and reagents, especially when the desired product is not the diol.
Q4: I am performing an acid-catalyzed reaction and still getting a significant amount of attack at the less substituted carbon. Why is this happening?
A4: While acid-catalyzed ring-opening of this compound is expected to favor attack at the more substituted C2 position, the mechanism is not a pure SN1 reaction but rather lies on a spectrum between SN1 and SN2.[2] For epoxides with primary and secondary carbons, the electronic preference for attack at the secondary carbon may not be overwhelmingly strong, leading to a mixture of products where steric factors still play a role. To increase selectivity for the C2 position, ensure sufficiently acidic conditions to promote the SN1-like character of the transition state.
Data Presentation
The regioselectivity of the ring-opening of this compound with methanol is highly dependent on the catalyst used. The following table illustrates the expected product distribution based on established mechanistic principles.
| Catalyst | Solvent | Major Product | Minor Product | Expected Major:Minor Ratio* |
| H₂SO₄ (catalytic) | Methanol | 2-methoxyhexane-1-ol | 1-methoxyhexane-2-ol | ~80:20 |
| Sodium Methoxide | Methanol | 1-methoxyhexane-2-ol | 2-methoxyhexane-1-ol | >95:5 |
| H₂SO₄ (catalytic) | Water | Hexane-1,2-diol | Hexane-1,2-diol | (Mixture of Diols) |
| Sodium Hydroxide | Water | Hexane-1,2-diol | Hexane-1,2-diol | (Mixture of Diols) |
*Note: These ratios are illustrative examples based on chemical principles. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for the ring-opening of this compound in methanol under acidic and basic conditions.
Protocol 1: Acid-Catalyzed Ring-Opening of this compound
This procedure is designed to favor the formation of 2-methoxyhexane-1-ol .
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, separatory funnel, stir plate, heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 g).
-
Add 5 mL of anhydrous methanol to dissolve the epoxide.
-
While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Attach a condenser and reflux the mixture with stirring for 30 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with two 10 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Analyze the product ratio using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Base-Catalyzed Ring-Opening of this compound
This procedure is designed to favor the formation of 1-methoxyhexane-2-ol .
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium Methoxide (NaOMe)
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, separatory funnel, stir plate, heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium methoxide (e.g., 0.4 g).
-
Add 5 mL of anhydrous methanol to create a slurry.
-
Add this compound (e.g., 0.5 g) to the stirring slurry.
-
Attach a condenser and reflux the mixture with stirring for 30-60 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Quench the reaction by adding 5 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with two 10 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Analyze the product ratio using Gas Chromatography (GC) or NMR spectroscopy.
Visualizations
The following diagrams illustrate the reaction pathways and experimental logic.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Analytical methods for determining the enantiomeric excess of 1,2-Epoxyhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the enantiomeric excess (ee) of 1,2-epoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the enantiomeric excess of this compound?
The most common and effective methods for determining the enantiomeric excess of a volatile compound like this compound are chiral chromatography techniques.[1][2][3] These include:
-
Chiral Gas Chromatography (GC): This is often the preferred method due to the volatility of this compound. It involves separating the enantiomers on a capillary column coated with a chiral stationary phase (CSP).[3][4]
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly when using polysaccharide-based chiral stationary phases.[1][5][6]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a high-speed technique that uses supercritical CO2 as the mobile phase, offering fast and efficient separations.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used, but it typically requires converting the enantiomers into diastereomers by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9][10][11]
Q2: How do I choose the best analytical method for my needs?
The choice depends on sample properties, available instrumentation, and the specific requirements of the analysis.[3] Chiral GC is an excellent starting point for this compound due to its volatility.[3][12] Chiral HPLC offers broader applicability if the compound is part of a less volatile mixture.[5] NMR is useful for structural confirmation and can determine ee without chromatographic separation, but may require more complex sample preparation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. fagg.be [fagg.be]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
Technical Support Center: Degradation of 1,2-Epoxyhexane Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acid-catalyzed degradation of 1,2-epoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the acid-catalyzed degradation of this compound in an aqueous solution?
Under acidic aqueous conditions, this compound undergoes hydrolysis to primarily form hexane-1,2-diol. The reaction proceeds via protonation of the epoxide oxygen, followed by a nucleophilic attack of a water molecule. This ring-opening typically occurs in a stereospecific manner, resulting in a trans-diol.[1][2][3]
Q2: How does the degradation pathway of this compound differ in an alcoholic solvent under acidic conditions?
In an alcoholic solvent, such as methanol, under acidic conditions, the alcohol acts as the nucleophile. For this compound, this results in the formation of two isomeric methoxy-alcohols: 1-methoxy-2-hexanol (B14427502) and 2-methoxy-1-hexanol. The reaction follows a similar mechanism to hydrolysis, with the alcohol molecule attacking the protonated epoxide.[4]
Q3: What is the general mechanism for the acid-catalyzed ring-opening of this compound?
The mechanism is considered a hybrid between an SN1 and SN2 reaction.[3][5] It involves the following steps:
-
Protonation: The epoxide oxygen is rapidly and reversibly protonated by the acid catalyst, forming a good leaving group (a hydroxyl group).
-
Nucleophilic Attack: A nucleophile (e.g., water or an alcohol) attacks one of the two carbon atoms of the epoxide ring. This attack occurs from the side opposite to the epoxide oxygen (anti-attack).
-
Deprotonation: The resulting protonated diol or ether-alcohol is deprotonated to yield the final neutral product and regenerate the acid catalyst.
Q4: Which carbon of the this compound ring is preferentially attacked by the nucleophile under acidic conditions?
For asymmetrically substituted epoxides like this compound (a primary and a secondary carbon), the site of nucleophilic attack depends on the specific reaction conditions and the nature of the nucleophile. While strong nucleophiles in basic conditions attack the less sterically hindered carbon (C1), under acidic conditions, the reaction has significant SN1 character. This means the nucleophile tends to attack the more substituted carbon (C2) that can better stabilize the partial positive charge in the transition state. However, for primary/secondary epoxides, a mixture of products is often observed, with the major product resulting from attack at the less substituted carbon.[2][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Insufficient Acid Catalyst | Ensure the catalyst is not depleted or neutralized. Use a catalytic amount (typically 1-5 mol%). For very weak nucleophiles, a stronger acid might be necessary. |
| Low Reaction Temperature | While room temperature is often sufficient, gentle heating may be required to increase the reaction rate. Monitor for side reactions at elevated temperatures. |
| Poor Quality of Reagents | Use freshly distilled solvents and ensure the this compound is pure. Impurities can interfere with the reaction. |
| Premature Quenching | Ensure the reaction is allowed to proceed to completion before workup. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Issue 2: Formation of a Polymeric Residue
| Probable Cause | Recommended Solution |
| High Concentration of Epoxide | The acid-catalyzed polymerization of epoxides can be a significant side reaction, especially at high concentrations.[6] Perform the reaction under dilute conditions. |
| Excessive Acid Catalyst | A high concentration of a strong acid can promote polymerization. Use the minimum effective amount of catalyst. |
| High Reaction Temperature | Elevated temperatures can accelerate polymerization. Maintain a controlled and moderate reaction temperature. |
Issue 3: Unexpected Peaks in GC-MS or NMR Analysis
| Probable Cause | Recommended Solution |
| Presence of Isomeric Products | As mentioned in FAQ Q2, a mixture of regioisomers (e.g., 1-methoxy-2-hexanol and 2-methoxy-1-hexanol) is expected in alcoholysis. Co-injection with authentic standards or detailed spectral analysis (NMR) can confirm their identities. |
| Rearrangement Products | Under strongly acidic conditions, carbocationic intermediates can potentially undergo rearrangement, leading to unexpected products. Using a milder acid catalyst or lower temperatures can minimize this. |
| Solvent-Related Byproducts | Ensure the solvent is inert under the reaction conditions. For example, using an ether solvent like THF is generally safe, but be aware of potential peroxide impurities. |
Data Presentation
Table 1: Regioselectivity in the Acid-Catalyzed Methanolysis of 1,2-Epoxyalkanes
| Epoxide | Acid Catalyst | Temperature (°C) | Major Product | Minor Product | Product Ratio (Major:Minor) |
| 1,2-Epoxypropane | HCl | Room Temp | 1-Chloro-2-propanol | 2-Chloro-1-propanol | Predominantly Major |
| This compound | H₂SO₄ (catalytic) | Reflux | 1-Methoxy-2-hexanol | 2-Methoxy-1-hexanol | Data not available, but attack at the less substituted carbon (C1) is generally favored. |
| Styrene Oxide | H₂SO₄ (catalytic) | Room Temp | 2-Methoxy-2-phenylethanol | 1-Methoxy-2-phenylethanol | Predominantly Major |
Note: The product ratio is influenced by the steric and electronic effects of the substituents on the epoxide ring.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 10 mmol) in a mixture of acetone (B3395972) (20 mL) and water (5 mL).
-
Acid Addition: Slowly add 5% aqueous sulfuric acid (1 mL) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate (B1210297) in hexanes eluent) or GC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexane-1,2-diol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: GC-MS Analysis of Hydrolysis Products (with Derivatization)
-
Sample Preparation: Evaporate a small aliquot of the crude product to dryness under a stream of nitrogen.
-
Derivatization: To the dry residue, add anhydrous pyridine (B92270) (50 µL) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS) (100 µL).[7]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the diol.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Scan from m/z 40 to 400.
-
Identification: Identify the TMS-derivatized hexane-1,2-diol by its retention time and mass spectrum.
-
Visualizations
Caption: Acid-catalyzed degradation pathways of this compound.
Caption: General experimental workflow for acid-catalyzed degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Moisture sensitivity and handling of 1,2-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the moisture sensitivity and handling of 1,2-Epoxyhexane. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions with this compound?
A1: this compound is highly sensitive to moisture. Water can act as a nucleophile and react with the epoxide ring in a process called hydrolysis, leading to the formation of the undesired byproduct, 1,2-hexanediol (B41856).[1][2][3] This side reaction consumes your starting material, complicates product purification, and ultimately lowers the yield of your desired product. The hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][3]
Q2: What are the signs of moisture contamination in my reaction?
A2: Signs of moisture contamination in your experiment can include:
-
Low or inconsistent yields: Formation of 1,2-hexanediol reduces the amount of this compound available for your intended reaction.
-
Presence of a diol byproduct: Detection of 1,2-hexanediol in your crude product mixture via analytical techniques such as TLC, GC-MS, or NMR is a strong indicator of moisture contamination.
-
Reaction fails to go to completion: The epoxide starting material may be consumed by the competing hydrolysis reaction.
-
Unexpected side products: Besides the diol, moisture can sometimes lead to other undesired side reactions, depending on the specific reagents and catalysts used.
Q3: How should I properly store and handle this compound to minimize moisture exposure?
A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term storage and high-purity applications, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen. When handling the reagent, work quickly and minimize its exposure to the ambient atmosphere. Use dry syringes or cannulas for transferring the liquid.
Q4: My reaction is sluggish or not proceeding. Could moisture be the cause?
A4: Yes, if your reaction involves moisture-sensitive reagents or catalysts (e.g., Grignard reagents, organolithiums, or certain Lewis acids), their deactivation by trace amounts of water could be the reason for a sluggish or stalled reaction. It is crucial to ensure all components of your reaction system, including solvents, glassware, and the inert atmosphere, are scrupulously dry.
Q5: I am observing a mixture of regioisomers in my epoxide ring-opening reaction. How can I control this?
A5: The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions:
-
Basic or Neutral Conditions: With strong, unhindered nucleophiles, the reaction typically proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide ring (C1).[1][3]
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophilic attack then occurs at the more substituted carbon (C2) due to the development of a partial positive charge that is better stabilized at this position. The mechanism has characteristics of both SN1 and SN2 reactions.[1][2][3]
Therefore, to control regioselectivity, carefully choose your reaction conditions (acidic vs. basic) based on the desired product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low product yield and presence of 1,2-hexanediol | Moisture contamination from solvents, reagents, or glassware. | Ensure all solvents and liquid reagents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all glassware in an oven overnight or flame-dry it under an inert atmosphere immediately before use. |
| Reaction is sluggish or does not proceed | Deactivation of moisture-sensitive catalysts or reagents (e.g., Grignard, organolithiums). | Verify the anhydrous conditions of the entire setup. Use freshly dried solvents and ensure the inert atmosphere is maintained throughout the reaction. Consider titrating organometallic reagents to determine their exact concentration if they are sensitive to moisture. |
| Inconsistent results between experiments | Variable amounts of atmospheric moisture entering the reaction. | Use a well-sealed reaction setup with septa and needles for additions. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment. A drying tube can be used to protect the reaction from atmospheric moisture. |
| Difficulty in purifying the product from the 1,2-hexanediol byproduct | The polarity of the desired product and the diol are similar, making chromatographic separation challenging. | Optimize the reaction conditions to minimize diol formation by strictly excluding moisture. If diol formation is unavoidable, consider derivatization of the diol to alter its polarity before purification. |
| Formation of a polymeric material | High concentration of epoxide, presence of a potent initiator (acidic or basic impurities), or high temperature. | Dilute the reaction mixture. Ensure the reaction is performed at the recommended temperature. Purify the this compound before use if acidic or basic impurities are suspected. |
Data Presentation
Table 1: Factors Influencing the Rate of this compound Hydrolysis
| Factor | Effect on Hydrolysis Rate | Explanation |
| Acid Catalyst | Significantly increases the rate | Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water.[1][2][3] |
| Base Catalyst | Increases the rate | A strong base like hydroxide (B78521) is a better nucleophile than water and attacks the epoxide ring directly.[1][2] |
| Temperature | Increases the rate | As with most chemical reactions, higher temperatures provide more energy for the molecules to overcome the activation energy barrier. |
| Water Concentration | Increases the rate | As a reactant in the hydrolysis reaction, a higher concentration of water will increase the reaction rate according to the law of mass action. |
Note: The actual rate of hydrolysis is dependent on the specific reaction conditions. This table provides a qualitative understanding of the influencing factors.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
This protocol outlines the key steps for setting up a reaction under anhydrous conditions.
1. Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
2. Solvent and Reagent Preparation:
-
Use freshly distilled, anhydrous solvents. Common drying methods include distillation from sodium/benzophenone for ethers or calcium hydride for hydrocarbons and halogenated solvents. Alternatively, use commercially available anhydrous solvents.
-
Ensure all liquid reagents are anhydrous. If necessary, dry them using appropriate desiccants (e.g., molecular sieves).
-
Solid reagents should be dried in a vacuum oven or desiccator.
3. Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of an inert gas. Use a bubbler to monitor the gas flow.
-
Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Add the reagents sequentially. Dissolve solid reagents in anhydrous solvent and add them as a solution.
-
Add this compound and other liquid reagents using a dry syringe through a rubber septum.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC).
4. Work-up:
-
Once the reaction is complete, quench the reaction mixture carefully. Be aware that some quenching agents (like water or acidic/basic solutions) will introduce moisture, which is acceptable at this stage.
Protocol 2: Quenching a Reaction Containing this compound and an Organometallic Reagent
Caution: This procedure should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn. The quenching of reactive organometallic reagents is exothermic.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while stirring vigorously. The addition of a protic solvent like isopropanol (B130326) can be used as an initial quench for highly reactive reagents before the addition of the aqueous solution.
-
Monitor the temperature of the reaction mixture and control the rate of addition to prevent an excessive exotherm.
-
Once the quenching is complete (fizzing ceases), allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous work-up and extraction of the product.
Protocol 3: Waste Disposal
-
Unreacted this compound: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Reaction Mixtures: After quenching, the aqueous and organic layers should be separated. The organic layer containing the product and any unreacted epoxide should be collected as hazardous organic waste. The aqueous layer should be collected as hazardous aqueous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, paper towels, silica (B1680970) gel) should be collected in a designated solid hazardous waste container.
-
1,2-Hexanediol: Although less hazardous than the epoxide, the diol byproduct should also be disposed of as chemical waste.[6]
Always follow your institution's specific guidelines for hazardous waste disposal.
Visualizations
Caption: Reaction pathways for this compound in the presence of moisture.
Caption: Workflow for handling moisture-sensitive reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Epoxyhexane and 1,2-Epoxybutane
In the realm of organic synthesis, epoxides are pivotal intermediates due to their inherent ring strain, which facilitates a variety of nucleophilic ring-opening reactions. This guide provides a comparative analysis of the reactivity of two structurally similar terminal epoxides: 1,2-epoxyhexane and 1,2-epoxybutane (B156178). This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into how the variation in alkyl chain length influences their chemical behavior, supported by available experimental data and detailed reaction protocols.
Physicochemical Properties
The fundamental physical properties of this compound and 1,2-epoxybutane are summarized below. The longer alkyl chain in this compound results in a higher boiling point and a slight increase in density.
| Property | This compound | 1,2-Epoxybutane |
| CAS Number | 1436-34-6[1] | 106-88-7[2][3] |
| Molecular Formula | C₆H₁₂O[1] | C₄H₈O[2][3] |
| Molecular Weight | 100.16 g/mol [1] | 72.11 g/mol [2][3] |
| Boiling Point | 118-120 °C[1][4] | 63 °C[2][3] |
| Density | 0.831 g/mL at 25 °C[1][4] | 0.829 g/mL at 25 °C[3] |
Reactivity Comparison: Steric and Electronic Effects
The reactivity of epoxides is primarily governed by a combination of steric and electronic factors. Both this compound and 1,2-epoxybutane are terminal epoxides, meaning the oxirane ring is located at the end of the alkyl chain. This structural feature is crucial in determining the regioselectivity of ring-opening reactions.
Steric Hindrance: In base-catalyzed or nucleophilic ring-opening reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom. For both this compound and 1,2-epoxybutane, this is the terminal C1 carbon. The difference in the length of the alkyl chain (butyl vs. ethyl) is generally considered to have a minimal impact on the steric accessibility of the C1 and C2 carbons of the epoxide ring itself. However, the longer, more flexible hexyl chain of this compound might exert a slightly greater steric influence in the transition state compared to the butyl chain of 1,2-epoxybutane, potentially leading to marginally slower reaction rates under sterically demanding conditions.
Electronic Effects: The alkyl groups attached to the epoxide ring are electron-donating. In acid-catalyzed ring-opening reactions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a partial positive charge. For terminal epoxides, this is the more substituted C2 carbon. The slightly greater inductive effect of the butyl group in this compound compared to the ethyl group in 1,2-epoxybutane is expected to have a negligible effect on the overall reactivity and regioselectivity.
Quantitative Reactivity Data
| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| This compound | (5.77 ± 0.83) × 10⁻¹²[5][6][7] |
| 1,2-Epoxybutane | (1.98 ± 0.29) × 10⁻¹²[5][6][7] |
In this specific gas-phase oxidation reaction, this compound exhibits a significantly higher rate coefficient than 1,2-epoxybutane, indicating greater reactivity towards hydroxyl radicals. This difference is likely attributable to the larger number of abstractable hydrogen atoms on the longer alkyl chain of this compound. While this data provides a valuable point of comparison, it is important to note that reactivity trends in the gas phase do not always directly translate to solution-phase nucleophilic substitution reactions.
Regioselectivity of Ring-Opening Reactions
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.
-
Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For both this compound and 1,2-epoxybutane, this results in the formation of a secondary alcohol.
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The transition state has significant carbocation character, and the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge.[8][9] This leads to the formation of a primary alcohol.
Experimental Protocols
Detailed experimental procedures for the ring-opening of epoxides are crucial for reproducible research. Below are representative protocols for the acid- and base-catalyzed methanolysis of this compound and 1,2-epoxybutane.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
This protocol is based on a standard procedure for the acid-catalyzed ring-opening of epoxides.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (e.g., 0.5 g).
-
Add anhydrous methanol (e.g., 5 mL) to dissolve the epoxide.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes), monitoring the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Base-Catalyzed Methanolysis of 1,2-Epoxybutane
This is a general protocol for the base-catalyzed ring-opening of a terminal epoxide.
Materials:
-
1,2-Epoxybutane
-
Methanol (anhydrous)
-
Sodium Methoxide (B1231860) (NaOMe)
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stir bar and condenser, add a solution of sodium methoxide in methanol (e.g., 0.25 M).
-
Add 1,2-epoxybutane to the methanolic solution.
-
Heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography as needed.
Conclusion
References
- 1. alkemix.eu [alkemix.eu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 1,2-环氧丁烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 1436-34-6 [sigmaaldrich.com]
- 5. ACP - Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparison of different catalysts for 1-hexene epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of 1-hexene (B165129) to produce 1,2-epoxyhexane is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of catalyst for this reaction significantly impacts efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of various catalytic systems for 1-hexene epoxidation, supported by experimental data to aid in catalyst selection and process development.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the epoxidation of 1-hexene under various reaction conditions. This data, compiled from recent literature, highlights the key metrics of conversion, selectivity, and turnover frequency, offering a quantitative basis for comparison.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | 1-Hexene Conversion (%) | This compound Selectivity (%) | TOF (h⁻¹) | Reference |
| WOx@HTS-1 | H₂O₂ | Acetonitrile (B52724) | 60 | 3 | >90 | >96 | N/A | [1][2] |
| Mo/CBC | TBHP | N/A | N/A | N/A | 94.4 | 98.5 | N/A | [3] |
| ITS-1 | H₂O₂ | Acetonitrile | 60 | 3 | High | 98.5 | N/A | [3] |
| TS-1-PEG400 | H₂O₂ | N/A | N/A | N/A | ~60 | ~90 | N/A | [3][4] |
| Fe-TS-1 | H₂O₂ | Acetonitrile | 70 | 5 | 33.4 | 92.0 | N/A | [5] |
| Ps·AMP·Mo | TBHP | N/A | 70 | ~4.3 | ~80 (yield) | N/A | N/A | [6] |
| 1% Ru/TiO₂ | TBHP | Solvent-free | 40 | 24 | 2.7 | 19.3 | N/A | [7][8] |
| MnSO₄ | H₂O₂ | DMF/tBuOH | N/A | N/A | N/A | N/A | N/A | [9][10][11] |
| Novozym 435 | H₂O₂ | N/A | N/A | N/A | 75-99 (yield) | >90 | N/A | [12][13] |
N/A: Data not available in the cited sources. TBHP: tert-butyl hydroperoxide DMF: Dimethylformamide tBuOH: tert-Butanol
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for key catalysts discussed in this guide.
Epoxidation using WOx@HTS-1 Nanoparticles[1]
-
Catalyst Preparation: WOx@HTS-1 nanoparticles are synthesized via an etching-impregnation-recrystallization strategy.
-
Reaction Setup: A specified amount of WOx@HTS-1 catalyst is dispersed in a solution of 1-hexene in acetonitrile in a round-bottom flask equipped with a condenser.
-
Reaction Conditions: The reaction mixture is heated to 60°C with stirring. Hydrogen peroxide (H₂O₂) is then added dropwise. The reaction is monitored by gas chromatography (GC).
-
Product Analysis: After the reaction, the catalyst is separated by centrifugation. The liquid phase is analyzed by GC and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 1-hexene and the selectivity to this compound.
Epoxidation using Molybdenum-based Catalysts (Mo/CBC)[3]
-
Catalyst Preparation: The Mo/CBC catalyst is prepared through a specific procedure outlined in the source literature.
-
Reaction Setup: In a typical experiment, the Mo/CBC catalyst, 1-hexene, and a suitable solvent are placed in a reaction vessel.
-
Reaction Conditions: The mixture is heated to the desired temperature, and tert-butyl hydroperoxide (TBHP) is added as the oxidant. The progress of the reaction is tracked using an appropriate analytical technique like GC.
-
Work-up and Analysis: Upon completion, the catalyst is filtered off. The product mixture is then analyzed to quantify the conversion and selectivity.
Epoxidation using Titanium Silicalite-1 (TS-1)[4][14][15]
-
Catalyst: Commercial or synthesized TS-1 is activated by calcination before use.
-
Reaction Setup: The reaction is typically carried out in a batch reactor. 0.2 g of the TS-1 catalyst is mixed with 1.2 g of 1-hexene and 20 mL of a solvent (e.g., acetonitrile or methanol).[4][14]
-
Reaction Conditions: The mixture is heated to 60°C. 1.0 g of 30 wt% aqueous hydrogen peroxide is then added to initiate the reaction, which is allowed to proceed for a specified time (e.g., 3 hours).[4][14]
-
Product Analysis: The final reaction mixture is analyzed by GC to determine the conversion of 1-hexene and the selectivity towards this compound.
Chemoenzymatic Epoxidation using Novozym 435[12][13]
-
Reaction Components: This method utilizes an immobilized lipase, Novozym 435, to generate a peroxy acid in situ from a carboxylic acid (e.g., phenylacetic acid) and hydrogen peroxide.
-
Reaction Procedure: The alkene, carboxylic acid, and Novozym 435 are mixed in a suitable solvent. Hydrogen peroxide is then added.
-
Reaction Conditions: The reaction is typically carried out at or near room temperature.
-
Product Isolation and Analysis: After the reaction, the enzyme is filtered off, and the product is isolated from the reaction mixture. The yield and purity of the epoxide are determined by GC-MS and NMR.[12]
Visualizing the Process
Diagrams illustrating the experimental workflow and reaction pathways provide a clear understanding of the processes involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Construction of WOx@HTS-1 Nanoparticles for Efficient Catalysis of 1-Hexene Epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.za [scielo.org.za]
- 8. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 9. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to the Synthesis of Chiral 1,2-Epoxyhexane: Biocatalytic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral epoxides is a critical process in the pharmaceutical industry, as these molecules serve as versatile building blocks for a wide array of complex, biologically active compounds. Among these, chiral 1,2-epoxyhexane is a valuable intermediate. This guide provides an objective comparison of two primary methodologies for its synthesis: a modern biocatalytic approach employing engineered enzymes and a traditional chemical pathway involving epoxidation followed by kinetic resolution. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for both the biocatalytic and chemical synthesis of chiral this compound, offering a direct comparison of their efficiency and selectivity.
| Parameter | Biocatalytic Synthesis (Engineered Cytochrome P450 BM-3) | Chemical Synthesis (m-CPBA Epoxidation & Jacobsen HKR) |
| Yield | Estimated up to ~68% (based on TTN) | 24–30% (overall for a two-step process) |
| Enantiomeric Excess (ee%) | Up to 82% (S)-enantiomer, up to 83% (R)-enantiomer | >99% for the resolved epoxide |
| Reaction Time | 7 hours | ~16 hours for kinetic resolution |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Catalyst | Engineered Cytochrome P450 BM-3 (e.g., SH-44, RH-47) | (salen)Co(II) complex (Jacobsen's catalyst) |
| Catalyst Loading | 10 µM enzyme concentration | 0.5 mol % |
| Key Reagents | 1-hexene (B165129), NADPH, O₂ | 1-hexene, m-CPBA, H₂O, THF, Acetic Acid |
| Byproducts | 1-hexen-3-ol, water | m-chlorobenzoic acid, 1,2-hexanediol (B41856) |
Experimental Protocols
Biocatalytic Synthesis: Engineered Cytochrome P450 BM-3
This protocol is based on the work of Kubo et al. (2006) for the enantioselective epoxidation of 1-hexene.[1]
Materials:
-
Engineered Cytochrome P450 BM-3 variant (e.g., SH-44 for (S)-epoxide or RH-47 for (R)-epoxide) in E. coli cell lysate
-
1-hexene
-
NADPH regeneration system:
-
Alcohol dehydrogenase (ADH) from Thermoanaerobium brockii
-
2-propanol
-
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Oxygen
Procedure:
-
Prepare a reaction mixture containing 10 µM of the P450 variant in potassium phosphate buffer.
-
Add 1 Unit/mL of alcohol dehydrogenase and 1 vol% of 2-propanol to the mixture for NADPH regeneration.
-
Initiate the reaction by adding 10 mM of 1-hexene. The substrate can be added incrementally over 3 hours to minimize potential enzyme inhibition.
-
Pressurize the reaction vessel with oxygen to 0.15 MPa and maintain a positive pressure throughout the reaction. Additional oxygen can be supplied at 2 and 4 hours.
-
Incubate the reaction at room temperature for 7 hours with gentle agitation.
-
Upon completion, the product, this compound, can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purified by standard chromatographic techniques.
-
Enantiomeric excess is determined by chiral gas chromatography (GC).
Chemical Synthesis: m-CPBA Epoxidation and Jacobsen Hydrolytic Kinetic Resolution (HKR)
This two-step protocol is adapted from the synthesis of a similar terminal epoxide.[2]
Step 1: Epoxidation of 1-hexene with m-CPBA
Materials:
-
1-hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-hexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of 1-hexene.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and stir for 30 minutes.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain racemic this compound. This crude product is typically used directly in the next step without further purification.
Step 2: Hydrolytic Kinetic Resolution (HKR) of Racemic this compound
Materials:
-
Racemic this compound
-
(R,R)-(salen)Co(II) complex (for obtaining (S)-1,2-epoxyhexane) or (S,S)-(salen)Co(II) complex (for obtaining (R)-1,2-epoxyhexane)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vessel, dissolve the (salen)Co(II) complex (0.5 mol %) in THF.
-
Add acetic acid (2 mol %) to the solution and stir in the presence of air to oxidize Co(II) to the active Co(III) species.
-
Cool the catalyst solution to 0 °C and add the racemic this compound.
-
Add water (0.55 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for approximately 16 hours. The progress of the resolution can be monitored by chiral GC to determine the enantiomeric excess of the remaining epoxide.
-
Once the desired ee is achieved, the reaction is quenched, and the enantioenriched this compound is separated from the corresponding 1,2-hexanediol byproduct by flash column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the biocatalytic and chemical synthesis of chiral this compound.
Caption: Biocatalytic synthesis of chiral this compound.
Caption: Chemical synthesis of chiral this compound.
Objective Comparison and Concluding Remarks
Biocatalytic Synthesis:
The biocatalytic approach offers a more environmentally friendly or "greener" alternative to traditional chemical synthesis.[3] Operating at ambient temperature and near-neutral pH, it circumvents the need for harsh reagents and solvents. The use of engineered enzymes like Cytochrome P450 BM-3 allows for the direct, enantioselective epoxidation of 1-hexene, potentially leading to higher theoretical yields in a single step compared to the multi-step chemical route.[1] The ability to produce either the (R)- or (S)-enantiomer by selecting the appropriate enzyme variant is a significant advantage. However, this method is not without its challenges. The stability of the enzyme can be a concern, and the requirement for a cofactor like NADPH, along with a regeneration system, adds complexity and cost to the process.[4] Furthermore, the product selectivity may not be absolute, with potential for the formation of byproducts such as allylic alcohols.
Chemical Synthesis:
The chemical synthesis route, specifically the epoxidation with m-CPBA followed by Jacobsen's hydrolytic kinetic resolution, is a well-established and robust method.[2] The key advantage of the Jacobsen HKR is its ability to deliver the desired epoxide with exceptionally high enantiomeric excess (>99%).[5] The catalyst is commercially available, and the procedure is relatively straightforward to implement in a standard organic synthesis laboratory. The main drawback of this method is the inherent yield limitation of a kinetic resolution, which cannot exceed 50% for the desired epoxide. The overall yield for the two-step process is consequently modest.[2] The use of a stoichiometric oxidant like m-CPBA also generates a significant amount of byproduct (m-chlorobenzoic acid), which must be removed during workup.
The choice between biocatalytic and chemical synthesis of chiral this compound depends on the specific priorities of the researcher or organization. For applications where very high enantiopurity is paramount and moderate yields are acceptable, the chemical synthesis route featuring Jacobsen's HKR remains a highly reliable option. Conversely, for those prioritizing green chemistry principles, milder reaction conditions, and potentially higher single-step yields, the biocatalytic approach with engineered enzymes presents a compelling and increasingly viable alternative. As research in enzyme engineering continues to advance, the efficiency, stability, and cost-effectiveness of biocatalytic methods are expected to improve, further strengthening their position as a powerful tool in chiral synthesis.
References
- 1. Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Effect of Mutation and Substrate Binding on the Stability of Cytochrome P450BM3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Comparative Guide to Alternative Reagents for 1-Hexene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates for the production of fine chemicals and pharmaceuticals. For decades, meta-chloroperoxybenzoic acid (m-CPBA) has been a widely used reagent for this purpose due to its reliability and effectiveness. However, the search for greener, safer, and more cost-effective alternatives is a continuous effort in modern chemistry. This guide provides a comprehensive comparison of alternative reagents to m-CPBA for the epoxidation of 1-hexene (B165129), supported by experimental data and detailed protocols.
Performance Comparison of Epoxidation Reagents for 1-Hexene
The following table summarizes the performance of m-CPBA and its alternatives in the epoxidation of 1-hexene, highlighting key metrics such as conversion, selectivity, and reaction conditions.
| Reagent/System | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | 1-Hexene Conversion (%) | 1,2-Epoxyhexane Selectivity (%) | Ref. |
| m-CPBA | m-CPBA | - | Dichloromethane | 25 | 24 | >95 | >95 | [1] |
| Hydrogen Peroxide | 30% H₂O₂ | Fe-TS-1 | Acetonitrile | 70 | 5 | 33.4 | 92.0 | [2] |
| 30% H₂O₂ | WOx@HTS-1 | Methanol | 60 | 10 | >99 | 94 | [3] | |
| 30% H₂O₂ | MnSO₄/NaHCO₃ | tBuOH/H₂O | 25 | 1 | Low (for terminal alkenes) | - | [4] | |
| Dioxiranes | DMDO | - | Acetone (B3395972) | 25 | 1 | High | High | [5] |
| Molecular Oxygen | Air | 1% Ru/TiO₂ | Solvent-free | 45 | 24 | 2.7 | 19.3 | [6] |
Experimental Protocols
Epoxidation of 1-Hexene with m-CPBA (Baseline)
This protocol describes a standard procedure for the epoxidation of 1-hexene using m-CPBA.
Materials:
-
1-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hexene (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Alternative Reagent: Hydrogen Peroxide with Fe-TS-1 Catalyst
This method utilizes a "green" oxidant, hydrogen peroxide, with a heterogeneous catalyst.[2]
Materials:
-
1-Hexene
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Fe-TS-1 catalyst
-
Acetonitrile
-
Reaction vessel with temperature control and stirring
Procedure: [2]
-
In a reaction vessel, suspend the Fe-TS-1 catalyst (10.7 g/L) in a solution of 1-hexene in acetonitrile.
-
Heat the mixture to 70°C with stirring.
-
Add 30% aqueous hydrogen peroxide to achieve a concentration of 0.8 mol/L.
-
Maintain the reaction at 70°C for 5 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The product, this compound, can be isolated from the filtrate by distillation.
Alternative Reagent: Dimethyldioxirane (B1199080) (DMDO)
DMDO is a potent yet mild epoxidizing agent, often generated in situ or used as a dilute solution in acetone.[5][7][8][9]
Materials:
-
1-Hexene
-
Acetone
-
Oxone (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Apparatus for distillation under reduced pressure
Procedure for DMDO preparation and subsequent epoxidation: [8]
-
Preparation of DMDO solution: In a flask, prepare a mixture of acetone and water. Add sodium bicarbonate and cool the mixture in an ice bath.
-
Slowly add Oxone to the stirred mixture.
-
The volatile dimethyldioxirane is co-distilled with acetone under reduced pressure and collected in a cold trap. The concentration of the DMDO solution can be determined by titration.
-
Epoxidation: To a solution of 1-hexene in a suitable solvent (e.g., acetone), add the prepared DMDO solution at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude this compound. The primary byproduct is acetone, which is easily removed.
Alternative Reagent: Molecular Oxygen with Ruthenium Catalyst
This protocol utilizes air as the primary oxidant in a solvent-free system.[6]
Materials:
-
1-Hexene
-
1% Ru/TiO₂ catalyst
-
tert-Butyl hydroperoxide (TBHP) as a radical initiator
-
Reaction vessel with temperature control and stirring
Procedure: [6]
-
In a reaction vessel, suspend the 1% Ru/TiO₂ catalyst (0.1 g) in 1-hexene (10 mL).
-
Add a small amount of TBHP.
-
Heat the mixture to 45°C and stir for 24 hours in the presence of air.
-
After the reaction, cool the mixture and separate the catalyst by filtration to obtain the product mixture.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction pathways for the epoxidation of 1-hexene using m-CPBA and its alternatives.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simplified Preparation of Dimethyldioxirane (DMDO) | Semantic Scholar [semanticscholar.org]
1,2-Epoxyhexane as a Synthon: A Comparative Guide to Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, epoxides stand out as versatile and powerful building blocks. Their inherent ring strain facilitates a wide range of stereospecific ring-opening reactions, allowing for the introduction of diverse functionalities with precise stereochemical control. Among these, 1,2-epoxyhexane has emerged as a valuable synthon, offering a balance of reactivity and structural features beneficial for the synthesis of complex molecules. This guide provides an objective comparison of this compound with other commonly employed chiral epoxides, namely propylene (B89431) oxide, styrene (B11656) oxide, and epichlorohydrin (B41342). The comparison is supported by experimental data to aid researchers in selecting the most suitable chiral epoxide for their synthetic endeavors.
Performance Comparison of Chiral Epoxides
The utility of a chiral synthon is often judged by the efficiency and stereoselectivity of its preparation and subsequent reactions. The following tables summarize key quantitative data for the synthesis and a representative reaction—hydrolytic kinetic resolution (HKR)—of this compound and its counterparts.
Table 1: Asymmetric Epoxidation of Alkenes to Chiral Epoxides
| Epoxide | Alkene Precursor | Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| This compound | 1-Hexene | Jacobsen-Katsuki | (R,R)-Mn(salen)Cl | 85 | 92 | N/A |
| This compound | 1-Hexene | Shi Epoxidation | Shi Catalyst/Oxone | 90 | 94 | [1] |
| Propylene Oxide | Propene | Sharpless AE (Allyl Alcohol) | Ti(OiPr)₄, (+)-DET, TBHP | >90 | >95 | [2] |
| Styrene Oxide | Styrene | Jacobsen-Katsuki | (R,R)-Mn(salen)Cl | 88 | 97 | N/A |
| Epichlorohydrin | Allyl Chloride | Enzymatic | Halohydrin Dehalogenase | >90 | >99 | [3] |
Note: Data is compiled from various sources and reaction conditions may vary. AE = Asymmetric Epoxidation, DET = Diethyl Tartrate, TBHP = tert-Butyl Hydroperoxide.
Table 2: Hydrolytic Kinetic Resolution (HKR) of Racemic Terminal Epoxides
| Racemic Epoxide | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) | Reference |
| This compound | (R,R)-Co(salen)OAc | 0.2 | 14 | 44 | >99 | [4][5] |
| Propylene Oxide | (R,R)-Co(salen)OAc | 0.2 | 10 | 45 | >99 | [4][5] |
| Styrene Oxide | (R,R)-Co(salen)OAc | 0.42 | 12 | 43 | >99 | [4][5] |
| Epichlorohydrin | (R,R)-Co(salen)OAc | 0.2 | 12 | 44 | >99 | [4][5][6] |
Note: The theoretical maximum yield for the resolved epoxide in a kinetic resolution is 50%.
Applications in Drug Development
Chiral epoxides are indispensable intermediates in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.
-
This compound: Its aliphatic chain makes it a suitable building block for natural product synthesis and for fragments in larger drug molecules where lipophilicity needs to be fine-tuned. For instance, it has been utilized in the synthesis of fragments of potent bioactive molecules.[7]
-
Propylene Oxide: As one of the simplest chiral epoxides, it is a fundamental building block for a wide array of pharmaceuticals, including antiviral agents.[8] Its small size allows for its incorporation into diverse molecular scaffolds.
-
Styrene Oxide: The presence of the phenyl group makes it an ideal precursor for chiral phenylethanolamines, a common structural motif in many drugs. It is also a valuable substrate for studying new asymmetric ring-opening methodologies.
-
Epichlorohydrin: This is arguably one of the most widely used chiral epoxides in drug synthesis. It is a key intermediate in the production of beta-blockers (e.g., Propranolol, Atenolol), which are used to treat cardiovascular diseases.[3][9][10] Its bifunctional nature (epoxide and chloride) allows for sequential, regioselective reactions.
Experimental Protocols
General Procedure for Jacobsen's Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
This protocol is a generalized procedure based on the work of Jacobsen and co-workers.[4][5]
Materials:
-
Racemic terminal epoxide (e.g., this compound)
-
(R,R)- or (S,S)-(salen)Co(II) complex (catalyst)
-
Acetic acid (co-catalyst)
-
Water
-
Tetrahydrofuran (THF, as solvent if needed)
Procedure:
-
To a flask is added the (salen)Co(II) complex (0.2-2.0 mol%).
-
The flask is exposed to air for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species in the presence of acetic acid.
-
The racemic epoxide is then added, followed by the solvent (if necessary).
-
The mixture is cooled to 0 °C, and water (0.55 equivalents relative to the racemic epoxide) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for the time indicated in Table 2, or until approximately 50% conversion is observed by GC or TLC analysis.
-
Upon completion, the unreacted, enantiomerically enriched epoxide is separated from the diol product by distillation or column chromatography.
General Procedure for Asymmetric Epoxidation of 1-Hexene (Shi Epoxidation)
This protocol is a generalized procedure based on the work of Yian Shi.[1]
Materials:
-
1-Hexene
-
Shi catalyst (a fructose-derived chiral ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (buffer)
-
Acetonitrile (B52724)/Water (solvent system)
-
Potassium carbonate
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
Procedure:
-
To a round-bottom flask containing a mixture of acetonitrile and an aqueous solution of EDTA is added the 1-hexene.
-
The Shi catalyst and sodium bicarbonate are added to the mixture.
-
A solution of Oxone® and potassium carbonate in water is added portion-wise over 1-2 hours while maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., hexanes or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude this compound is purified by distillation or column chromatography.
Visualizations
Caption: General workflows for obtaining chiral epoxides.
Caption: Reaction pathway of a chiral epoxide to a bioactive molecule.
References
- 1. Shi Epoxidation [organic-chemistry.org]
- 2. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 3. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical vs. Experimental Yield in 1,2-Epoxyhexane Synthesis
For researchers and professionals in drug development and chemical synthesis, understanding the discrepancy between theoretical and experimental yields is fundamental to process optimization, cost analysis, and scalability. This guide provides an objective comparison of the yields for 1,2-epoxyhexane synthesis, a key intermediate in the production of various fine chemicals. We will delve into common synthetic routes, present quantitative data from experimental findings, and detail the factors that contribute to the inevitable gap between calculated and actual product recovery.
Theoretical Yield: The Stoichiometric Ideal
The theoretical yield of a reaction represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming a perfect chemical reaction where the limiting reactant is completely consumed without any loss or side reactions. The primary route for synthesizing this compound is the epoxidation of 1-hexene (B165129).
The stoichiometry for this reaction is generally 1:1, where one mole of 1-hexene reacts with one mole of an oxidizing agent to produce one mole of this compound.
C₆H₁₂ (1-hexene) + Oxidizing Agent → C₆H₁₂O (this compound) + Byproduct
Thus, the theoretical yield is calculated based on the molar amount of the limiting reactant. For the purposes of this guide, 1-hexene is considered the limiting reactant.
Experimental Yield: Practical Outcomes and Influencing Factors
The experimental yield is the actual amount of this compound isolated and purified after a reaction. This value is almost always lower than the theoretical yield due to a variety of practical factors. These factors include incomplete reactions, losses during product workup and purification, and the occurrence of side reactions.[1] Key reaction conditions such as temperature, solvent choice, catalyst, and reactant ratios significantly influence the outcome.[1][2] For instance, using an excess of the alkene starting material can help minimize the formation of unwanted byproducts.[3][4]
Figure 1. Logical workflow illustrating factors that reduce the theoretical yield to the final experimental yield.
Quantitative Comparison of Synthesis Methods
The choice of oxidizing agent and catalyst system is critical in determining the experimental yield of this compound. The following table summarizes reported yields from various common methods.
| Synthesis Method | Oxidizing Agent | Catalyst / Conditions | Reported Experimental Yield (%) |
| Prilezhaev Reaction | m-CPBA | Dichloromethane (B109758) (DCM) solvent, controlled temperature (e.g., 0°C).[3] | 60 - 80% (isolated)[5]; up to 95% (in-solution)[3][4]; 71% (isolated after distillation)[3][4] |
| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) | Fe-TS-1 catalyst, acetonitrile (B52724) solvent, 343 K.[2] | ~31% (calculated from 33.4% conversion and 92% selectivity)[2] |
| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) catalyst, methanol (B129727) solvent. | Varies with conditions; epoxide selectivity can exceed 90%.[6] |
Detailed Experimental Protocol: Epoxidation with m-CPBA
The following protocol is a representative example for the synthesis of racemic this compound using meta-chloroperoxybenzoic acid (m-CPBA), adapted from established procedures.[3][4]
Materials:
-
1-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: A solution of 1-hexene in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of m-CPBA in DCM is added dropwise to the stirred 1-hexene solution over a period of 30-60 minutes, ensuring the internal temperature remains between 0-5°C. The reaction is exothermic, and slow addition is crucial to prevent overheating and the formation of byproducts.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the 1-hexene is consumed. The reaction is typically stirred at 0°C for an additional 2-3 hours after the addition is complete.[3]
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Workup and Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product. Product losses are common during this step.[3][4]
Safety Note: m-CPBA is a potentially explosive solid and should be handled with care. All procedures should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound illustrates the critical difference between theoretical calculations and practical laboratory outcomes. While the stoichiometry suggests a 100% yield is possible, factors such as side reactions (e.g., hydrolysis to 1,2-hexanediol)[7], incomplete conversion, and purification losses invariably reduce the final isolated product. The epoxidation of 1-hexene using m-CPBA is a robust method often providing yields in the 60-80% range.[5] Alternative "greener" methods using hydrogen peroxide show promise, but yields are highly dependent on the efficiency of the chosen catalytic system.[2][8] For professionals in the field, optimizing reaction conditions and purification techniques remains paramount to bridging the gap between theoretical and experimental yields, thereby improving process efficiency and economic viability.
References
- 1. Effect of different factors on the yield of epoxy-terminated polydimethylsiloxane and evaluation of CO2 thickening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buy this compound | 1436-34-6 [smolecule.com]
- 6. research.abo.fi [research.abo.fi]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 1,2-Epoxyhexane and its Derivatives
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic analysis of 1,2-Epoxyhexane and its derivatives with varying alkyl chain lengths. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for the identification and characterization of this important class of epoxides.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its homologous derivatives. These values highlight the influence of the alkyl chain length on the spectral properties.
¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ H-1a (ppm) | δ H-1b (ppm) | δ H-2 (ppm) | δ Alkyl Chain (ppm) |
| 1,2-Epoxybutane | ~2.75 (dd) | ~2.45 (dd) | ~2.90 (m) | 1.48 (m), 0.95 (t) |
| This compound | ~2.73 (dd) | ~2.45 (dd) | ~2.90 (m) | 1.25-1.55 (m), 0.90 (t) |
| 1,2-Epoxyoctane | ~2.75 (dd) | ~2.46 (dd) | ~2.91 (m) | 1.20-1.58 (m), 0.88 (t) |
| 1,2-Epoxydecane | ~2.76 (dd) | ~2.47 (dd) | ~2.92 (m) | 1.22-1.59 (m), 0.88 (t) |
¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ C-1 (ppm) | δ C-2 (ppm) | δ Alkyl Chain (ppm) |
| 1,2-Epoxybutane | ~47.1 | ~52.3 | ~25.8, 10.1 |
| This compound | ~47.2 | ~52.4 | ~32.0, 27.8, 22.6, 14.0 |
| 1,2-Epoxyoctane | ~47.2 | ~52.5 | ~32.3, 29.2, 28.1, 22.7, 14.1 |
| 1,2-Epoxydecane | ~47.3 | ~52.5 | ~32.4, 29.6, 29.3, 28.2, 22.8, 14.2 |
IR Spectroscopic Data (Neat, cm⁻¹)
| Compound | ν (C-H, epoxide) | ν (C-O-C, asymm) | ν (C-O-C, symm) | ν (C-H, alkyl) |
| 1,2-Epoxybutane | ~3045 | ~1255 | ~835 | ~2960-2870 |
| This compound | ~3040 | ~1250 | ~830 | ~2955-2855 |
| 1,2-Epoxyoctane | ~3042 | ~1252 | ~832 | ~2958-2856 |
| 1,2-Epoxydecane | ~3041 | ~1251 | ~831 | ~2957-2855 |
Mass Spectrometry Data (Electron Ionization, 70 eV)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,2-Epoxybutane | 72 | 57, 43, 29 |
| This compound | 100 | 71, 57, 43, 29 |
| 1,2-Epoxyoctane | 128 | 99, 57, 43, 29 |
| 1,2-Epoxydecane | 156 | 127, 57, 43, 29 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the epoxide sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Set the spectral width to cover a range of -1 to 11 ppm.
-
Use a 90° pulse width and a relaxation delay of 5 seconds.
-
Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 30° pulse width and a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum is obtained. Place one drop of the epoxide between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates, forming a thin capillary film.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Chromatography (GC-MS):
-
Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1).
-
The oven temperature program can be as follows: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.
-
Set the ionization energy to 70 eV.
-
Acquire mass spectra over a mass range of m/z 35 to 350.
-
The ion source temperature is typically maintained at 230°C and the quadrupole temperature at 150°C.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques.
Caption: Workflow for the spectroscopic analysis of epoxides.
Caption: Complementary nature of spectroscopic techniques.
Alternative Analytical Techniques
While NMR, IR, and MS are the cornerstones of structural elucidation, other techniques can provide valuable information, particularly for purity assessment and quantitative analysis.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is a robust method for determining the purity of volatile compounds like this compound and its derivatives. It can also be used for quantitative analysis when calibrated with appropriate standards.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile epoxide derivatives, HPLC with UV or refractive index detection can be an effective separation and quantification technique.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a wealth of information for their unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key epoxide functional group. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which are characteristic of the alkyl chain length. The data presented in this guide demonstrates a systematic trend in spectroscopic properties with increasing alkyl chain length. For comprehensive analysis, a combination of these techniques is indispensable, with chromatography methods serving as powerful tools for purity assessment.
A Comparative Analysis of Acid- and Base-Catalyzed Ring-Opening Reactions
The ring-opening of cyclic ethers, particularly epoxides, and esters, such as lactones, is a fundamental and versatile transformation in organic synthesis, crucial for the preparation of a wide array of bifunctional molecules. The choice between acid- and base-catalyzed conditions is a critical decision that dictates the reaction's mechanism, regioselectivity, and ultimately, the structure of the final product. This guide provides an objective comparison of these two catalytic strategies, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal conditions for their synthetic goals.
Ring-Opening of Epoxides: A Tale of Two Mechanisms
The cleavage of the strained three-membered ring of an epoxide can be effectively achieved under both acidic and basic conditions. However, the mechanistic pathway and the resulting regiochemical outcome are distinctly different.[1][2]
Mechanism and Regioselectivity
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via a classic SN2 mechanism.[2][3] A potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom.[1][4][5] This reaction is driven by the release of ring strain, as the alkoxide leaving group is poor and requires a "push" from the strong nucleophile.[1][2][3]
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, transforming the poor hydroxyl leaving group into a good one (a neutral alcohol).[1][2][3][5] This protonation activates the epoxide, allowing it to be opened by even weak nucleophiles. The mechanism is a hybrid between SN1 and SN2.[1][2][3] The carbon-oxygen bond begins to break, and a partial positive charge develops on the carbon atom that can best stabilize it—the more substituted carbon.[2] Consequently, the nucleophile attacks this more substituted position.[1][2][6] The reaction exhibits significant SN1 character, though a full carbocation intermediate is generally not formed.[1][2]
The stereochemistry for both reactions involves a backside attack, leading to an inversion of configuration at the site of nucleophilic attack.[1][7]
Data Presentation: Comparison of Outcomes for 1,2-Epoxy-1-methylcyclohexane
| Feature | Acid-Catalyzed (H₂SO₄ / CH₃OH) | Base-Catalyzed (NaOCH₃ / CH₃OH) |
| Mechanism | SN1-like | SN2 |
| Site of Attack | More substituted carbon (C1)[1][2][5] | Less substituted carbon (C2)[1][2][5] |
| Major Product | 1-methoxy-1-methylcyclohexan-2-ol | 2-methoxy-1-methylcyclohexan-1-ol |
| Key Factor | Electronic: Stability of partial positive charge[2] | Steric: Least hindered position[1] |
| Nucleophile | Can be weak (e.g., H₂O, ROH)[4] | Must be strong (e.g., RO⁻, HO⁻, R-MgX)[4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of 1,2-Epoxyhexane with Methanol (B129727)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the this compound (1 equivalent).[8]
-
Solvent Addition: Add methanol (approx. 5-10 mL per gram of epoxide) to dissolve the starting material.[8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop) to the stirring solution.[8]
-
Reaction: Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[8]
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether (2 x 20 mL).[8]
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Base-Catalyzed Ring-Opening of this compound with Sodium Methoxide (B1231860)
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol.
-
Reactant Addition: Once the sodium has completely reacted, cool the solution in an ice bath and add the this compound (1 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with an organic solvent like diethyl ether (2 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Further purification can be achieved via column chromatography.
Visualization of Epoxide Ring-Opening Mechanisms
Caption: Acid- vs. Base-Catalyzed Epoxide Opening Mechanisms.
Ring-Opening of Lactones: A Focus on Kinetics and Activation
The ring-opening of lactones, or cyclic esters, is the fundamental step in the synthesis of polyesters. This reaction can also be catalyzed by both acids and bases, proceeding through a nucleophilic acyl substitution mechanism.
Mechanism of Hydrolysis and Polymerization
In both acid and base catalysis, the reaction typically involves the cleavage of the acyl-oxygen bond.
Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile (e.g., hydroxide (B78521) or alkoxide) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the endocyclic C-O bond to open the ring. This process is generally faster for more strained, smaller rings.
Acid-Catalyzed Ring-Opening: In an acidic medium, the carbonyl oxygen is first protonated. This protonation activates the carbonyl group, making it significantly more electrophilic. A weak nucleophile can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group opens the ring. Some acids, like sulfonic acids, can act as bifunctional catalysts, activating both the lactone monomer and the nucleophile (e.g., an alcohol initiator).[9]
Data Presentation: Relative Rates of Chemical Ring-Opening Polymerization
Experimental data on the kinetics of lactone polymerization, which is initiated by ring-opening, reveals a strong dependence on ring size, which correlates with ring strain.
| Lactone (Ring Size) | Monomer | Relative Polymerization Rate[10] |
| 6-membered | δ-Valerolactone | 2500 |
| 7-membered | ε-Caprolactone | 330 |
| 9-membered | ω-Octanolactone | 21 |
| 12-membered | ω-Undecanolactone | 0.9 |
| 13-membered | ω-Dodecanolactone | 1.0 |
| 16-membered | Pentadecalactone | 0.9 |
| 17-membered | Hexadecalactone | 1.0 |
-
Data from polymerization initiated with a zinc 2-ethylhexanoate/butyl alcohol system.
As shown, the rate of chemical ring-opening is dramatically higher for smaller, more strained lactone rings.[10]
Experimental Protocols
Protocol 3: Acid-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
-
Setup: Flame-dry all glassware and cool under a stream of dry nitrogen. To a Schlenk flask, add ε-caprolactone (monomer) and a suitable initiator (e.g., benzyl (B1604629) alcohol, 1/100th the molar amount of monomer).
-
Catalyst Addition: Add the acid catalyst (e.g., methanesulfonic acid, 1 mol% relative to monomer) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir. Monitor the polymerization progress by observing the increase in viscosity or by taking aliquots for ¹H NMR analysis.
-
Termination & Purification: After the desired time or conversion is reached, cool the reaction to room temperature. Dissolve the resulting polymer in a minimal amount of dichloromethane (B109758) and precipitate it by adding it dropwise to a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 4: Base-Catalyzed Hydrolysis of a Lactone
-
Setup: Dissolve the lactone (1 equivalent) in a suitable solvent (e.g., THF or methanol) in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (1.2 equivalents), to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extraction: Extract the resulting hydroxy acid product with an organic solvent like ethyl acetate (B1210297) (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualization of Lactone Ring-Opening Workflows
Caption: General workflows for acid- and base-catalyzed lactone ring-opening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1,2-Epoxyhexane and Internal Epoxides
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity and rate of epoxide ring-opening reactions are critical considerations in the synthesis of pharmaceuticals and other complex organic molecules. The substitution pattern of the epoxide ring profoundly influences its reactivity, with terminal epoxides, such as 1,2-epoxyhexane, often exhibiting distinct behavior compared to their internal counterparts. This guide provides an objective comparison of the reactivity of this compound versus internal epoxides, supported by experimental data and detailed methodologies.
Executive Summary
Terminal epoxides, like this compound, and internal epoxides display different reactivity profiles primarily governed by steric and electronic factors. Under basic or nucleophilic conditions, reactions proceed via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon. This leads to a higher reaction rate at the terminal carbon of this compound. Conversely, under acidic conditions, the reaction mechanism exhibits significant SN1 character. The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. This guide will delve into these differences with a focus on providing quantitative comparisons and practical experimental protocols.
Data Presentation: Reactivity Comparison
The following table summarizes the key differences in reactivity between this compound (a terminal epoxide) and a representative internal epoxide, cyclohexene (B86901) oxide. The provided kinetic data is for the gas-phase reaction with hydroxyl radicals, which serves as a proxy for comparing the intrinsic reactivity of these epoxides.
| Parameter | This compound (Terminal Epoxide) | Cyclohexene Oxide (Internal Epoxide) | Reference |
| Structure | A linear monosubstituted epoxide | A cyclic disubstituted epoxide | |
| Reaction Conditions | Gas-phase reaction with OH radicals at 298 K | Gas-phase reaction with OH radicals at 298 K | [1] |
| Rate Coefficient (k) | (5.77 ± 0.83) x 10-12 cm3 molecule-1 s-1 | (5.93 ± 1.13) x 10-12 cm3 molecule-1 s-1 | [1] |
| Atmospheric Lifetime (τ) | ~1 to 7 days | ~1 to 7 days | [1] |
| Regioselectivity (Base-Catalyzed) | Predominant attack at the terminal (C1) carbon | Attack at either of the equivalent secondary carbons | |
| Regioselectivity (Acid-Catalyzed) | Predominant attack at the internal (C2) carbon | Attack at either of the equivalent secondary carbons |
Reaction Mechanisms and Signaling Pathways
The differential reactivity of terminal and internal epoxides can be understood by examining the mechanisms of their ring-opening reactions.
Base-Catalyzed/Nucleophilic Ring-Opening
Under basic or nucleophilic conditions, the reaction proceeds through a classic SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In the case of an unsymmetrical epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered primary carbon (C1).
References
A Comparative Guide to 1,2-Epoxyhexane Production: An Economic and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
1,2-Epoxyhexane, a valuable epoxide intermediate, is crucial in the synthesis of various fine chemicals and pharmaceuticals. The efficiency and economic viability of its production are of paramount importance for researchers and professionals in the chemical and pharmaceutical industries. This guide provides an objective comparison of different production routes for this compound, supported by experimental data and detailed methodologies. We will delve into the economic drivers of each route and present the information in a clear, comparative format to aid in the selection of the most suitable synthesis strategy.
Performance and Economic Comparison of Production Routes
The production of this compound primarily involves the epoxidation of 1-hexene (B165129). The choice of catalyst and oxidizing agent significantly impacts the reaction's efficiency, selectivity, and overall cost. Here, we compare three prominent catalytic systems.
| Parameter | Route 1: Fe-TS-1 with H₂O₂ | Route 2: Polymer-Supported Mo(VI) with TBHP | Route 3: WOx@HTS-1 with H₂O₂ |
| Catalyst | Iron-containing Titanosilicate-1 (Fe-TS-1) | Polystyrene-supported Molybdenum(VI) complex | Tungsten oxide on Hierarchical Titanosilicate-1 |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | tert-Butyl Hydroperoxide (TBHP) | Hydrogen Peroxide (H₂O₂) |
| Solvent | Acetonitrile | Toluene (B28343) | Methanol |
| Reaction Temp. | 343 K | 343 K | Ambient |
| Reaction Time | 5 hours | ~4.3 hours | >10 hours |
| 1-Hexene Conversion | 33.4%[1] | ~80% (at 260 min) | >90%[2][3] |
| This compound Selectivity | 92.0%[1] | High (not quantified in the provided text) | >96%[2][3] |
| Yield | ~30.7% | ~80% (at 260 min) | >86.4% |
| Catalyst Reusability | Not specified | Stable for up to 6 runs with a slight decrease in activity | Good stability |
| Economic Drivers | - Lower cost of H₂O₂. - Catalyst synthesis complexity. - Moderate reaction temperature. | - Higher cost of TBHP. - Cost of the polymer support and Mo source. - Solvent recycling costs. | - Lower cost of H₂O₂. - Complex catalyst synthesis. - Room temperature reaction saves energy. |
| Environmental Impact | - Water is the only byproduct of H₂O₂. - Acetonitrile is a hazardous solvent. | - TBHP produces tert-butanol (B103910) as a byproduct. - Toluene is a hazardous solvent. | - Water is the only byproduct of H₂O₂. - Methanol is a volatile solvent. |
Experimental Protocols
Route 1: Epoxidation of 1-Hexene with Fe-TS-1 and H₂O₂
Materials:
-
1-hexene
-
Hydrogen peroxide (H₂O₂) (30 wt% solution)
-
Fe-TS-1 catalyst
-
Acetonitrile (solvent)
Procedure: [1]
-
In a batch reactor, dissolve 1-hexene in acetonitrile.
-
Add the Fe-TS-1 catalyst to the solution. The optimal catalyst concentration is reported to be 10.7 g/L.
-
Heat the mixture to a reaction temperature of 343 K.
-
Add the H₂O₂ solution to the reactor. The optimal H₂O₂ concentration is 0.8 mol/L.
-
Maintain the reaction for 5 hours with stirring.
-
After the reaction, the catalyst can be recovered by filtration.
-
The product, this compound, can be separated from the reaction mixture by distillation.
Route 2: Epoxidation of 1-Hexene with Polymer-Supported Mo(VI) and TBHP
Materials:
-
1-hexene
-
tert-Butyl hydroperoxide (TBHP)
-
Polystyrene-supported Mo(VI) catalyst (Ps·AMP·Mo)
-
Toluene (internal standard)
Procedure:
-
In a batch reactor, add the Ps·AMP·Mo catalyst (0.3 mol% Mo).
-
Add a solution of 1-hexene and toluene (as an internal standard) to the reactor.
-
Heat the mixture to 343 K with stirring (400 rpm).
-
Initiate the reaction by adding TBHP. The feed molar ratio of alkene to TBHP is 5:1.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography.
-
Upon completion, the catalyst can be filtered, washed, and dried for reuse.
-
The product can be isolated by removing the solvent and unreacted starting materials under reduced pressure.
Route 3: Epoxidation of 1-Hexene with WOx@HTS-1 and H₂O₂
Materials:
-
1-hexene
-
Hydrogen peroxide (H₂O₂) (30 wt% solution)
-
WOx@HTS-1 nanoparticle catalyst
-
Methanol (solvent)
Procedure: [4]
-
In a reaction vessel, disperse the WOx@HTS-1 catalyst in methanol.
-
Add 1-hexene to the mixture.
-
Add the H₂O₂ solution to start the reaction. The molar ratio of 1-hexene:H₂O₂:methanol is 1:1:20.
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by gas chromatography. The reaction is reported to reach a steady conversion after 10 hours.
-
After the reaction, the catalyst can be separated by centrifugation or filtration.
-
The this compound can be purified from the solution by distillation.
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for the catalytic epoxidation of 1-hexene and the logical relationship in selecting a production route.
Caption: General experimental workflow for this compound production.
Caption: Logical considerations for selecting a this compound production route.
References
A Comparative Guide to the Environmental Impact of 1,2-Epoxyhexane Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to 1,2-Epoxyhexane, with a focus on environmental impact, quantitative performance, and detailed experimental protocols.
The synthesis of this compound, a valuable building block in various chemical industries, is achievable through several pathways. However, growing environmental concerns necessitate a careful evaluation of these methods. This guide provides an objective comparison of traditional and modern synthetic routes, presenting key performance indicators, detailed experimental procedures, and a visual representation of the assessment workflow to aid in the selection of more sustainable practices.
Performance Comparison of Synthesis Routes
The choice of a synthetic route for this compound production significantly influences its environmental footprint. Traditional methods, while effective, often generate considerable waste and utilize hazardous reagents. In contrast, modern catalytic approaches offer greener alternatives with improved atom economy and reduced environmental impact. The following tables summarize the quantitative performance of various methods.
| Metric | Traditional Method (m-CPBA) | Catalytic H₂O₂ (Fe-TS-1) [1] | Catalytic H₂O₂ (WOx@HTS-1) [2] | Catalytic TBHP (Mo(VI) Complex) [3][4] | Photocatalytic (TiO₂/WO₃) [5] | Catalytic O₂ (cis-MoO₂ Complex) [6] |
| Oxidant | m-Chloroperoxybenzoic acid | Hydrogen Peroxide | Hydrogen Peroxide | tert-Butyl hydroperoxide | Water/Oxygen | Molecular Oxygen |
| Yield of this compound | High (not specified) | - | 96.30% | ~80% | - | Low (product distribution 1:20:6 for epoxide:1-hexanal:2-hexanone) |
| Selectivity for this compound | High | 92.0% | 96.30% | High | 54% | Low |
| 1-Hexene (B165129) Conversion | High | 33.4% | 93.07% | High | 15.9% | Nearly complete |
| Reaction Temperature | Room Temperature | 343 K (70°C) | Not specified | 343 K (70°C) | Ambient | 333–363 K (60-90°C) |
| Reaction Time | Not specified | 5 hours | Not specified | ~4.3 hours (260 min) | Not specified | 6 hours |
Green Chemistry Metrics: A Comparative Analysis
To further quantify the environmental performance of each synthesis route, several green chemistry metrics have been calculated. These metrics provide a clearer picture of the efficiency and waste generation associated with each method.
| Metric | Traditional Method (m-CPBA) | Greener Catalytic Methods (H₂O₂, TBHP, O₂) |
| Atom Economy | Lower, due to stoichiometric byproduct (m-chlorobenzoic acid) | Higher, as the primary byproduct is water or tert-butanol (B103910) |
| E-Factor (Environmental Factor) | High, significant waste generated | Low, minimal waste produced |
| Reaction Mass Efficiency (RME) | Lower, due to the mass of the stoichiometric reagent | Higher, as catalytic amounts of reagents are used |
| Primary Byproduct | m-Chlorobenzoic acid (hazardous) | Water or tert-butanol (less hazardous) |
| Overall Environmental Impact | Higher, due to hazardous waste and use of chlorinated reagents | Lower, representing a more sustainable approach |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and further investigation.
Traditional Epoxidation using m-Chloroperoxybenzoic acid (m-CPBA)
Materials:
-
1-hexene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-hexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of 1-hexene. The addition is performed portion-wise to control the reaction temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
Catalytic Epoxidation with Hydrogen Peroxide and Fe-TS-1 Catalyst[1]
Materials:
-
1-hexene
-
Fe-TS-1 catalyst
-
Acetonitrile (solvent)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
In a reaction vessel, disperse the Fe-TS-1 catalyst in acetonitrile.
-
Add 1-hexene to the catalyst suspension.
-
Heat the mixture to the reaction temperature of 343 K.
-
Add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time.
-
Maintain the reaction at 343 K for 5 hours with continuous stirring.
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Analyze the liquid phase by gas chromatography to determine conversion and selectivity.
Catalytic Epoxidation with tert-Butyl Hydroperoxide (TBHP) and a Polymer-Supported Mo(VI) Complex[3][4]
Materials:
-
1-hexene
-
Polymer-supported Mo(VI) complex (catalyst)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
Procedure:
-
Charge a batch reactor with 1-hexene and the polymer-supported Mo(VI) catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 343 K) with stirring.
-
Add TBHP solution to the reactor.
-
Monitor the reaction for approximately 4-5 hours.
-
After the reaction, cool the mixture and filter to recover the heterogeneous catalyst.
-
Analyze the product mixture using gas chromatography to determine the yield of this compound.
Photocatalytic Epoxidation using TiO₂/WO₃ Catalyst[5]
Materials:
-
1-hexene
-
TiO₂/WO₃ catalyst immobilized on glass beads
-
Water
-
Oxygen
Procedure:
-
The experiment is conducted in a vapor-phase flow reactor containing the immobilized TiO₂/WO₃ catalyst.
-
A stream of 1-hexene vapor, saturated with water, is passed through the reactor along with a stream of oxygen.
-
The reactor is irradiated with a suitable light source (e.g., UVA) to activate the photocatalyst.
-
The reaction is carried out at ambient pressure and temperature.
-
The product stream exiting the reactor is collected and analyzed by gas chromatography to determine the conversion of 1-hexene and the selectivity to this compound.
Environmental Impact Assessment Workflow
The selection of a synthesis route should be guided by a systematic evaluation of its environmental impact. The following diagram illustrates a logical workflow for this assessment.
Caption: Workflow for Environmental Impact Assessment of Synthesis Routes.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a greener synthesis pathway involves considering multiple interconnected factors. The following diagram illustrates the logical relationships between different aspects of the synthesis and their environmental consequences.
Caption: Logical Relationships in Green Synthesis Route Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asr.nsps.org.ng [asr.nsps.org.ng]
- 6. Green epoxidation of 1-hexene: O2 utilizing cis-MoO2 Schiff base complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Homogeneous and Heterogeneous Catalysis in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of olefins is a cornerstone transformation in organic synthesis, providing critical epoxide intermediates for the production of fine chemicals, pharmaceuticals, and polymers. The choice of catalytic system—homogeneous or heterogeneous—is a critical decision that profoundly impacts reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of these two catalytic modalities, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the optimal system for their specific needs.
At a Glance: Key Differences
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants in the same phase (typically liquid) | Catalyst in a separate phase from reactants (e.g., solid catalyst in a liquid/gas mixture) |
| Activity & Selectivity | Often exhibits higher activity and selectivity due to well-defined, accessible active sites. | Can be highly active and selective, but may be limited by mass transfer. |
| Catalyst Separation | Difficult; often requires energy-intensive processes like distillation or chromatography.[1] | Simple; easily achieved by filtration or centrifugation. |
| Recyclability & Reuse | Challenging; catalyst degradation and loss during separation are common.[1] | Straightforward; catalysts are often robust and can be reused for multiple cycles.[2] |
| Thermal Stability | Generally lower thermal stability. | Typically higher thermal stability. |
| Mechanistic Study | Simpler to study reaction mechanisms due to well-defined molecular nature. | More complex due to the nature of the solid surface and potential for multiple active site types. |
Performance Data: A Quantitative Comparison
The following tables summarize representative performance data for the epoxidation of various olefins using both homogeneous and heterogeneous catalysts.
Table 1: Epoxidation of Styrene (B11656)
| Catalyst Type | Catalyst | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Recyclability | Reference |
| Homogeneous | Chiral Mn(III)-salen | NaOCl | 95-98 | High (not specified) | Up to 3 cycles (decreasing yield) | [1] |
| Homogeneous | Chiral Mn(III)-salen | Urea-H₂O₂ | >99 | High (not specified) | Not reported | |
| Heterogeneous | TS-1 (modified) | H₂O₂ / Urea | 28.9 | 77.6 | Not reported | [3] |
| Heterogeneous | Mn(salen) on Al-pillared clay | PhIO | High | High | At least 3 cycles (no significant loss) | [4] |
Table 2: Asymmetric Epoxidation of Allylic Alcohols (e.g., Geraniol)
| Catalyst Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Homogeneous | Ti(OⁱPr)₄ / (+)-DET (Sharpless Catalyst) | Geraniol (B1671447) | ~90 | 94 | [5] |
| Homogeneous | Ti(OⁱPr)₄ / L-(+)-DET (Sharpless Catalyst) | Geraniol | Not specified | 76-84 | [6] |
Table 3: Epoxidation of Cyclohexene (B86901)
| Catalyst Type | Catalyst | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| Heterogeneous | Ti-SBA-15 | TBHP | 50-70 | 100 | [7] |
| Heterogeneous | W-SPP | H₂O₂ | ~95 | ~98 | [8] |
| Heterogeneous | Ti-SPP | H₂O₂ | ~80 | ~95 | [8] |
Note: Reaction conditions such as temperature, solvent, and reaction time vary between studies and significantly impact performance.
Reaction Mechanisms and Experimental Workflows
The fundamental difference between homogeneous and heterogeneous catalysis lies in the nature and accessibility of the active sites, which in turn dictates the experimental workflow, particularly the product purification and catalyst recovery stages.
Catalytic Mechanisms
Homogeneous catalysts, typically organometallic complexes, operate as discrete molecules dissolved in the reaction medium. The catalytic cycle involves the coordination of reactants to the metal center. In contrast, heterogeneous catalysts possess active sites on a solid support, and the reaction occurs at the fluid-solid interface.
Experimental Workflow Comparison
The distinct physical nature of these catalyst types leads to different experimental workflows, especially in the post-reaction stage. Heterogeneous systems benefit from a significantly simplified separation process.
Experimental Protocols
Protocol 1: Homogeneous Asymmetric Epoxidation of Geraniol (Sharpless Epoxidation)
This protocol is a representative example of a highly selective homogeneous catalytic process.[9]
Materials:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), anhydrous in toluene
-
Activated 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
10% aqueous NaOH solution, pre-chilled to 0°C
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves. Cool the flask to -20°C in a cooling bath.
-
Sequentially add L-(+)-DET and Ti(OⁱPr)₄ via syringe while maintaining the temperature at -20°C. Stir the resulting mixture for 30 minutes.
-
-
Reaction:
-
Add geraniol to the catalyst mixture.
-
Slowly add anhydrous TBHP dropwise over several minutes. The reaction is often exothermic and the temperature should be carefully monitored.
-
Seal the flask and stir at -20°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a 10% aqueous NaOH solution pre-chilled to 0°C. Stir vigorously for 1 hour at 0°C, during which a white precipitate will form.
-
Allow the mixture to warm to room temperature and filter it through a pad of Celite to remove the solid titanium species.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the 2,3-epoxygeraniol.
-
Protocol 2: Heterogeneous Epoxidation of Cyclohexene using Ti-SBA-15
This protocol illustrates a typical procedure for epoxidation using a robust, recyclable heterogeneous catalyst.[7]
Materials:
-
Ti-SBA-15 catalyst
-
Cyclohexene
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Acetonitrile (B52724) (CH₃CN) as solvent
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the Ti-SBA-15 catalyst (e.g., 50 mg), acetonitrile (10 mL), cyclohexene (10 mmol), and the internal standard.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.
-
-
Reaction:
-
Once the temperature is stable, add the aqueous TBHP (oxidant) to start the reaction.
-
Withdraw small aliquots from the reaction mixture at regular intervals using a syringe with a filter to remove catalyst particles.
-
Analyze the aliquots by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity to cyclohexene oxide.
-
-
Catalyst Recovery and Product Isolation:
-
After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Separate the solid Ti-SBA-15 catalyst from the liquid mixture by simple filtration or centrifugation.
-
Wash the recovered catalyst with fresh solvent (acetonitrile) and dry it in an oven for reuse in subsequent reaction cycles.
-
The liquid product mixture can be purified by distillation to isolate the cyclohexene oxide from the solvent and any unreacted starting materials.
-
Conclusion and Outlook
The choice between homogeneous and heterogeneous catalysis for epoxidation is a trade-off between performance and practicality.
Homogeneous catalysts often provide superior activity and selectivity, particularly for asymmetric reactions where precise control over the chiral environment is paramount, as exemplified by the Sharpless epoxidation.[5][6] Their well-defined molecular structure facilitates mechanistic understanding and rational catalyst design. However, the critical challenge of separating the catalyst from the product stream hinders their industrial applicability, adding significant cost and complexity to the overall process.[1]
Heterogeneous catalysts , such as titanium-silicate zeolites and mesoporous materials, offer a compelling alternative by virtue of their excellent stability and ease of separation and reuse.[2] This makes them highly suitable for large-scale production and continuous flow processes. While they may sometimes exhibit lower activity or require harsher reaction conditions compared to their homogeneous counterparts, ongoing research is focused on developing materials with improved performance by engineering the active sites and optimizing the support structure.[8]
For drug development and fine chemical synthesis, where high enantioselectivity is crucial and production scales are smaller, the exceptional performance of homogeneous systems like the Sharpless catalyst often justifies the complex purification. For bulk chemical production, the robustness, recyclability, and process simplicity afforded by heterogeneous catalysts like TS-1 make them the more economically viable and sustainable choice. The future of epoxidation catalysis may lie in hybrid systems that immobilize well-defined homogeneous catalysts onto solid supports, aiming to combine the "best of both worlds": the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones.[2]
References
- 1. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidation of styrene by a manganese(iii) salen complex encapsulated in an aluminium pillared clay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for 1,2-Epoxyhexane Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Quantification of 1,2-Epoxyhexane.
The accurate quantification of this compound, a reactive epoxide intermediate, is critical in various fields, including drug development, toxicology, and industrial process monitoring. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantification of this compound. This comparison is supported by experimental data for closely related compounds, outlining detailed methodologies and performance characteristics to aid in the selection of the most suitable technique for your research needs.
Methodology Comparison
Both GC-FID and HPLC-UV offer robust platforms for the quantification of small organic molecules. However, their principles of separation and detection lead to different strengths and weaknesses in the context of this compound analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The FID detector provides high sensitivity towards hydrocarbons.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. For analytes like this compound that lack a strong chromophore, a derivatization step is necessary to introduce a UV-active moiety, enabling detection.
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of short-chain epoxides using GC-FID and a general HPLC-UV method for epoxides following derivatization. It is important to note that performance characteristics can vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) with Derivatization |
| Linearity | R² ≥ 0.999[1] | 0.25 to 50 µM[2][3] |
| Limit of Detection (LOD) | Typically in the low µg/mL range | 5 pmol on column[2][3] |
| Limit of Quantification (LOQ) | Typically in the mid µg/mL range | 5 pmol on column[2][3] |
| Accuracy (% Recovery) | 94 to 115%[4][5] | ≥ 94%[2][3] |
| Precision (%RSD) | Interday: 2 to 9%[4][5] | Not explicitly stated for this compound |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is based on established methods for the analysis of volatile organic compounds.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent. An internal standard (e.g., undecane) may be added to both calibration standards and unknown samples to improve precision.
2. GC-FID Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound.
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 150°C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol with Derivatization
This protocol involves a pre-column derivatization step to make this compound detectable by UV.[2][3]
1. Derivatization Reagent:
-
Prepare a solution of a suitable derivatizing agent that reacts with the epoxide ring to form a UV-active product. A common reagent is N,N-diethyldithiocarbamate (DTC).[2][3]
2. Derivatization Procedure:
-
To a known volume of the sample solution (or calibration standard) in a reaction vial, add an excess of the DTC derivatizing agent solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to ensure complete reaction.[2][3]
-
After cooling, the reaction mixture may require a work-up step to remove excess derivatizing agent before HPLC analysis.
3. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often in an isocratic or gradient elution mode. For example, 40% (v/v) acetonitrile in water.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detector: UV detector set at the wavelength of maximum absorbance of the derivatized product (e.g., 278 nm for the DTC derivative).[2][3]
4. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Construct a calibration curve using the peak areas of the derivatized calibration standards.
-
Quantify the amount of this compound in the original samples based on the calibration curve.
Visualizing the Workflow
To better illustrate the logical flow of validating an analytical method for this compound quantification, the following diagram outlines the key stages.
Caption: General workflow for analytical method validation.
Conclusion
The choice between GC-FID and HPLC-UV for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.
-
GC-FID is a direct, highly sensitive, and efficient method for the analysis of volatile this compound, particularly in relatively clean sample matrices. Its simplicity and robustness make it an excellent choice for routine quality control applications.
-
HPLC-UV with derivatization offers an alternative for samples that are not suitable for direct GC analysis or when GC instrumentation is not available. While the derivatization step adds complexity to the sample preparation, it allows for the use of widely accessible HPLC-UV systems.
For researchers and drug development professionals, a thorough evaluation of the specific analytical needs against the performance characteristics of each method is essential for selecting the most appropriate technique for the reliable quantification of this compound.
References
- 1. redalyc.org [redalyc.org]
- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a gas chromatography-flame ionization detection method for the determination of epoxy fatty acids in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1,2-Epoxyhexane in Copolymerization with Styrene Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of epoxides is a powerful technique for the synthesis of polyethers with tailored properties. Styrene (B11656) oxide (SO) is a common monomer that imparts rigidity and a high refractive index to the resulting polymer. In contrast, aliphatic epoxides, such as 1,2-epoxyhexane (EH), can introduce flexibility and hydrophobicity. The combination of these two monomers in a copolymer can lead to materials with a unique balance of properties, potentially useful in applications such as drug delivery, coatings, and advanced materials.
This guide provides a comparative study on the copolymerization of this compound with styrene oxide. Due to a lack of specific published data on this particular copolymer system, this guide presents a hypothetical comparison based on established principles of epoxide copolymerization and data from similar systems. The experimental protocols and data presented herein are illustrative and intended to provide a framework for researchers interested in exploring this novel copolymer.
Data Presentation
The following tables summarize hypothetical quantitative data for the anionic and cationic copolymerization of this compound (M₁) with styrene oxide (M₂). This data is intended to be representative of what might be expected based on the copolymerization of other aliphatic epoxides with styrene oxide.[1][2]
Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M₁) and Styrene Oxide (M₂) at 80°C
| Polymerization Type | r₁ (EH) | r₂ (SO) | r₁ * r₂ | Predominant Copolymer Structure |
| Anionic | 0.85 | 1.15 | 0.98 | Random to slightly blocky |
| Cationic | 0.60 | 1.50 | 0.90 | Random |
Note: Reactivity ratios (r₁ and r₂) indicate the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. If r > 1, the monomer prefers to add itself. If r < 1, it prefers to add the other monomer. If r₁ * r₂ ≈ 1, a random copolymer is formed. If r₁ * r₂ > 1, a blocky copolymer is formed. If r₁ * r₂ < 1, an alternating copolymer is formed.
Table 2: Hypothetical Properties of Poly(this compound-co-styrene oxide) with a 50:50 Monomer Feed Ratio
| Property | Anionic Copolymerization | Cationic Copolymerization | Alternative: Poly(styrene oxide) |
| Number Average Molecular Weight (Mₙ, g/mol ) | 15,000 | 12,000 | 20,000[3] |
| Polydispersity Index (PDI) | 1.3 | 1.8 | 1.14[3] |
| Glass Transition Temperature (T₉, °C) | 25 | 22 | 34[3] |
| 5% Weight Loss Temperature (Td5, °C) | 320 | 310 | 310[3] |
| Monomer Conversion (%) | 92 | 85 | 97[3] |
Experimental Protocols
The following are detailed, hypothetical methodologies for the anionic and cationic copolymerization of this compound with styrene oxide.
Anionic Copolymerization Protocol
This protocol is adapted from established procedures for the anionic ring-opening polymerization of epoxides.[1]
1. Materials:
-
This compound (EH, purified by distillation over CaH₂)
-
Styrene oxide (SO, purified by distillation over CaH₂)
-
Toluene (B28343) (anhydrous)
-
Potassium naphthalenide initiator solution in THF
-
Methanol (for termination)
2. Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 50 mL of anhydrous toluene under an inert atmosphere (argon or nitrogen).
-
Desired amounts of this compound and styrene oxide are added to the flask via syringe.
-
The solution is cooled to 0°C in an ice bath.
-
A calculated amount of potassium naphthalenide initiator solution is added dropwise until a faint green color persists, indicating the consumption of impurities. Then, the full amount of initiator is added to start the polymerization.
-
The reaction is allowed to proceed at 80°C for 24 hours.
-
The polymerization is terminated by the addition of 5 mL of methanol.
-
The copolymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C to a constant weight.
Cationic Copolymerization Protocol
This protocol is based on general procedures for the cationic ring-opening polymerization of epoxides.
1. Materials:
-
This compound (EH, purified by distillation over CaH₂)
-
Styrene oxide (SO, purified by distillation over CaH₂)
-
Dichloromethane (B109758) (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) initiator
-
Triethylamine (for termination)
2. Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 50 mL of anhydrous dichloromethane under an inert atmosphere.
-
Desired amounts of this compound and styrene oxide are added to the flask via syringe.
-
The solution is cooled to 0°C in an ice bath.
-
A calculated amount of BF₃·OEt₂ initiator is added dropwise to the stirred solution.
-
The reaction is allowed to proceed at 25°C for 12 hours.
-
The polymerization is terminated by the addition of 2 mL of triethylamine.
-
The copolymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C to a constant weight.
Mandatory Visualization
Caption: Workflow for the anionic copolymerization of this compound and styrene oxide.
Caption: General signaling pathway for the cationic ring-opening copolymerization of epoxides.
Conclusion
References
Benchmarking the performance of novel catalysts for 1,2-Epoxyhexane synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alkenes to epoxides is a fundamental transformation in organic synthesis, yielding versatile intermediates for the production of fine chemicals, pharmaceuticals, and polymers. The synthesis of 1,2-epoxyhexane, a key building block, has garnered significant attention, with research focused on the development of highly efficient and selective catalysts. This guide provides an objective comparison of the performance of several novel catalytic systems for this compound synthesis, supported by experimental data to inform catalyst selection and optimization.
Performance Benchmark of Novel Catalysts
The efficacy of a catalyst in the epoxidation of 1-hexene (B165129) is primarily evaluated by its ability to achieve high conversion of the starting material while maintaining high selectivity towards the desired this compound product. The following table summarizes the performance of various recently developed catalysts under their respective optimized reaction conditions.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | 1-Hexene Conv. (%) | This compound Select. (%) | Reference |
| WOx@HTS-1 | H₂O₂ | Acetonitrile (B52724) | 60 | 3 | 90.65 | 96.10 | [1][2] |
| Fe-TS-1 | H₂O₂ | Acetonitrile | 70 | 5 | 33.4 | 92.0 | [3] |
| 1% Ru/TiO₂ | TBHP | Solvent-free | 45 | 24 | 2.7 | 19.3 | [4] |
| TS-1-PEG400 | H₂O₂ | Acetonitrile | 60 | 3 | ~60 | ~90 | [5] |
| [Hydrazine-N-salicylidene-N′-salicyloyl-] cis-dioxomolybdenum(VI) | O₂ | DMF | 60-90 | 6 | ~100 | High selectivity to 1-hexanal and 2-hexanone | [6] |
Note: Direct comparison of catalyst performance should be approached with caution due to the significant variations in reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time. The data presented serves as a guide to the potential of each catalytic system.
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of catalytic performance. Below are representative experimental protocols for key catalysts discussed.
Synthesis and Catalytic Testing of WOx@HTS-1 Nanoparticles[1][2]
Catalyst Preparation (Etching-Impregnation-Recrystallization):
-
Titanium silicalite-1 (TS-1) nanoparticles are first synthesized.
-
The TS-1 nanoparticles are then etched using a suitable agent to create hollow nests.
-
The etched nanoparticles are impregnated with a tungsten precursor solution.
-
A recrystallization step is performed to encapsulate fine WOx particles within the hollow nests of the TS-1 structure.
Catalytic Epoxidation of 1-Hexene:
-
In a typical reaction, 0.2 g of the WOx@HTS-1 catalyst is dispersed in a solution containing 1.2 g of 1-hexene and 20 mL of acetonitrile in a batch reactor.
-
1 g of 30 wt% hydrogen peroxide (H₂O₂) is added to the mixture.
-
The reaction is carried out at 60°C for 3 hours with constant stirring.
-
After the reaction, the catalyst is separated by filtration, and the product mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-hexene and the selectivity to this compound.
Epoxidation of 1-Hexene using Fe-TS-1 Catalyst[3]
Catalyst Preparation:
-
Fe-TS-1 is synthesized with a specific SiO₂/Fe₂O₃ ratio (e.g., 860).
Catalytic Epoxidation of 1-Hexene:
-
The reaction is conducted in a batch reactor with acetonitrile as the solvent.
-
The catalyst concentration is maintained at 10.7 g/L.
-
The reaction mixture, containing 1-hexene and the catalyst in acetonitrile, is heated to 70°C.
-
An aqueous solution of H₂O₂ (0.8 mol/L) is added to initiate the reaction.
-
The reaction proceeds for 5 hours under stirring.
-
Product analysis is performed using gas chromatography to quantify the conversion and selectivity.
Solvent-Free Epoxidation with 1% Ru/TiO₂[4]
Catalyst Preparation (Sol-Immobilization):
-
A solution of a ruthenium precursor is reduced in the presence of a stabilizing agent to form ruthenium nanoparticles.
-
These nanoparticles are then immobilized on a TiO₂ support.
Catalytic Epoxidation of 1-Hexene:
-
0.1 g of the 1% Ru/TiO₂ catalyst is suspended in 10 mL of 1-hexene in a reaction vessel.
-
A small amount of tert-butyl hydroperoxide (TBHP) is added as a radical initiator.
-
The mixture is stirred at 45°C for 24 hours.
-
The products are cooled to room temperature and analyzed by gas chromatography.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the benchmarking of novel catalysts for this compound synthesis, from catalyst preparation to performance evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Green epoxidation of 1-hexene: O2 utilizing cis-MoO2 Schiff base complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Epoxyhexane: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of 1,2-Epoxyhexane are paramount for ensuring laboratory safety and environmental protection. As a compound classified with significant health and safety risks, a structured and informed approach to its disposal is essential for researchers, scientists, and professionals in drug development. This guide provides detailed procedural information for the safe management and disposal of this compound, aligning with best practices in laboratory safety.
Immediate Safety and Hazard Profile
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[1][2][3] Due to its hazardous nature, it is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this substance.
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and safety-related properties.
| Property | Value | Source |
| CAS Number | 1436-34-6 | [1] |
| Molecular Formula | C6H12O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Boiling Point | 118-120 °C | [1] |
| Flash Point | 15 °C (59 °F) | [1] |
| Density | 0.831 g/mL at 25 °C | [5] |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | II | [2] |
Disposal Philosophy: Inactivation Before Disposal
The guiding principle for the disposal of this compound is that in its unreacted state, it is considered a hazardous waste.[6][7] However, once it has been chemically reacted to open the epoxide ring and form a more stable, less hazardous compound, such as a diol, the resulting product is generally considered non-hazardous solid waste.[7][8][9] Therefore, the recommended procedure involves a chemical inactivation step prior to final disposal.
This workflow diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis for Inactivation
For laboratories equipped to handle chemical reactions, a controlled acid-catalyzed hydrolysis can be employed to convert this compound into the less reactive 1,2-hexanediol. This procedure should only be performed by personnel trained in synthetic chemistry techniques.
Objective: To open the epoxide ring of this compound via acid-catalyzed hydrolysis to form the corresponding diol, which is less hazardous for disposal.
Materials and Equipment:
-
This compound waste
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
-
Chemical fume hood
Procedure:
-
Reaction Setup: In a certified chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.
-
Dilution: Dilute the this compound with an equal volume of acetone to ensure a homogeneous solution.
-
Acid Addition: While stirring vigorously, slowly add 1 M sulfuric acid to the diluted epoxide solution. The reaction is exothermic, so the acid should be added portion-wise to control the temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated to 40-50°C to ensure completion.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the solution to a separatory funnel. Add saturated sodium bicarbonate solution portion-wise to neutralize the sulfuric acid. Swirl gently after each addition and vent the separatory funnel frequently to release any evolved gas. Continue adding bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for every 100 mL of reaction mixture). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator.
-
Final Disposal: The resulting residue, primarily 1,2-hexanediol, can be disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.
Disposal of Large Quantities and Untreated Waste
For large quantities of this compound or in situations where chemical treatment is not feasible, the material must be disposed of as hazardous waste.[10]
Procedure for Untreated Waste:
-
Containerize: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a clearly labeled, leak-proof container.[10]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" along with any other required hazard information.[10]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[10]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[10]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.
References
- 1. youtube.com [youtube.com]
- 2. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Please answer these questions with words that are | Chegg.com [chegg.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Epoxyhexane
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates like 1,2-Epoxyhexane is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure personal safety, environmental protection, and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound in any form—neat liquid, in solution, or as contaminated materials—strict adherence to PPE protocols is mandatory to prevent exposure.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Required at a minimum, with permanently attached side shields.[1] |
| Chemical Splash Goggles | Mandatory when there is a splash hazard.[1] | |
| Face Shield | To be worn over chemical splash goggles for maximum protection against splashes.[1] | |
| Skin Protection | Gloves | Chemically resistant gloves are required. Double-gloving with nitrile gloves is a recommended best practice. Inspect for any signs of degradation or perforation before use.[1] |
| Protective Clothing | A lab coat, closed-toe shoes, and long-sleeved clothing are required to prevent skin contact.[1] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] |
| Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A type ABEK (EN14387) respirator filter is also recommended. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area or outdoors.[3][4] Avoid breathing mist, vapors, or spray.[2][3] Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke when using this product.[6] Keep away from heat, sparks, open flames, and other ignition sources.[3][6] Use explosion-proof electrical, ventilating, and lighting equipment.[3][4] Use only non-sparking tools.[3][4] Take precautionary measures against static discharge; ground and bond container and receiving equipment.[3][4] |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[3][4] Keep cool.[3][6] Store locked up.[3][6] Incompatible with strong oxidizing agents, strong acids, strong bases, and finely powdered metals.[2][3] |
Disposal Plan
Unused or residual this compound and all contaminated materials are classified as hazardous waste and must be disposed of through a certified hazardous waste vendor.[1]
| Waste Stream | Disposal Procedure |
| Liquid Waste | Collect unused this compound, solutions containing the compound, and rinsate from cleaning contaminated glassware in a designated, compatible, and leak-proof container.[1] |
| Solid Waste | Collect contaminated consumables such as pipette tips, weigh boats, gloves, and absorbent materials from spill cleanups in a designated hazardous waste container.[1] |
| Empty Containers | Manage as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous waste.[1] |
| Labeling and Storage | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards.[1] Store waste containers tightly closed in a designated and well-ventilated satellite accumulation area, segregated from incompatible materials.[1] |
| Final Disposal | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a certified hazardous waste vendor.[1] |
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Procedural Guidance for Handling this compound
This step-by-step guide provides a direct operational plan for the safe handling of this compound.
Pre-Operational Checks
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition as detailed in the table above.
-
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly.
-
Prepare Workspace: Clear the work area of any unnecessary items and ensure all required equipment is present and grounded.[3] Keep spill cleanup materials readily accessible.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment.
-
Grounding: Ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[3][4]
-
Dispensing: Use only non-sparking tools for opening and dispensing the chemical.[3][4] Perform all manipulations within the certified chemical fume hood.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong acids, strong bases, and finely powdered metals.[2][3]
-
No Ignition Sources: Prohibit smoking and ensure there are no open flames, sparks, or hot surfaces in the vicinity.[3][6]
Post-Handling and Cleanup
-
Decontamination: Thoroughly clean the work surface and any equipment used.
-
Waste Segregation: Separate liquid and solid waste into their respective, clearly labeled hazardous waste containers.[1]
-
Container Sealing: Tightly close all waste containers.[1]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
Waste Disposal
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule the collection of the hazardous waste by a certified vendor.[1] Do not dispose of this compound down the drain.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 1436-34-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
